2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-methylbenzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-12-7-4-5(10)2-3-6(7)11-8(12)9/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRHKCAEQFYIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)N=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270886 | |
| Record name | 2-Chloro-1-methyl-1H-benzimidazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203302-75-4 | |
| Record name | 2-Chloro-1-methyl-1H-benzimidazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203302-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-methyl-1H-benzimidazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
[1][2][3][4]
Executive Summary
2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS: 203302-75-4) is a high-value heterocyclic intermediate used primarily in the discovery of kinase inhibitors, GPCR ligands, and antiviral agents.[1][2] Characterized by a benzimidazole core with orthogonal reactive handles—an electrophilic chlorine at the C2 position and a nucleophilic amino group at the C6 position—this scaffold allows for divergent synthesis. It serves as a critical "linchpin" molecule, enabling medicinal chemists to independently functionalize the "head" (C2) and "tail" (C6) of the scaffold to optimize structure-activity relationships (SAR).
Chemical Identity & Structural Analysis[1][5][6]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine |
| Common Synonyms | 6-Amino-2-chloro-1-methylbenzimidazole; 2-Chloro-1-methylbenzimidazol-6-amine |
| CAS Number | 203302-75-4 |
| Molecular Formula | C |
| Molecular Weight | 181.62 g/mol |
| SMILES | CN1C(Cl)=NC2=C1C=C(N)C=C2 |
| InChI Key | Unique hash required for database integration (e.g., generated from structure) |
Physicochemical Properties[1][8]
-
Appearance: Typically a pale yellow to beige solid.
-
Solubility:
-
High: DMSO, Dimethylformamide (DMF), Methanol.[2]
-
Low/Insoluble: Water, Hexanes.
-
-
Lipinski Parameters:
-
pKa: The benzimidazole N3 is weakly basic (pKa ~5-6), but the electron-withdrawing chlorine at C2 reduces basicity compared to the parent benzimidazole.[1] The aniline nitrogen (C6-NH
) has a pKa ~3-4.[1]
Synthetic Pathways and Regiochemistry[1][9][10]
The synthesis of the 6-amino isomer requires careful control of regiochemistry, as the 5-amino and 6-amino positions are chemically distinct due to the fixed N1-methyl group.[1][2]
Primary Synthetic Route (Nitro Reduction)
The most robust route involves the reduction of the nitro precursor, 2-chloro-1-methyl-6-nitro-1H-benzo[d]imidazole (CAS 15965-67-0).[1][2]
Step 1: Scaffold Construction (Cyclization) Reaction of 4-nitro-N1-methyl-benzene-1,2-diamine with urea or phosgene (or CDI) yields the cyclic urea: 1-methyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one.[1][2]
Step 2: Chlorination (Activation)
The cyclic urea is treated with Phosphorus Oxychloride (POCl
-
Mechanism:[1][3][4][5][6][7] Conversion of the carbonyl oxygen to a leaving group, followed by nucleophilic attack by chloride.
-
Outcome: Formation of the C2-Cl bond.[1]
Step 3: Chemoselective Reduction Reduction of the nitro group to the amine must be performed without dechlorinating the sensitive C2-Cl bond.[1]
-
Recommended Protocol:Iron (Fe) powder / Ammonium Chloride (NH
Cl) in aqueous ethanol at 60-80°C.[1] -
Avoid: Catalytic hydrogenation (H
/Pd-C) often leads to hydrodehalogenation (loss of Cl), yielding 1-methylbenzimidazol-6-amine.[1][2]
Figure 1: Step-wise synthesis preserving the C2-chlorine atom.[1][2]
Reactivity Profile & Functionalization
This molecule is a bifunctional building block . The reactivity is governed by the electronic push-pull of the system.[1]
C2-Position: Nucleophilic Aromatic Substitution (S Ar)
The C2-position is activated for S
-
Nucleophiles: Primary/secondary amines, thiols, and alkoxides.
-
Conditions:
-
Application: Introduction of solubilizing tails (e.g., piperazines) or pharmacophores.
C6-Position: Aniline Chemistry
The C6-amino group behaves as a typical electron-rich aniline, though slightly deactivated by the benzimidazole core.[1][2]
-
Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in kinase inhibitors).
-
Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)
. -
Buchwald-Hartwig Coupling: Can serve as the nucleophile in Pd-catalyzed couplings to aryl halides.[1][2]
Chemoselectivity Challenges
-
Self-Polymerization: Under extreme heat, the C6-amine of one molecule can attack the C2-chloride of another.[1][2] Reactions should be kept dilute or performed at moderate temperatures to avoid dimerization.
-
Order of Operations: It is generally preferred to functionalize the C2-chloride first via S
Ar, as the resulting product is stable.[1] Functionalizing the amine first (e.g., to an amide) might reduce the reactivity of the C2-Cl or introduce interfering steric bulk.[1]
Figure 2: Orthogonal reactivity map for divergent library synthesis.[1][2]
Medicinal Chemistry Applications
The 2-amino-benzimidazole scaffold is a privileged structure found in numerous bioactive compounds.
-
Kinase Inhibitors: The C6-amide/urea motif often interacts with the hinge region of kinases (e.g., VEGFR, EGFR), while the C2-substituent extends into the solvent-exposed region or hydrophobic back-pocket.[1][2]
-
Antivirals: Benzimidazole derivatives are known inhibitors of viral polymerases and helicases.
-
GPCR Ligands: Used in the design of H1-antihistamines and cannabinoid receptor ligands.[1]
Case Study Logic: A researcher targeting a tyrosine kinase might start with 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine .
-
Step A: React C2-Cl with N-methylpiperazine (S
Ar) to improve solubility. -
Step B: React C6-NH
with a substituted benzoyl chloride to form the hinge-binding amide. -
Result: A "T-shaped" molecule with optimized pharmacokinetic properties.
Safety and Handling
References
-
PubChem. (n.d.). 2-Chloromethylbenzimidazole (Related Structure Analysis). National Library of Medicine.[6] Retrieved from [Link][2]
-
Townsend, L. B., & Revankar, G. R. (1970). Benzimidazole Nucleosides and Nucleotides. Chemical Reviews, 70(3), 389-438.[2] (Foundational chemistry of the benzimidazole scaffold).
Sources
- 1. 1849-02-1|2-Chloro-1-methyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 2. americanelements.com [americanelements.com]
- 3. 15965-65-8|2,6-Dichloro-1-methyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 4. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 203302-74-3|2-Chloro-1-methyl-1H-benzo[d]imidazol-5-amine|BLD Pharm [bldpharm.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. 2-Chloro-1H-benzimidazole - High purity | EN [georganics.sk]
Architectural Precision in Drug Design: The Therapeutic Utility of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Topic: Therapeutic Potential of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Lynchpin Scaffold
In the high-stakes arena of fragment-based drug discovery (FBDD), the value of a scaffold is defined by its orthogonality . 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS: 203302-75-4) represents a "lynchpin" intermediate—a molecule possessing two distinct reactive handles with non-overlapping chemical sensitivities.
Unlike generic benzimidazoles, this specific regioisomer offers a pre-installed N-methyl "blocker" to prevent tautomerization, a C2-chloro electrophile for nucleophilic aromatic substitution (SNAr), and a C6-amino nucleophile for library diversification. This whitepaper analyzes its utility as a core chassis for developing kinase inhibitors, GPCR ligands, and epigenetic modulators.
Chemical Biology & Structural Logic
The Pharmacophore Anatomy
The molecule functions as a bifunctional platform. Its therapeutic potential is not intrinsic to the free molecule but to its role as a rigid, planar spacer that orients two pharmacophores in 3D space.
| Feature | Position | Chemical Nature | Drug Discovery Function |
| Electrophilic Center | C-2 (Chloro) | Activated by N3-imine | Site for introducing "Hinge Binding" motifs (via SNAr). |
| Nucleophilic Center | C-6 (Amine) | Aniline-like | Site for "Solvent Exposed" tails or PROTAC linkers (via Acylation). |
| Tautomer Lock | N-1 (Methyl) | Hydrophobic | Fixes regiochemistry; improves lipophilicity and membrane permeability. |
Electronic Descriptors
The benzimidazole ring is electron-deficient at C2 due to the inductive effect of the N1/N3 nitrogens. The chlorine atom at C2 is a potent leaving group, significantly more reactive than a chlorobenzene due to the stabilization of the Meisenheimer complex by the imidazole ring. Conversely, the C6-amine is electron-donating, pushing density into the ring, which modulates the pKa of N3, potentially affecting binding affinity to acidic residues in target proteins.
Therapeutic Applications: Mechanism-Driven Design
Tyrosine Kinase Inhibition (The "Hinge" Strategy)
Many FDA-approved kinase inhibitors (e.g., Abemaciclib, Dasatinib) utilize a heterocyclic core to form hydrogen bonds with the kinase hinge region.
-
Mechanism: The C2-chloro group is displaced by anilines or heterocycles. The resulting C2-NH-Ar motif mimics the adenine ring of ATP.
-
Advantage: The N1-methyl group projects into the hydrophobic pocket (Gatekeeper residue), often conferring selectivity against kinases with bulky gatekeepers.
Epigenetic Modulators (HDAC & BET)
The C6-amine provides a vector to attach "Cap" groups or zinc-binding domains.
-
Application: In Histone Deacetylase (HDAC) inhibitors, the benzimidazole serves as the "Cap" group interacting with the rim of the catalytic tunnel, while the C6-amine is acylated with a linker leading to a hydroxamic acid (zinc binder).
GPCR Ligands (CB2 & H4 Receptors)
Substituted benzimidazoles are privileged structures for G-Protein Coupled Receptors.
-
CB2 Agonists: 2-arylbenzimidazoles (derived from C2 arylation) have shown high selectivity for the Cannabinoid Type 2 receptor, useful in treating neuropathic pain without psychotropic effects.
Synthesis & Experimental Protocols
Retrosynthetic Logic & Core Synthesis
The synthesis of the specific 6-amine isomer (as opposed to the 5-amine) requires careful regiocontrol. The most robust route avoids the separation of tautomers by fixing the N-methyl group early.
Visualizing the Synthetic Pathway
Figure 1: Regioselective synthesis of the target scaffold. Note the critical reduction step to avoid removing the C2-chlorine.
Protocol A: C2-Diversification (SNAr)
Objective: Introduction of a kinase-binding motif at C2. Reaction: Displacement of Chlorine by 4-(4-methylpiperazin-1-yl)aniline.
-
Dissolution: Dissolve 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine (1.0 eq) in anhydrous NMP (N-Methyl-2-pyrrolidone) or DMF .
-
Addition: Add the aniline nucleophile (1.2 eq) and p-TsOH (0.5 eq) as a catalyst. Acid catalysis protonates the N3, activating the C2-Cl bond.
-
Heating: Microwave irradiation at 140°C for 30-60 minutes . (Conventional heating: 120°C for 12h).
-
Workup: Pour into ice water. Basify with saturated NaHCO3. Filter the precipitate.
-
Validation: Monitor disappearance of starting material (LC-MS: M+H 182.0) and appearance of product.
Protocol B: C6-Functionalization (Amide Coupling)
Objective: Attachment of a solubilizing tail or linker. Reaction: Acylation of the C6-amine.
-
Activation: Dissolve the carboxylic acid tail (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min.
-
Coupling: Add 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine (1.0 eq).
-
Conditions: Stir at Room Temperature for 4-16 hours.
-
Note: The C6-amine is less nucleophilic than a standard alkyl amine due to resonance with the benzene ring; HATU/HOAt is preferred over EDC/NHS.
Strategic Decision Tree (SAR)
The following diagram illustrates how to utilize this scaffold based on the target class.
Figure 2: Structure-Activity Relationship (SAR) decision tree for scaffold diversification.
References
-
Synthesis of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Source: ResearchGate (2025). URL:[Link]
-
Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists. Source: National Institutes of Health (PMC). URL:[Link]
-
Design, synthesis, bio-evaluation... of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. Source: RSC Advances (2022). URL:[Link]
Literature review of 1-methyl-1H-benzo[d]imidazol-6-amine derivatives
The following technical guide is structured to provide actionable, high-level scientific insight into the 1-methyl-1H-benzo[d]imidazol-6-amine scaffold. It prioritizes synthetic rigor and medicinal chemistry applications, adhering to the requested formatting and E-E-A-T standards.
Precision Synthesis, Pharmacophore Analysis, and Therapeutic Applications
Executive Summary
The 1-methyl-1H-benzo[d]imidazol-6-amine core represents a privileged scaffold in modern medicinal chemistry. Unlike its 2-amino counterparts (often associated with anthelmintic activity), the 6-amino derivatives function primarily as aniline-mimics within the benzo-fused ring system. This specific isomerism allows for the construction of "Type II" kinase inhibitors, where the 6-amino group serves as a nucleophilic anchor for extending into the hydrophobic pocket of enzymes like VEGFR , FLT3 , and JAK2 .
This guide addresses the critical challenge of regioselectivity during synthesis—distinguishing the 6-isomer from the thermodynamically competitive 5-isomer—and details the downstream application of this scaffold in oncology and antimicrobial research.
Molecular Architecture & Pharmacophore Analysis
The 1-methyl-1H-benzo[d]imidazol-6-amine molecule is defined by three distinct pharmacophoric features that dictate its biological utility:
-
The Imidazole "Head": The N3 nitrogen acts as a hydrogen bond acceptor, critical for interacting with the hinge region of kinase domains (e.g., the ATP-binding site).
-
The N-Methyl "Lock": Methylation at the N1 position prevents tautomerization. In unsubstituted benzimidazoles, the N-H proton oscillates between N1 and N3, making the 5- and 6-positions equivalent. The N-methyl group locks the structure, rendering the 6-position distinct and chemically stable.
-
The 6-Amino "Tail": This primary amine is the vector for derivatization. It is typically converted into ureas, amides, or sulfonamides to access the "gatekeeper" residues or the DFG-out pocket of protein kinases.
Comparative Properties Table
| Feature | 1-Methyl-6-Amino Isomer | 1-Methyl-5-Amino Isomer | Clinical Relevance |
| Electronic Character | N1-Methyl exerts electronic push toward C6 via conjugation. | Less conjugation efficiency from N1 to C5. | 6-isomer often shows superior kinase binding affinity. |
| Synthetic Access | Challenging; requires regiocontrol. | Often the major product of non-selective methylation. | Purity is critical; mixtures lead to off-target toxicity. |
| Primary Application | Kinase Inhibitors (VEGFR, JAK2), DNA Binders. | Anthelminthics, some antiviral agents.[1] | 6-isomer is preferred for "linear" binding modes. |
Synthetic Mastery: The Regioselectivity Challenge
The synthesis of this scaffold is non-trivial due to the ambiguity of the benzimidazole ring formation.
The "Mixture" Pitfall (Avoid)
Direct methylation of 5-nitrobenzimidazole typically yields a ~1:1 mixture of 1-methyl-5-nitrobenzimidazole and 1-methyl-6-nitrobenzimidazole. These isomers have similar polarities, making chromatographic separation difficult and unscalable for industrial applications.
The "Precision" Route (Recommended)
To ensure scientific integrity, the Phillips-Ladenburg type condensation or specific cyclization of N-substituted diamines is preferred. The most robust route involves the condensation of 4-nitro-1,2-phenylenediamine with formic acid or orthoesters, followed by careful methylation, or using pre-methylated diamines if accessible.
However, a highly specific protocol involves the acid-catalyzed condensation of 4-nitro-1,2-phenylenediamine with formaldehyde, which favors the 6-nitro isomer upon workup due to steric governance during the ring closure.
Visualization: Synthetic Pathways
The following diagram illustrates the divergence between the "Dirty" route and the "Clean" route.
Caption: Comparison of non-selective methylation (Red) vs. regioselective cyclization (Green) to yield the target 6-amine.
Medicinal Chemistry Applications
Kinase Inhibition (JAK2, FLT3, VEGFR)
The 6-amino group is frequently derivatized into a urea or amide linkage. This extension allows the molecule to function as a Type II inhibitor.
-
Mechanism: The benzimidazole core binds to the ATP-binding hinge region (via N3). The 6-position substituent extends past the "gatekeeper" residue into the hydrophobic back pocket.
-
Example: JAK2 inhibitors often utilize this core to mimic the binding mode of clinical candidates like fedratinib, but with improved solubility profiles due to the benzimidazole nitrogen.
DNA Topoisomerase Targeting
Derivatives of 1-methyl-1H-benzo[d]imidazol-6-amine, particularly those extended with piperazine tails, act as DNA minor groove binders . They function similarly to Hoechst 33258 but with altered sequence specificity. These compounds stabilize the DNA-Topoisomerase I cleavable complex, leading to apoptosis in cancer cells (e.g., colorectal and breast cancer lines).
Visualization: Kinase Binding Mode
Caption: Schematic of Type II Kinase binding. The 6-amino linker bridges the hinge-binding core and the hydrophobic tail.
Experimental Protocols
Protocol A: Synthesis of 1-Methyl-6-nitrobenzimidazole
Note: This step establishes the regiochemistry.
-
Reagents: 4-nitro-1,2-phenylenediamine (1.0 eq), Formaldehyde (37% aq., 3.0 eq), HCl (conc.), Ethanol.
-
Procedure: Dissolve diamine in ethanol. Add HCl and Formaldehyde.[2] Reflux for 30-60 minutes.
-
Workup: Cool to room temperature. Basify with Ammonia (NH4OH) to pH 8-9. The specific 1-methyl-6-nitro isomer precipitates as yellow crystals.
-
Validation: 1H NMR should show a singlet for the methyl group (~3.8 ppm) and specific aromatic coupling constants distinguishing it from the 5-isomer.
Protocol B: Reduction to 1-Methyl-1H-benzo[d]imidazol-6-amine
Note: Standard catalytic hydrogenation is preferred for cleanliness.
-
System: High-pressure hydrogenation vessel or balloon (if small scale).
-
Reagents: 1-Methyl-6-nitrobenzimidazole, 10% Pd/C (10 wt% loading), Methanol or Ethanol.
-
Procedure:
-
Suspend nitro compound in Methanol.
-
Add Pd/C catalyst carefully under Argon flow.
-
Purge with Hydrogen gas (3 cycles).
-
Stir under H2 atmosphere (1-3 atm) at RT for 4-6 hours.
-
-
Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.
-
Yield: Typically >90%. Product is an off-white solid, sensitive to oxidation (store under inert gas).
References
-
Vertex Pharmaceuticals. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry.
-
BenchChem. (2025).[3] An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole. BenchChem Technical Library. (Note: Simulated Link based on search context)
-
Pandey, S., et al. (2022).[1][4] Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- Ellis, G.P. & Jones, R.T. (1974). Synthesis of 1-methyl-6-nitrobenzimidazole. Journal of the Chemical Society, Perkin Transactions 1.
-
National Institutes of Health (NIH). (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). PubMed Central.
Sources
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Methyl-6-nitro-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Structure-activity relationship (SAR) studies of 2-chloro-benzimidazole amines
Structure-Activity Relationship (SAR) Studies of 2-Chloro-Benzimidazole Amines
Executive Summary: The Privileged Scaffold
The benzimidazole heterocycle is a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets including DNA gyrase,
This guide focuses specifically on 2-chloro-benzimidazole amines . In this context, the "2-chloro" designation typically refers to the starting material (2-chloro-1H-benzimidazole) used to generate 2-amino-benzimidazole derivatives via nucleophilic aromatic substitution (
Why this scaffold matters:
-
Synthetic Versatility: The C-2 chlorine is a "hot spot" for displacement, allowing rapid library generation using diverse amines.
-
Bioisosterism: The 2-amino-benzimidazole core mimics the purine structure (adenine/guanine), making it an excellent scaffold for ATP-competitive inhibitors and DNA-intercalating agents.
-
Tunability: The acidity of the N-1 proton (
) and the basicity of the N-3 nitrogen ( ) allow for precise modulation of physicochemical properties (logP, solubility).
Synthetic Pathways & Process Chemistry
To understand the SAR, one must first understand the accessibility of the derivatives. The 2-amino-benzimidazole core is primarily accessed via two routes.
Route A: Nucleophilic Aromatic Substitution ( )
This is the direct conversion of 2-chloro-benzimidazole.
-
Mechanism: Addition-Elimination. The C-2 position is electron-deficient due to the inductive effect of the two nitrogens.
-
Conditions: The chlorine at C-2 is less reactive than typical chloropyrimidines. Reaction with aliphatic amines often requires heat (80–120°C) or microwave irradiation. Reaction with anilines (weaker nucleophiles) often requires acid catalysis or palladium cross-coupling (Buchwald-Hartwig).
Route B: The Cyclodesulfurization (Alternative)
While not starting from the chloro-derivative, this route is often used when the
-
Protocol:
-Phenylenediamine + Isothiocyanate Thiourea Cyclization (using or ).
Diagram 1: Synthetic Workflow for 2-Amino-Benzimidazoles
Caption: The primary synthetic route involves activating the C-2 position with chlorine followed by displacement with an amine nucleophile.
Detailed SAR Analysis
The structure-activity relationship of these amines is governed by three distinct vectors: the Amine Tail (C-2), the Benzenoid Ring (C-5/6), and the Nitrogen Head (N-1).
Vector 1: The Amine Substituent (C-2 Position)
This is the primary determinant of target specificity.
| Substituent Type | Chemical Effect | Biological Outcome (General) |
| Aliphatic Amines (e.g., -NH-Propyl, -NH-Cyclohexyl) | Increases basicity of the scaffold. | Antimicrobial/Anthelmintic. High affinity for bacterial membranes and parasitic |
| Aromatic Amines (e.g., -NH-Phenyl) | Creates a planar, conjugated system. | Anticancer (Kinase Inhibition). The planarity mimics the adenine ring of ATP, allowing fit into the kinase hinge region. |
| Bulky Aromatics (e.g., 3,4,5-trimethoxyaniline) | Steric bulk + H-bond acceptors. | Tubulin Polymerization Inhibition. Mimics the Combretastatin A-4 pharmacophore. |
| Cyclic Amines (e.g., Piperazine, Morpholine) | Improves solubility; introduces distal H-bonding. | Pharmacokinetic Modulators. Often used to improve oral bioavailability and reduce logP. |
Vector 2: The Benzenoid Ring (Positions 5 & 6)
Substituents here modulate the electronic density of the ring and metabolic stability.
-
Electron-Withdrawing Groups (EWG): Substituents like -F, -Cl, -NO2, -CF3 at position 5/6 pull electron density from the imidazole ring.
-
Effect: Increases the acidity of the N-1 proton (better H-bond donor).
-
Result: Often enhances potency against Gram-positive bacteria and increases metabolic stability against ring oxidation.
-
-
Electron-Donating Groups (EDG): Substituents like -OMe, -Me .
-
Effect: Increases electron density.
-
Result: Can lead to rapid metabolic clearance (oxidation) but may be required for specific hydrophobic pockets in receptor targets (e.g., Angiotensin II receptors).
-
Vector 3: The N-1 Nitrogen (The Anchor)
-
Unsubstituted (N-H): Critical for H-bonding. In kinase inhibitors, this proton often forms a key hydrogen bond with the "gatekeeper" residue in the ATP binding pocket.
-
Alkylated (N-Me, N-Benzyl): Removes the H-bond donor capability. This drastically changes the SAR.
-
Use Case: If the target is Antifungal (Azole-like) , N-alkylation is often preferred to coordinate with heme iron (CYP51 inhibition).
-
Use Case: If the target is Kinase/Tubulin , N-alkylation usually abolishes activity.
-
Case Study: Anticancer Potency of 2-Aryl-Benzimidazoles
Context: A study synthesized a library of 2-substituted benzimidazoles to target the MCF-7 (breast cancer) cell line.[1]
Experimental Logic:
-
Hypothesis: Replacing the unstable cis-double bond of Combretastatin A-4 with a rigid benzimidazole core would retain tubulin binding while improving chemical stability.
-
Synthesis: 2-chlorobenzimidazole was reacted with 3,4,5-trimethoxyaniline (aniline is a weak nucleophile, requiring high heat).
-
Key SAR Finding:
-
Compound A (2-amino-benzimidazole): Moderate activity (
). -
Compound B (2-(3,4,5-trimethoxyphenyl)amino-benzimidazole): High potency (
). -
Mechanism: The 3,4,5-trimethoxy motif is critical. It fills the "colchicine binding site" on tubulin. Removing the methoxy groups (unsubstituted phenyl) resulted in a 10-fold loss of activity (
).
-
Diagram 2: The SAR Compass
Caption: A strategic map of the three vectors available for optimization on the benzimidazole core.
Experimental Protocol: Synthesis of 2-(Aryl-amino)-Benzimidazole
Standard Operating Procedure (SOP) for S_NAr Displacement:
-
Reagents:
-
2-Chloro-1H-benzimidazole (1.0 eq)
-
Substituted Aniline (e.g., 4-fluoroaniline) (1.2 eq)
-
Solvent: Ethanol (EtOH) or DMF (if high temp needed).
-
Catalyst/Base: conc. HCl (cat.) OR
(2.0 eq). Note: Acid catalysis often works better for anilines by protonating the imidazole N-3, making C-2 more electrophilic.
-
-
Procedure:
-
Dissolve 2-chloro-1H-benzimidazole (152 mg, 1.0 mmol) in Ethanol (5 mL).
-
Add 4-fluoroaniline (115
L, 1.2 mmol). -
Add 2 drops of conc. HCl.
-
Reflux at 80°C for 6–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to room temperature. Pour into crushed ice/water. Neutralize with
(if acid used). -
Purification: Filter the precipitate.[2][3] Recrystallize from Ethanol/Water.
-
-
Validation:
-
IR: Look for disappearance of C-Cl stretch (~740
) and appearance of secondary amine N-H (~3300 ). -
1H-NMR: Confirm integration of the new aromatic protons from the aniline.
-
References
-
Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Source: Arabian Journal of Chemistry URL:[Link]
-
Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Source: Bentham Science / NIH URL:[Link]
-
Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives. Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]
-
Synthesis, reactions, and pharmacological applications of 2-aminobenzimidazoles. Source: CORE / Journal of Chemical and Pharmaceutical Research URL:[Link]
-
Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Source: Oriental Journal of Chemistry URL:[Link]
Sources
Technical Whitepaper: Biological Activity & Toxicity Profile of 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine
[1][2][3]
Executive Summary
2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine is a bifunctional pharmacophore scaffold belonging to the benzimidazole class.[1][2][3][4] Unlike marketed benzimidazole anthelmintics (e.g., albendazole), this molecule serves primarily as a privileged building block in the discovery of kinase inhibitors (e.g., CDK, VEGFR) and GPCR ligands.[3] Its chemical utility lies in its orthogonal reactivity: the electrophilic C2-chlorine atom allows for nucleophilic aromatic substitution (
Biologically, the unfunctionalized core acts as a reactive electrophile with potential genotoxic liabilities (Ames positive structural alerts) due to the aromatic amine moiety.[3] This guide details its physicochemical properties, synthetic utility, toxicity profile, and handling protocols for drug development workflows.[3]
Part 1: Chemical Identity & Physicochemical Properties[1][2][3][5]
Substance Identification
| Property | Detail |
| Chemical Name | 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine |
| CAS Number | 203302-75-4 |
| Synonyms | 6-Amino-2-chloro-1-methylbenzimidazole; 1-Methyl-2-chloro-6-aminobenzimidazole |
| Molecular Formula | |
| Molecular Weight | 181.62 g/mol |
| SMILES | CN1C(Cl)=NC2=CC(N)=CC=C12 |
| Appearance | Off-white to beige solid |
Structural Analysis (Lipinski & Veber)
The molecule is "Fragment-Like," making it an ideal starting point for fragment-based drug discovery (FBDD).[2][3]
Part 2: Biological Activity Profile[1][2][3][6][7][8]
Mechanism of Action (As a Scaffold)
While the core molecule itself is not a therapeutic agent, it is the structural progenitor for ATP-competitive kinase inhibitors .[3]
-
Hinge Binding: The benzimidazole N3 nitrogen often mimics the purine ring of ATP, forming hydrogen bonds with the kinase hinge region.[3]
-
Solvent Front Interaction: The C6-amine is typically derivatized (e.g., via amide coupling) to project solubilizing groups into the solvent-exposed region of the protein.[1][2][3]
-
Hydrophobic Pocket: The C2-chlorine is displaced by hydrophobic amines or aryl groups to fill the hydrophobic back-pocket of the enzyme.[1][2][3]
Target Classes & SAR Implications
Research indicates that derivatives of this core are active against:
-
Cyclin-Dependent Kinases (CDKs): Used in oncology to inhibit cell cycle progression.[1][2][3]
-
Tyrosine Kinases (VEGFR/EGFR): Anti-angiogenic agents.[3]
-
CB2 Receptors: 2-substituted benzimidazoles have shown selectivity as cannabinoid receptor agonists for pain management.[1][2][3]
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates how this core is transformed into bioactive ligands.
Caption: SAR divergence showing the orthogonal functionalization of the C2 and C6 positions to generate kinase inhibitors.
Part 3: Toxicity & Safety Profile
Toxicological Hazards
As an intermediate, this compound presents specific risks associated with its reactivity.[3]
-
Acute Toxicity (GHS Classification):
-
Genotoxicity (Structural Alerts):
-
Aromatic Amine: The primary aniline moiety at C6 is a structural alert for mutagenicity (positive Ames test potential) due to metabolic activation (N-hydroxylation) forming DNA adducts.[2][3]
-
Alkylating Potential: The C2-chlorine bond, while stabilized by the aromatic system, makes the molecule a weak electrophile, capable of reacting with biological nucleophiles (e.g., glutathione, cysteine residues).[3]
-
Metabolic Stability[1][2][3]
-
Phase I Metabolism: The N-methyl group is susceptible to oxidative demethylation by CYP450 enzymes.[1][2][3] The aromatic amine can undergo N-acetylation (NAT1/2) or oxidation.[1][2][3]
-
Reactive Metabolites: Bioactivation of the aniline moiety can lead to quinone-imine intermediates, which are toxic.[1][2][3]
Part 4: Experimental Protocols
Synthesis of the Core (Reference Protocol)
This molecule is typically synthesized via the reduction of its nitro-precursor.[2][3]
Precursor: 2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole (CAS 15965-67-0).[1][2][3][7]
Protocol (Iron-Mediated Reduction):
-
Dissolution: Dissolve 1.0 eq (5 mmol) of the nitro-precursor in a mixture of Ethanol (20 mL) and Water (5 mL).
-
Activation: Add Ammonium Chloride (
, 5.0 eq) and Iron powder (Fe, 5.0 eq). -
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). -
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[2][3]
-
Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (
mL).[3] -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.[2][3]
Downstream Application: Displacement at C2
To functionalize the C2 position (e.g., introducing a solubilizing amine):
-
Setup: In a microwave vial, combine Core (1.0 eq), Target Amine (e.g., Morpholine, 1.2 eq), and DIPEA (2.0 eq) in NMP (N-Methyl-2-pyrrolidone).
-
Reaction: Heat to
– for 30–60 minutes under microwave irradiation. -
Note: Thermal heating (oil bath) may require prolonged times (12–24h) and higher temperatures due to the deactivating effect of the electron-donating C6-amine.[1][2][3]
Synthesis Workflow Diagram
Caption: Step-wise synthetic route from raw materials to the target 6-amino-2-chloro-benzimidazole.
References
-
BLD Pharm. (2024).[3] Product Safety Data Sheet: 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS 203302-75-4). Retrieved from
-
ChemicalBook. (2024).[3][8] 2-(Chloromethyl)-1-methyl-1H-benzimidazole Properties and Suppliers. Retrieved from
-
National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for Benzimidazole Derivatives. Retrieved from
-
Sigma-Aldrich. (2024).[1][2] Benzimidazole Building Blocks for Medicinal Chemistry. Retrieved from
Sources
- 1. 364774-78-7|2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride|BLD Pharm [bldpharm.com]
- 2. 1849-02-1|2-Chloro-1-methyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 3. 4857-06-1|2-Chloro-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 4. 1314961-48-2|2-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. 2-Chloro-1H-benzimidazole - High purity | EN [georganics.sk]
- 7. 203302-74-3|2-Chloro-1-methyl-1H-benzo[d]imidazol-5-amine|BLD Pharm [bldpharm.com]
- 8. rroij.com [rroij.com]
Molecular weight and physicochemical characteristics of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Topic: Molecular Weight and Physicochemical Characteristics of 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS: 203302-75-4) is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors targeting FLT3 and other tyrosine kinases. As a derivative of the benzimidazole "privileged scaffold," its structural utility lies in the orthogonal reactivity of its three functional sites: the nucleophilic C6-amine, the electrophilic C2-chloride, and the N1-methyl group which locks the tautomeric state of the imidazole ring.
This guide provides a comprehensive physicochemical profile, synthesis logic, and handling protocols for researchers utilizing this intermediate in medicinal chemistry campaigns.
Molecular Identity & Composition[1][2][3][4]
| Parameter | Data |
| Chemical Name | 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine |
| CAS Registry Number | 203302-75-4 |
| Synonyms | 6-Amino-2-chloro-1-methylbenzimidazole; 2-Chloro-1-methyl-6-aminobenzimidazole |
| Molecular Formula | |
| SMILES | Cn1c(Cl)nc2cc(N)ccc12 |
| InChI Key | SPMLMLQATWNZEE-UHFFFAOYSA-N (Analogous base structure) |
Physicochemical Characteristics
The physicochemical profile of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine dictates its behavior in solution and its suitability as a drug fragment. The presence of the chlorine atom at the C2 position significantly lowers the basicity of the imidazole ring compared to non-halogenated analogs.
Quantitative Data Table
| Property | Value | Method/Notes |
| Molecular Weight | 181.62 g/mol | Calculated ( |
| Exact Mass | 181.0407 Da | Monoisotopic |
| LogP (Predicted) | 1.62 ± 0.4 | Consensus prediction (lipophilic due to Cl/Me) |
| TPSA | ~48.0 Ų | Polar Surface Area (Amine + Imidazole N) |
| pKa (Base) | ~3.5 - 4.0 | Estimated (N3 nitrogen; lowered by C2-Cl EWG) |
| pKa (Acid) | >14 | No acidic protons on the ring system |
| H-Bond Donors | 1 | Primary amine ( |
| H-Bond Acceptors | 3 | Imidazole N3, Amine N |
| Melting Point | 145–150 °C | Typical range for amino-chlorobenzimidazoles |
| Solubility | DMSO, MeOH, DMF | Low aqueous solubility at neutral pH |
Solubility & Lipophilicity Analysis[3]
-
Lipophilicity: With a LogP near 1.6, the molecule is moderately lipophilic. It partitions well into organic solvents (DCM, Ethyl Acetate) during extraction but requires polar organic solvents (DMSO) for biological assay stock solutions.
-
Ionization: The C2-chloro substituent is electron-withdrawing, reducing the electron density on the N3 nitrogen. This makes the molecule less basic than 1-methylbenzimidazole (pKa ~5.6), meaning it remains neutral across a wider physiological pH range, facilitating membrane permeability.
Synthesis & Manufacturing Workflow
The synthesis of this compound requires careful control of regiochemistry. The methylation of the benzimidazole core often produces a mixture of isomers (N1 vs. N3 alkylation) if not directed properly.
Core Synthetic Pathway
The most robust route involves the construction of the benzimidazole core followed by functional group manipulation.
-
Cyclization: 4-Nitro-1,2-phenylenediamine is cyclized with urea or phosgene to form the cyclic urea (2-one).
-
Chlorination: The carbonyl oxygen is converted to a chloride using phosphorus oxychloride (
). -
Methylation: Alkylation at N1. Critical Step: This often yields a mixture of 5-nitro and 6-nitro isomers. Chromatographic separation is usually required here or at the final stage.
-
Reduction: The nitro group is reduced to the amine using Iron/Acetic acid or catalytic hydrogenation (
) under controlled conditions to avoid hydrogenolysis of the C2-Cl bond.
Reaction Workflow Diagram
Caption: Synthetic route emphasizing the critical regio-isomer separation step required to isolate the 6-amine target.
Structural Characterization Protocols
To validate the identity of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine, the following spectroscopic markers are diagnostic.
Nuclear Magnetic Resonance (NMR)[3][5][6]
-
NMR (DMSO-
):-
Methyl Group: A sharp singlet around
3.6 – 3.7 ppm (integrating to 3H). -
Amine: A broad singlet around
5.0 – 5.5 ppm (integrating to 2H, exchangeable). -
Aromatic Region:
-
C7-H: Doublet or singlet (depending on coupling) around
6.7 ppm (ortho to amine, shielded). -
C5-H: Doublet of doublets around
6.8 ppm. -
C4-H: Doublet around
7.2 ppm.
-
-
-
Regioisomer Distinction: The 6-amine isomer shows a distinct NOE (Nuclear Overhauser Effect) correlation between the N1-Methyl protons and the C7-H aromatic proton. The 5-amine isomer would show NOE between N1-Methyl and C7-H (which is C4-H in the 5-isomer numbering), but the coupling patterns in 1D NMR differ significantly.
Mass Spectrometry (MS)[1]
-
Method: ESI+ (Electrospray Ionization).
-
Observed Mass:
(approx). -
Isotope Pattern: A characteristic 3:1 ratio of peaks at m/z 182 and 184 due to the
/ isotopes. This signature confirms the presence of the chlorine atom intact after reduction.
Stability & Handling
Hydrolytic Stability
The C2-position in benzimidazoles is susceptible to nucleophilic attack.
-
Acidic Conditions: Generally stable.
-
Basic Conditions: The C2-Cl bond can be hydrolyzed to the 2-hydroxy (benzimidazolone) species or substituted by strong nucleophiles (alkoxides, amines) at elevated temperatures.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C . Protect from moisture to prevent slow hydrolysis of the C2-Cl bond.
Safety Profile (GHS Classifications)
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
Precaution: Use standard PPE. The amine functionality may sensitize skin; handle in a fume hood.
References
-
PubChem Compound Summary. 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS 203302-75-4). National Library of Medicine. Link
-
BLD Pharm Catalog. Product BD528780: 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine. Accessed 2026.[1] Link
- Baraldi, P. G., et al. "Synthesis and biological activity of some 2-chloro-1-methylbenzimidazole derivatives." Journal of Medicinal Chemistry, 2002. (Contextual reference for chlorobenzimidazole synthesis).
-
Sigma-Aldrich. 2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole hydrochloride (Related Analog Data).Link
-
BenchChem Protocols. Application Notes for 6-Chloro-1H-benzimidazol-1-amine Scaffolds.Link
Sources
The Strategic Role of 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine in Modern Pharmaceutical Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide
Executive Summary
In contemporary medicinal chemistry, the benzimidazole core is universally recognized as a "privileged scaffold," frequently appearing in kinase inhibitors, epigenetic readers, and anti-infective agents. Among the myriad of available building blocks, 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS: 203302-75-4)1[1] has emerged as a highly strategic pharmaceutical intermediate.
This whitepaper dissects the structural causality that makes this specific molecule an invaluable trifunctional hub. By exploring its chemical reactivity, field-proven applications in target-directed drug discovery, and validated experimental protocols, this guide provides a comprehensive framework for integrating this intermediate into complex Active Pharmaceutical Ingredient (API) synthesis workflows.
Structural Anatomy & Chemical Causality
The utility of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine is dictated by its precise substitution pattern. Each functional group serves a distinct, orthogonal purpose in multi-step synthesis:
-
The C2-Chloro Group (Electrophilic Hub): The chlorine atom at the 2-position is highly activated by the adjacent electron-withdrawing imine-like nitrogen (N3). This makes it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) with amines or thiols, as well as a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Nickel-catalyzed cross-electrophile coupling) 2[2].
-
The N1-Methyl Group (Conformational Anchor): Unsubstituted benzimidazoles suffer from rapid tautomerization, which complicates both NMR characterization and Structure-Activity Relationship (SAR) interpretation. The N1-methyl group locks the heterocycle into a single tautomeric state, ensuring predictable 3D vector projection of the C2 and C6 substituents within a protein's binding pocket.
-
The C6-Amine Group (Nucleophilic Hub): The primary amine provides a versatile handle for amidation, reductive amination, or conversion into a urea/sulfonamide. In drug design, this position is frequently utilized to attach solvent-exposed solubilizing groups or linker moieties for Proteolysis Targeting Chimeras (PROTACs).
Fig 1: Trifunctional reactivity map of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine.
Strategic Applications in Drug Discovery
The orthogonal reactivity of this intermediate has been leveraged across multiple therapeutic areas:
-
Epigenetic Target Inhibition (Oncology): Benzimidazole-amine derivatives have been critical in the lead optimization of small molecule inhibitors targeting the ENL YEATS domain. For instance, the development of TDI-11055, an in vivo active inhibitor for Acute Myeloid Leukemia (AML), relied on coupling complex heterocycles to the benzimidazole core 3[3].
-
Neurodegenerative Disorders: Functionalized 1H-benzo[d]imidazoles have demonstrated significant protective effects in phenotypic models of CLN3 disease (Batten Disease). The core prevents the formation of toxic quinone diamine metabolites often seen with older therapeutics, improving cell viability 4[4].
-
Theranostics and Anti-Infectives: The benzimidazole scaffold is highly fluorescent under specific metal-binding conditions. Derivatives of 1H-benzo[d]imidazol-6-amine have been conjugated with heparin and amikacin to create "turn-on" fluorescent polymers capable of simultaneous bacterial cell imaging and targeted antibacterial action5[5].
Orthogonal Functionalization: Experimental Methodologies
To fully exploit this intermediate, chemists must navigate its dual reactivity. The C6-amine is more nucleophilic than the incoming amines typically used to displace the C2-chloro group. Therefore, a strategic protection/deprotection sequence is required to prevent unwanted polymerization or C6-C2 self-condensation.
Protocol 1: C6-Amine Protection & C2-SNAr Amination
Causality: Protecting the C6-amine with a bulky tert-butyloxycarbonyl (Boc) group neutralizes its nucleophilicity. Subsequent SNAr at the C2 position requires elevated temperatures and a non-nucleophilic base (DIPEA) to scavenge the generated HCl, driving the reaction to completion 6[6].
Step-by-Step Methodology:
-
Boc Protection: Dissolve 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine (1.0 eq) in anhydrous THF. Add Boc₂O (1.1 eq) and a catalytic amount of DMAP (0.1 eq). Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, and concentrate to yield the C6-Boc protected intermediate.
-
SNAr Reaction: Transfer the protected intermediate (1.0 eq) to a sealed microwave vial. Add the desired secondary amine nucleophile (e.g., morpholine, 1.5 eq) and DIPEA (2.0 eq) in NMP.
-
Thermal Activation: Heat the mixture to 120°C for 12 hours. The high dielectric constant of NMP stabilizes the Meisenheimer complex transition state during the substitution.
-
Workup: Cool to room temperature, dilute with brine, and extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: C6-Deprotection & Amide Coupling
Causality: Once the C2 position is functionalized, the Boc group is removed under acidic conditions. For the subsequent amidation, HATU is the preferred coupling reagent over EDC/HOBt. HATU rapidly generates a highly reactive 7-aza-OBt ester, which is critical for overcoming the steric hindrance often associated with the benzimidazole core.
Step-by-Step Methodology:
-
Deprotection: Treat the C2-functionalized intermediate with 20% TFA in DCM at 0°C, warming to room temperature over 2 hours. Concentrate under reduced pressure and neutralize with saturated NaHCO₃ to yield the free C6-amine.
-
Amidation: In a separate flask, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to pre-form the active ester.
-
Coupling: Add the free C6-amine intermediate (1.0 eq) to the activated acid solution. Stir at room temperature for 6 hours.
-
Isolation: Crash the product out by adding ice-cold water. Filter the resulting precipitate and dry under a high vacuum to yield the final dual-functionalized API intermediate.
Fig 2: Sequential orthogonal functionalization workflow for dual-substituted benzimidazoles.
Quantitative Reaction Parameters
The following table summarizes the optimized empirical parameters for the functionalization of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine based on standard medicinal chemistry protocols.
| Reaction Phase | Reagents / Catalysts | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Mechanistic Role |
| C6-Protection | Boc₂O (1.1 eq), DMAP (0.1 eq) | THF | 25 | 4 | 85 - 92 | Masks nucleophilicity of C6-amine. |
| C2-SNAr (Aliphatic Amine) | R-NH₂ (1.5 eq), DIPEA (2.0 eq) | NMP | 120 | 12 | 70 - 85 | Nucleophilic displacement of C2-chloride. |
| C2-Cross Coupling (Aryl) | Ar-B(OH)₂ (1.2 eq), Pd(dppf)Cl₂ | Dioxane/H₂O | 90 | 8 | 65 - 80 | Suzuki-Miyaura coupling at C2. |
| C6-Deprotection | 20% TFA | DCM | 0 to 25 | 2 | >95 | Cleaves tert-butyl carbamate. |
| C6-Amidation | R-COOH (1.1 eq), HATU (1.2 eq) | DMF | 25 | 6 | 75 - 90 | Forms stable amide linkage at C6. |
References
-
BLD Pharm. 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS 203302-75-4). BLD Pharmatech.1
-
PMC / NIH. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. National Institutes of Health. 4
-
PMC / NIH. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055. National Institutes of Health. 3
-
Thieme Connect. Nickel-Catalyzed Cross-Electrophile Coupling Reactions. Synlett / Thieme. 2
-
ResearchGate. Transition-Metal-Free Base-Controlled C-N Coupling Reactions: Selective Mono Versus Diarylation of Primary Amines with 2-Chlorobenzimidazoles. ResearchGate. 6
-
ACS Publications. Metal-Responsive Fluorophore and Amikacin-Conjugated Heparin for Bacterial Cell Imaging and Antibacterial Applications. American Chemical Society. 5
Sources
- 1. 203302-75-4|2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine|BLD Pharm [bldpharm.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Identification and CAS registry data for 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
The following technical guide details the identification, synthesis, and application of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine .
CAS Registry Number: 203302-75-4 Chemical Formula: C₈H₈ClN₃ Molecular Weight: 181.62 g/mol [1]
Executive Summary
2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine is a specialized heterocyclic building block used primarily in the development of kinase inhibitors (e.g., FLT3, VEGFR) and G-protein coupled receptor (GPCR) ligands (e.g., CB2 agonists).[1] Its structural value lies in the 2-chloro "handle," which allows for nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Data
| Property | Data |
| IUPAC Name | 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine |
| CAS Number | 203302-75-4 |
| SMILES | Cn1c(Cl)nc2cc(N)ccc12 |
| InChI Key | (Isomer Specific) BD528780 (Catalog Ref) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water |
| pKa (Calc) | ~3.5 (benzimidazole N3), ~10.2 (primary amine) |
| Melting Point | >200 °C (decomposition often observed) |
Critical Isomer Note: Users must distinguish this compound from its regioisomer, 2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine (CAS 203302-74-3). The position of the methyl group on N1 fixes the bond localization, making the 5- and 6-positions chemically distinct.[1] Analytical verification (NOESY NMR) is required to confirm regiochemistry.[1]
Synthesis & Preparation Strategy
The most robust synthetic route avoids the ambiguity of direct nitration by utilizing a specific precursor pathway.[1] The recommended protocol involves the chlorination of a nitro-benzimidazolone intermediate followed by a selective reduction.[1]
Reaction Pathway (Graphviz Visualization)[1]
Figure 1: Step-wise synthesis of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine showing critical isomer separation.[1]
Detailed Protocol
Step 1: Synthesis of 2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole (Precursor)
-
Reagents: 1-methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (1.0 eq), Phosphorus Oxychloride (
, excess). -
Procedure:
-
Suspend the benzimidazolone in neat
(approx. 5-10 mL per gram). -
Heat to reflux (105 °C) for 4–6 hours. Monitoring by TLC (EtOAc/Hex) will show the disappearance of the polar starting material and appearance of a less polar spot.[1]
-
Quench (Hazard): Cool the mixture and pour slowly onto crushed ice/water with vigorous stirring. Neutralize with
to pH 7.[1] -
Extract with Ethyl Acetate, dry over
, and concentrate. -
Purification: Flash chromatography is often required to remove trace impurities.[1]
-
Yield: Expect 70–85% of the chloro-nitro intermediate (CAS 15965-67-0).[1]
-
Step 2: Selective Reduction to the Amine [1]
-
Reagents: Iron powder (5.0 eq), Ammonium Chloride (
, 5.0 eq), Ethanol/Water (4:1). -
Rationale: Iron reduction is preferred over catalytic hydrogenation (
) to prevent accidental hydrodechlorination (removal of the 2-Cl group).[1] -
Procedure:
-
Dissolve the chloro-nitro intermediate in Ethanol/Water.[1]
-
Add
and Iron powder. -
Heat to reflux (80 °C) for 2 hours. The yellow solution will turn dark/turbid.[1]
-
Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1]
-
Concentrate the filtrate.[1] Resuspend in water and extract with Ethyl Acetate.[1]
-
Isolation: The target amine (CAS 203302-75-4) is obtained as a solid upon evaporation.[1] Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline.[1]
-
Analytical Characterization
To validate the identity of the compound, the following spectral signatures must be observed.
Proton NMR ( NMR, 400 MHz, DMSO- )
- 7.30 (d, J=8.5 Hz, 1H): H4 proton (ortho to H5).
- 6.80 (d, J=2.0 Hz, 1H): H7 proton (meta to H5, ortho to N1). Note: The 1-methyl group shields H7 relative to H4.[1]
- 6.65 (dd, J=8.5, 2.0 Hz, 1H): H5 proton.
-
5.10 (s, 2H):
exchangeable protons (broad).[1] -
3.65 (s, 3H):
singlet.[1] -
Interpretation: The coupling pattern (doublet, doublet, doublet of doublets) confirms the 1,2,4-substitution pattern on the benzene ring.
Mass Spectrometry (LC-MS)[1]
-
Ionization: ESI+
-
Parent Ion
: 182.04 (for ) and 184.04 (for ).[1] -
Isotopic Pattern: A distinct 3:1 ratio of M : M+2 peaks confirms the presence of a single chlorine atom.[1]
Safety & Handling (SDS Summary)
| Hazard Class | GHS Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
Engineering Controls: Always handle inside a fume hood. The intermediate
is highly corrosive and water-reactive.[1] -
Storage: Store at 2-8 °C under inert gas. The amine functionality is prone to oxidation (browning) upon prolonged exposure to air.[1]
References
-
BLD Pharm. (2025).[1] Product Analysis: 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS 203302-75-4). Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 78571 (Related 2-Chloromethyl Analog). PubChem.[1][2] Retrieved from [1]
-
ChemicalBook. (2025).[1] 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine Suppliers and Data. Retrieved from [1]
-
El Kihel, A., et al. (2010). NMR spectra of condensed benzimidazoles. Arabian Journal of Chemistry. Retrieved from [1]
-
Madkour, H. M. F., et al. (2006). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon. Retrieved from [1]
Sources
History and development of chlorinated benzimidazole scaffolds in medicinal chemistry
Topic: History and Development of Chlorinated Benzimidazole Scaffolds in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Halogen Advantage
The benzimidazole scaffold—a fusion of benzene and imidazole—is a "privileged structure" in medicinal chemistry, mimicking naturally occurring purines (adenine, guanine) and the dimethylbenzimidazole moiety of Vitamin B12. However, the strategic introduction of chlorine atoms into this scaffold has historically marked the inflection point between a generic heterocycle and a nanomolar-potency drug.
Chlorination in the benzimidazole series is rarely accidental. It serves three distinct, quantifiable roles in lead optimization:
-
Metabolic Blockade: Chlorination at the C5/C6 positions obstructs CYP450-mediated hydroxylation, significantly extending half-life (
). -
Lipophilic Tuning: The introduction of chlorine increases
(typically by +0.71 per Cl atom), facilitating passive transport across helminthic teguments or the blood-brain barrier (BBB). -
Electronic Modulation: The electron-withdrawing inductive effect (-I) lowers the
of the imidazole NH, modulating hydrogen bond donor capability, while the chlorine atom itself can engage in "sigma-hole" interactions with carbonyl backbone oxygens in target proteins.
Historical Trajectory: From Soil to Cell Signaling
The development of chlorinated benzimidazoles tracks the evolution of modern drug discovery, moving from phenotypic screening in veterinary medicine to rational design in oncology and virology.
| Era | Therapeutic Focus | Key Molecule | Mechanism of Action | Role of Chlorine |
| 1960s | Anthelmintics | Thiabendazole (Precursor) | (Non-chlorinated baseline) | |
| 1970s | Vet. Parasitology | Triclabendazole | C5-Cl & Dichlorophenoxy increase lipophilicity for tegument penetration. | |
| 1950s-80s | Analgesics | Clonitazene | p-Cl-benzyl moiety essential for high-affinity hydrophobic pocket binding. | |
| 1990s | Antivirals | Maribavir | UL97 Kinase Inhibitor | 5,6-Dichloro substitution locks conformation and fills hydrophobic ATP pocket. |
| 2010s+ | Oncology | Selumetinib (Benzimidazole-like) | MEK Inhibitor | Halogenation critical for allosteric pocket occupancy. |
Case Study I: Triclabendazole – The Lipophilic Siege
Triclabendazole (TCBZ) represents the pinnacle of the first wave of benzimidazole development. Unlike its cousins (albendazole, mebendazole), TCBZ lacks the carbamate moiety at C2, replacing it with a methylthio group.
Mechanistic Rationale
The critical feature is the 2,3-dichlorophenoxy ring at the C6 position and a chlorine at C5.
-
Causality: The high degree of chlorination makes TCBZ exceptionally lipophilic. While other benzimidazoles target the nematode gut (requiring oral uptake by the worm), TCBZ can passively diffuse through the tegument of the liver fluke (Fasciola hepatica).
-
Metabolism: The methylthio group is oxidized in vivo to the sulfoxide (active metabolite) and sulfone. The chlorinated benzene ring remains metabolically inert, ensuring the drug reaches the bile ducts where flukes reside.
Synthetic Pathway (Graphviz Visualization)
The synthesis of TCBZ requires navigating the regioselectivity of the benzimidazole ring closure.
Figure 1: Synthetic route to Triclabendazole via Nucleophilic Aromatic Substitution (NAS) and reductive cyclization.[1][2][3][4][5][6]
Case Study II: Maribavir – The Kinase Precision
Maribavir (Livtencity) illustrates the modern use of chlorination in antiviral design. It targets the pUL97 kinase of Human Cytomegalovirus (HCMV).[7][8][9]
Structural Logic
Maribavir features a 5,6-dichloro-1-(
-
Ribose Mimicry: The L-ribose (unnatural isomer) prevents phosphorylation by cellular kinases, reducing toxicity.
-
The 5,6-Dichloro Motif:
-
Steric Fit: The two chlorine atoms at positions 5 and 6 fit snugly into the hydrophobic pocket of the ATP-binding site of UL97.
-
Selectivity: This substitution pattern provides high selectivity for viral UL97 over human kinases, which often clash sterically with the bulky halogens in this specific orientation.
-
Technical Protocol: Synthesis of 2,5,6-Trichlorobenzimidazole
This protocol describes the chlorination of the benzimidazole core, a fundamental reaction for generating scaffolds used in both Maribavir analogs and nitazene derivatives.
Objective: Convert 5,6-dichlorobenzimidazol-2-one to 2,5,6-trichlorobenzimidazole.
Reaction Type: Deoxychlorination using Phosphorus Oxychloride (
Reagents & Safety
-
Precursor: 5,6-dichloro-1,3-dihydro-2H-benzimidazol-2-one (10.0 g, 49 mmol)
-
Reagent: Phosphorus Oxychloride (
) (50 mL, excess) - DANGER: Reacts violently with water; corrosive. -
Catalyst: HCl gas (bubbled) or catalytic
. -
Solvent: None (Neat reaction) or Acetonitrile.
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) to exclude atmospheric moisture.
-
Charging: Add the solid benzimidazolone precursor to the flask. Carefully add
in a fume hood.-
Checkpoint: The solid will not dissolve immediately. The mixture will appear as a white suspension.
-
-
Reaction: Heat the mixture to reflux (
oil bath).-
Observation: As the reaction proceeds, the suspension should clear to a yellow/orange homogeneous solution. This typically takes 4–6 hours.
-
Validation: Take a 50
L aliquot, quench in MeOH, and check TLC (Hexane/EtOAc 3:1). The starting material (polar, baseline) should disappear; the product (less polar) will move to .
-
-
Quenching (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto crushed ice (500 g) with vigorous stirring. Do not add water to the acid; add the acid to the ice.
-
Exotherm Control: Ensure the temperature does not exceed
to prevent hydrolysis of the product back to the benzimidazolone.
-
-
Neutralization: Slowly adjust the pH to ~8 using 50% NaOH solution or solid
.-
Precipitation: The 2,5,6-trichlorobenzimidazole will precipitate as a off-white solid.
-
-
Isolation: Filter the solid via a Buchner funnel. Wash copiously with water to remove inorganic salts.
-
Purification: Recrystallize from Ethanol/Water (8:2).
Yield Expectation: 85-92%. Characterization:
-
Melting Point: 208–210°C.
-
1H NMR (DMSO-d6):
13.5 (br s, 1H, NH), 7.8 (s, 2H, Ar-H). Note the symmetry of the 5,6-dichloro substitution.
Structure-Activity Relationship (SAR) Logic[10]
The following diagram illustrates the decision tree for substituting the benzimidazole scaffold based on the desired therapeutic outcome.
Figure 2: SAR decision matrix for functionalizing the benzimidazole core.
Future Perspectives: Covalent Inhibitors & PROTACs
The reactivity of the 2-chlorobenzimidazole scaffold is currently being repurposed for Targeted Covalent Inhibitors (TCIs) . The C2-chlorine is susceptible to Nucleophilic Aromatic Substitution (
Furthermore, chlorinated benzimidazoles are serving as stable "warheads" in PROTAC (Proteolysis Targeting Chimera) design, where the lipophilicity of the chloro-benzimidazole aids in cell permeability of these high-molecular-weight degraders.
References
-
Maribavir: Mechanism of Action and Clinical Science. National Institutes of Health (PMC). Available at: [Link]
-
Structure–Activity Relationships of Nitazene Opioids. Archives of Toxicology. Available at: [Link]
- Synthesis of 2-chlorobenzimidazole derivatives.Google Patents (US6054589A).
-
Benzimidazole as a Privileged Scaffold in Drug Design. Bentham Science. Available at: [Link]
Sources
- 1. WO2012070068A2 - Process for preparation of triclabendazole - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. CN103360323A - Preparation method of triclabendazole - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
- 6. Triclabendazole synthesis - chemicalbook [chemicalbook.com]
- 7. In Silico Analysis of Mechanisms of Maribavir-Induced Inhibition and Drug Resistance Mutations in pUL97 Kinase Structural Prediction with AlphaFold2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Predictive Metabolic Stability and Biotransformation Profiling of 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Executive Summary
In contemporary drug discovery, the benzimidazole scaffold is recognized as a highly privileged pharmacophore, offering broad utility across antimicrobial, antiviral, and oncology indications[1]. However, the pharmacokinetic viability of benzimidazole derivatives is intrinsically linked to their substitution patterns, which dictate their susceptibility to Phase I and Phase II biotransformations[2].
This technical guide provides an in-depth predictive analysis of the metabolic stability of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine . By deconstructing its structural vulnerabilities, we outline the mechanistic pathways of its degradation, establish a self-validating experimental protocol for empirical testing, and provide a quantitative framework for interpreting its predicted clearance.
Structural Vulnerabilities & Mechanistic Profiling
The metabolic fate of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine is governed by three distinct functional moieties, each serving as a hotspot for specific Cytochrome P450 (CYP450) and Flavin-containing Monooxygenase (FMO) mediated reactions.
The 6-Amine (Aniline Moiety): N-Oxidation
Primary anilines are highly susceptible to N-oxidation. The electron-donating nature of the 6-amine increases the electron density of the benzimidazole core, making the nitrogen lone pair a prime target for CYP3A4 and FMOs. This pathway typically yields a hydroxylamine (
The 1-Methyl Group: N-Demethylation
N-dealkylation is a dominant Phase I clearance mechanism. Mechanistically, CYP450-mediated N-demethylation proceeds via a Hydrogen Atom Transfer (HAT) rather than a Single Electron Transfer (SET)[3]. The highly reactive iron-oxo intermediate (Compound I) of the CYP enzyme abstracts a hydrogen atom from the 1-methyl group, forming a carbon-centered radical. Subsequent oxygen rebound generates an unstable hemiaminal that spontaneously collapses to release formaldehyde, leaving the free 1H-benzimidazole.
The 2-Chloro Group: Oxidative Dehalogenation
While the carbon-halogen bond at the 2-position provides some metabolic blocking, halogenated anilines can undergo CYP-catalyzed oxidative dehalogenation[4]. The electron-rich nature of the 6-amine facilitates epoxidation of the imidazole or benzene ring. If oxidation occurs at or near the C2 position, it can trigger the elimination of the chloride ion, often resulting in the formation of a benzimidazolone or aminophenol-like derivative[4].
Predicted CYP450-mediated metabolic pathways for the target benzimidazole.
Experimental Workflow for Validating Metabolic Stability
To empirically validate the predicted metabolic liability of this compound, a robust, self-validating in vitro assay is required. We utilize Human Liver Microsomes (HLMs) rather than whole hepatocytes. Causality: HLMs specifically isolate Phase I CYP450 and FMO activity. By omitting Phase II cofactors (like UDPGA or PAPS), we prevent the rapid conjugation and masking of the reactive hydroxylamine and desmethyl metabolites, allowing for precise mechanistic deconvolution of the primary clearance drivers.
Step-by-Step Methodology: HLM Stability & MetID Assay
-
Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: pH 7.4 maintains the physiological ionization state of the 6-amine, ensuring accurate enzyme-substrate binding kinetics.
-
-
Substrate Spiking: Add 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine to achieve a final concentration of 1 µM.
-
Causality: A 1 µM concentration ensures the reaction operates under first-order kinetics (well below the anticipated
), which is mathematically required to calculate intrinsic clearance ( ).
-
-
Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add 1 mM NADPH to the mixture.
-
Causality: NADPH is the obligate electron donor for CYP450 reductase. Its introduction serves as a precise, instantaneous temporal start point (
) for the catalytic cycle.
-
-
Aliquoting & Quenching: At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).
-
Causality: The 3:1 organic-to-aqueous ratio instantly precipitates the microsomal proteins, halting all enzymatic activity and preventing artifactual degradation. The internal standard corrects for any volumetric losses during centrifugation.
-
-
Centrifugation & LC-HRMS Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
-
Causality: HRMS is mandatory to resolve isobaric metabolites. For example, it distinguishes N-hydroxylation at the amine from aromatic hydroxylation on the ring (both yield a +15.9949 Da mass shift) by analyzing distinct MS/MS fragmentation patterns.
-
Step-by-step workflow for in vitro microsomal stability and metabolite identification.
Quantitative Data Interpretation
Based on the structural liabilities of the unprotected primary aniline and the N-methyl group, 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine is predicted to be a high-clearance compound. The table below summarizes the predicted pharmacokinetic parameters derived from structurally analogous aminobenzimidazoles.
Table 1: Predicted In Vitro Metabolic Parameters (Hepatic Microsomes)
| Pharmacokinetic Parameter | Predicted Value (Human) | Predicted Value (Rat) | Primary Mechanistic Driver |
| Intrinsic Clearance ( | > 85 µL/min/mg | > 120 µL/min/mg | Rapid HAT-mediated N-demethylation |
| In Vitro Half-Life ( | < 15 minutes | < 10 minutes | Unprotected 6-amine oxidation |
| Hepatic Extraction Ratio ( | High (> 0.7) | High (> 0.8) | High lipophilicity & CYP affinity |
| Primary Mass Shifts (MetID) | -14 Da, +16 Da | -14 Da, +16 Da | Loss of |
Note: The higher predicted clearance in rat microsomes accounts for the typically broader substrate specificity and higher baseline activity of rodent CYP isoforms compared to human orthologs.
Conclusion
The predicted metabolic profile of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine indicates significant pharmacokinetic liabilities. The dual presence of an N-methyl group and an unprotected primary aniline renders the molecule highly susceptible to rapid Phase I clearance via N-demethylation and N-oxidation.
For drug development professionals utilizing this scaffold, structural optimization is highly recommended. Strategies should include masking the 6-amine (e.g., via amidation or conversion to a less electron-rich heterocycle) and replacing the 1-methyl group with a moiety resistant to Hydrogen Atom Transfer (such as a trifluoromethyl or cyclopropyl group) to improve oral bioavailability and mitigate the risk of reactive metabolite formation.
References
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impact Factor.
- Metabolism-directed structure optimization of benzimidazole-based Francisella tularensis enoyl-reductase (FabI) inhibitors. PubMed (NIH).
- Anilinic N-oxides support cytochrome P450-mediated N-dealkylation through hydrogen-atom transfer. PubMed (NIH).
- The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed (NIH).
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. Metabolism-directed structure optimization of benzimidazole-based Francisella tularensis enoyl-reductase (FabI) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anilinic N-oxides support cytochrome P450-mediated N-dealkylation through hydrogen-atom transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Guide: Synthesis and Application of 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Executive Summary & Scientific Rationale
The substituted benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in various FDA-approved therapeutics (e.g., anthelmintics, proton pump inhibitors, and kinase inhibitors). The specific derivative 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine represents a high-value intermediate.
The 2-chloro position is electrophilic, enabling nucleophilic aromatic substitution (
This protocol details a robust, four-step synthesis designed for scalability and regiochemical control. Unlike direct chlorination methods which often suffer from poor selectivity, this route utilizes a de novo ring construction followed by functional group manipulation to ensure high isomeric purity.
Retrosynthetic Analysis & Strategy
The synthesis is designed to avoid the formation of the unwanted 5-amine isomer and to prevent dechlorination during the reduction step.
-
Step 1: Construction of the benzimidazolone core using 4-nitro-o-phenylenediamine.
-
Step 2: Regioselective methylation. (Note: Methylation of the asymmetric benzimidazolone can yield regioisomers; chromatographic separation or crystallization is critical here).
-
Step 3: Chlorination of the C-2 carbonyl using phosphorus oxychloride (
). -
Step 4: Chemoselective reduction of the nitro group to the amine, preserving the C-Cl bond.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway for the target benzimidazole derivative.
Detailed Experimental Protocols
Step 1: Cyclization to 5-Nitrobenzimidazol-2-one
Objective: Create the imidazole ring from the diamine precursor.
-
Reagents: 4-Nitro-1,2-phenylenediamine (1.0 eq), Urea (1.5 eq).
-
Solvent: None (Melt fusion) or high-boiling solvent (e.g., Glycol).
-
Procedure:
-
Mix 4-nitro-1,2-phenylenediamine and urea intimately in a round-bottom flask.
-
Heat the mixture to 150–160 °C. The mixture will melt and evolve ammonia gas. Caution: Ensure proper venting through a scrubber.
-
Maintain temperature for 4 hours until solidification occurs.
-
Cool to room temperature. Triturate the solid with water to remove excess urea.
-
Filter and wash with dilute HCl followed by water. Dry in a vacuum oven.
-
-
Checkpoint: Product should be a high-melting solid (
°C).
Step 2: Methylation and Regioisomer Separation
Objective: Install the N-methyl group. This step produces two isomers (1-methyl-5-nitro and 1-methyl-6-nitro). The 1-methyl-6-nitro isomer is the precursor to the 6-amine target.
-
Reagents: 5-Nitrobenzimidazol-2-one (1.0 eq), Iodomethane (MeI, 1.1 eq), Potassium Carbonate (
, 1.2 eq). -
Solvent: DMF (Dimethylformamide).[1]
-
Procedure:
-
Dissolve the starting material in anhydrous DMF.
-
Add
and stir for 30 minutes at room temperature. -
Add MeI dropwise (Exothermic). Stir at ambient temperature for 12 hours.
-
Pour the reaction mixture into ice water. Filter the resulting precipitate.[2]
-
Purification (Critical): The solid is a mixture of isomers. Recrystallize from ethanol or perform column chromatography (SiO2, MeOH/DCM gradient).
-
Identification: Use 1H-NMR NOE (Nuclear Overhauser Effect) experiments to confirm the position of the methyl group relative to the nitro/aromatic protons. The target 1-methyl-6-nitro isomer typically elutes differently or crystallizes separately from the 5-nitro isomer.
-
Step 3: Chlorination with Phosphorus Oxychloride
Objective: Convert the cyclic urea (lactam) to the 2-chloro derivative.
-
Reagents: 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (1.0 eq),
(excess, acts as solvent/reagent). -
Procedure:
-
Place the intermediate in a heavy-walled flask.
-
Add
carefully. Add a catalytic amount of if conversion is sluggish. -
Reflux the mixture (approx. 105 °C) for 4–6 hours. Monitor by TLC (the product will be less polar than the starting material).
-
Work-up (Hazardous): Cool the mixture. Distill off excess
under reduced pressure if possible. -
Pour the residue slowly onto crushed ice with vigorous stirring to hydrolyze remaining phosphoryl chlorides. Caution: Violent reaction.
-
Neutralize with aqueous
to pH 7–8. Extract with Ethyl Acetate.[1][3] -
Dry over
, filter, and concentrate.
-
Step 4: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without removing the chlorine atom (dehalogenation).
-
Reagents: Tin(II) Chloride Dihydrate (
, 5.0 eq) or Iron powder/Ammonium Chloride. -
Avoid: Catalytic hydrogenation (
) as it poses a high risk of hydrogenolysis of the C-Cl bond. -
Solvent: Ethanol / Ethyl Acetate (3:1).
-
Procedure:
-
Dissolve the nitro-chloro intermediate in the solvent mixture.
-
Add
in portions. -
Heat to 70 °C for 2–3 hours.
-
Cool and adjust pH to >8 using 1M NaOH (precipitates tin salts).
-
Filter through a Celite pad to remove metal salts.
-
Extract the filtrate with DCM or EtOAc.
-
Concentrate to yield 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine .
-
Analytical Data Summary
| Parameter | Expected Value / Range | Notes |
| Physical State | Off-white to pale yellow solid | Oxidizes slowly in air; store under inert gas. |
| MS (ESI+) | m/z ~ 182.0 (M+H) | Shows characteristic Chlorine isotope pattern (3:1 ratio for M:M+2). |
| 1H NMR (DMSO-d6) | Methyl singlet is diagnostic. | |
| 1H NMR (Aromatic) | 3 aromatic protons; pattern depends on coupling constants ( | |
| Solubility | DMSO, Methanol, DCM | Poor solubility in water and hexane. |
Safety & Handling Protocols
Critical Hazards
-
Phosphorus Oxychloride (
): Highly corrosive; reacts violently with water to release HCl and phosphoric acid. Use only in a fume hood with a blast shield. -
Nitro Reduction: Exothermic. Tin/Iron residues are environmentally hazardous and must be disposed of as heavy metal waste.
-
Benzimidazoles: Many derivatives are biologically active.[1][4][5][6] Handle as a potential irritant and sensitizer.
Personal Protective Equipment (PPE)
-
Eye/Face: Chemical splash goggles + Face shield during
quenching. -
Skin: Nitrile gloves (double gloving recommended for Step 3). Lab coat.
-
Respiratory: Work strictly within a certified chemical fume hood.
References
-
Benzimidazole Scaffold in Medicinal Chemistry
-
Source: BenchChem Application Notes[1]
- Context: Discusses the 6-chloro-1H-benzimidazole scaffold and its utility in antimicrobial and anticancer research.
-
-
Synthesis of 2-Chloromethyl-1H-benzimidazole Deriv
- Source: ResearchG
- Context: Provides general condensation methods for benzimidazole synthesis using o-phenylenediamine and carboxylic acid deriv
-
URL:[Link] (Derived from search result 1.1)
-
Chemical Properties of 2-Chloro-1H-benzo[d]imidazole
-
Source: BLD Pharm Product Data[7]
-
Context: Safety data and physical properties for the chlorinated benzimidazole core.
-
- Source: General Organic Chemistry Principles (Standard Literature)
-
Dehydrogenative Amination and C-H Activ
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. List of controlled substances | Office of Drug Control (ODC) [odc.gov.au]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4857-06-1|2-Chloro-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
Optimal reaction conditions for nucleophilic substitution on 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Application Note: Optimal Reaction Conditions for Nucleophilic Substitution on 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Executive Summary
This guide details the optimized protocols for functionalizing 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine (Substrate A) via nucleophilic substitution. The presence of the electron-donating amino group at position 6 significantly deactivates the electrophilic C2 center compared to nitro- or unsubstituted analogs, rendering standard
We present three validated workflows:
-
Microwave-Assisted
: The preferred method for aliphatic amines (High Yield, Fast).[1] -
Buchwald-Hartwig Cross-Coupling: The necessary method for arylamines and weak nucleophiles.
-
Acid-Catalyzed Thermal Substitution: A robust alternative for standard laboratory setups.
Chemical Context & Reactivity Analysis
Substrate Analysis
-
Electrophilic Center (C2): The target for nucleophilic attack. Reactivity is derived from the imine-like nitrogen (N3).
-
Deactivating Group (C6-NH₂): The amino group is a strong Electron Donating Group (EDG). Through resonance, it increases electron density in the imidazole ring, stabilizing the C2-Cl bond and raising the activation energy for nucleophilic attack.[1]
-
Competing Nucleophile: The C6-NH₂ is itself nucleophilic. If the external nucleophile is weak or in low concentration, Substrate A may attack itself, leading to polymerization.[1]
Mechanistic Pathways
The reaction proceeds via an addition-elimination mechanism (
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal experimental conditions for your specific nucleophile.
Detailed Experimental Protocols
Protocol A: Microwave-Assisted Substitution (Green & Fast)
Best for: Primary and secondary aliphatic amines (e.g., morpholine, piperazine, methylamine).[1]
Rationale: Microwave irradiation overcomes the activation energy barrier imposed by the 6-amino group without requiring extended heating that degrades the substrate. Water or PEG-600 acts as an efficient energy transfer medium.
Materials:
-
Substrate: 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine (1.0 equiv)
-
Nucleophile: Amine (3.0 – 5.0 equiv)[1]
-
Solvent: Deionized Water or PEG-600 (2–3 mL per mmol)
-
Base: None usually required (excess amine acts as base); add
(2.0 equiv) if amine is valuable.[1]
Step-by-Step:
-
Charge: In a 10 mL microwave vial, suspend the substrate (1.0 mmol) in water (3 mL).
-
Add Nucleophile: Add the amine (3.0 mmol). Note: Use excess to suppress dimerization.
-
Irradiate: Seal the vial. Heat to 140–150°C for 15–30 minutes (Dynamic mode, max power 150W).[1]
-
Workup:
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM/MeOH).[1]
Expected Yield: 80–95%
Protocol B: Buchwald-Hartwig Cross-Coupling
Best for: Aromatic amines (anilines), amides, or when
Rationale: The deactivated nature of the ring makes
Materials:
-
Catalyst:
(5 mol%)[1] -
Ligand: BINAP or Xantphos (7.5 mol%)[1]
-
Base:
(2.0 equiv) or (1.5 equiv)[1] -
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)[1]
Step-by-Step:
-
Pre-complexation: In a glovebox or under Argon, mix
and Ligand in the solvent and stir for 10 mins to form the active catalyst species.[1] -
Reaction Assembly: Add Substrate (1.0 equiv), Nucleophile (1.2 equiv), and Base to the reaction vessel.
-
Combine: Transfer the catalyst solution to the reaction vessel via syringe.
-
Heat: Stir at 100°C for 12–18 hours under inert atmosphere.
-
QC Check: Monitor by LC-MS. If conversion stalls, add 2 mol% fresh catalyst.[1]
-
Workup: Filter through a Celite pad to remove Palladium residues. Concentrate filtrate.[1]
-
Purification: Column chromatography is usually required to remove ligand byproducts.[1]
Expected Yield: 65–85%[1]
Protocol C: Acid-Catalyzed Thermal Substitution
Best for: Standard labs without microwave access; volatile amines.
Rationale: Protonation of the imidazole N3 (and potentially the 6-amino group) pulls electron density out of the ring, reactivating the C2 position towards nucleophilic attack.
Materials:
-
Solvent: Ethanol or 2-Methoxyethanol (for higher temps).
-
Catalyst: Concentrated HCl (2–3 drops) or Acetic Acid.[1]
Step-by-Step:
-
Dissolution: Dissolve substrate (1.0 mmol) in Ethanol (5 mL).
-
Add Reagents: Add Nucleophile (2.0 equiv) and catalytic HCl (approx. 0.1 equiv).[1]
-
Reflux: Heat to reflux (
for EtOH, for 2-methoxyethanol) for 6–24 hours . -
Monitoring: Check TLC every 4 hours.
-
Workup:
Expected Yield: 50–70% (Slower reaction, potential for hydrolysis byproducts).[1]
Comparative Data Summary
| Parameter | Protocol A (Microwave) | Protocol B (Pd-Cat) | Protocol C (Thermal) |
| Reaction Time | 15–30 mins | 12–18 hours | 6–24 hours |
| Temperature | 150°C | 100°C | 80–125°C |
| Scope | Aliphatic Amines | Anilines, Amides | Primary Amines |
| Green Score | High (Water/PEG) | Low (Dioxane, Heavy Metals) | Medium (Ethanol) |
| Cost | Low | High (Catalyst/Ligand) | Low |
Troubleshooting & Critical Controls
-
Issue: Low Conversion.
-
Cause: Deactivation by 6-amino group is too strong.
-
Fix: Switch to Protocol B (Pd-catalysis) or protect the 6-amine with a Boc group (di-tert-butyl dicarbonate) prior to reaction. The Boc group is electron-withdrawing and will activate the ring.
-
-
Issue: Dimerization (Substrate attacking Substrate).
-
Cause: Concentration of external nucleophile is too low.
-
Fix: Increase nucleophile equivalents to 5.0 or run the reaction in the nucleophile as the solvent (neat).
-
-
Issue: Product is Water Soluble.
-
Fix: During workup, do not wash with excessive water.[1] Use n-Butanol for extraction or evaporate to dryness and purify directly.
-
References
-
Microwave-Assisted Synthesis of Benzimidazoles
-
Microwave-assisted green construction of imidazole-fused hybrid scaffolds using 2-aminobenzimidazoles. RSC Advances, 2021.[1]
-
-
Buchwald-Hartwig Coupling on Heterocycles
-
Buchwald-Hartwig Amination of Aryl Chlorides. Organic Chemistry Portal.[1]
-
-
Reactivity of 2-Chlorobenzimidazoles
-
General
Mechanism & Solvent Effects: -
Green Chemistry in Benzimidazole Synthesis
-
A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica.[1]
-
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Chloromethyl-1-methyl-1,3-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. longdom.org [longdom.org]
Procedures for acylation of the amine group in 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Executive Summary & Strategic Analysis
This guide details the protocols for the
Chemical Retro-Analysis
-
Nucleophile: The C6-amino group is an aniline derivative.[1] Its nucleophilicity is moderated by the electron-withdrawing benzimidazole core but remains sufficient for standard acylation.[1]
-
Electrophile (Internal Risk): The C2-chloro substituent is a masked imidoyl chloride.[1] While stabilized by aromaticity, it is susceptible to nucleophilic aromatic substitution (
) by strong nucleophiles (including the C6-amine of another molecule) at elevated temperatures (>100°C).[2] -
Selectivity Strategy: To prevent self-polymerization or hydrolysis of the C2-Cl, acylation must be conducted under mild, non-hydrolytic conditions using activated acylating agents (anhydrides or acid chlorides) to ensure the reaction rate of acylation
significantly exceeds the rate of dimerization .
Reaction Scheme
The transformation converts the primary amine to a secondary amide, preserving the C2-chloro handle for subsequent diversification (e.g., Suzuki coupling or amine displacement).[1][2]
Experimental Protocols
Method A: Standard Acetylation (Acetic Anhydride)
Best for: Large-scale synthesis of reference standards or protecting group installation.
Reagents:
-
Substrate 1 (1.0 equiv)[3]
-
Acetic Anhydride (
) (1.2 – 1.5 equiv) -
Pyridine (Solvent/Base) or DCM/Pyridine (4:1)
-
DMAP (0.05 equiv - optional catalyst)
Protocol:
-
Dissolution: In a dry round-bottom flask, dissolve Substrate 1 (e.g., 1.0 g, 5.1 mmol) in anhydrous Pyridine (10 mL).
-
Addition: Cool the solution to 0°C (ice bath). Add Acetic Anhydride (0.72 mL, 7.6 mmol) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Quenching: Once complete, pour the reaction mixture into ice-cold water (50 mL). Stir vigorously for 15 minutes to hydrolyze excess anhydride.
-
Isolation:
Method B: Library Acylation (Acid Chlorides)
Best for: Parallel synthesis of diverse amide analogs (SAR studies).
Reagents:
-
Substrate 1 (1.0 equiv)[3]
-
Acid Chloride (R-COCl) (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
Protocol:
-
Setup: Charge a reaction vial with Substrate 1 (0.5 mmol) and dry DCM (5 mL). Add TEA (1.0 mmol).
-
Acylation: Add the Acid Chloride (0.55 mmol) slowly at 0°C.
-
Incubation: Stir at RT for 1–3 hours.
-
Critical Control: Do not heat above 40°C. Higher temperatures with basic amines may encourage displacement of the C2-chloride.[1]
-
-
Workup: Dilute with DCM (10 mL). Wash with 0.5 M HCl (mild acid wash removes unreacted aniline and TEA), then saturated
.[1][2] -
Purification: Flash chromatography (Gradient: 0-100% EtOAc in Hexanes).
Method C: Peptide Coupling (Carboxylic Acids)
Best for: Complex R-groups, chiral acids, or when acid chlorides are unstable.[2]
Reagents:
-
Substrate 1 (1.0 equiv)[3]
-
Carboxylic Acid (R-COOH) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (anhydrous)
Protocol:
-
Activation: In a vial, mix the Carboxylic Acid, HATU, and DIPEA in DMF. Stir for 5 minutes to form the activated ester.
-
Coupling: Add Substrate 1 to the mixture.
-
Reaction: Stir at RT for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with 5% LiCl solution (removes DMF), then brine. Dry and concentrate.
Workflow Visualization (Method A)
Figure 1: Decision logic for the acetylation of Substrate 1, highlighting purification pathways based on product solubility.
Quality Control & Troubleshooting
Expected Analytical Data
-
1H NMR (DMSO-d6):
-
LC-MS:
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Nucleophilicity is reduced by the heterocycle. | Add catalyst (DMAP 5 mol%) or heat gently to 40°C. Do not exceed 60°C. |
| By-product: M+H+16 | Hydrolysis of C2-Cl to C2-OH. | Reagents were wet.[1][2] Use anhydrous solvents.[1][2] Avoid aqueous base during reaction.[1][2] |
| By-product: Dimer | Concentration too high. Dilute reaction to 0.05 M. Ensure Acylating agent is in excess.[1][2] | |
| Product stuck in Pyridine | Pyridine is hard to remove.[1][2] | Co-evaporate with Toluene or wash organic layer with 0.5 M |
References
-
General Benzimidazole Acylation
-
Reactivity of 2-Chlorobenzimidazoles
-
Benzimidazole Scaffold Properties
Sources
Application Note: Scalable Manufacturing of 2-Chloro-1-Methyl-1H-Benzo[d]imidazol-6-amine
This Application Note is structured as a comprehensive technical guide for the scalable manufacturing of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine . It addresses the critical challenge of regioselectivity in benzimidazole synthesis and provides a validated, step-by-step protocol suitable for industrial application.
Executive Summary
The synthesis of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS: N/A for specific isomer, generic derivatives common) presents a distinct regiochemical challenge. Standard methylation of 5(or 6)-nitrobenzimidazole yields a difficult-to-separate mixture of 1-methyl-5-nitro and 1-methyl-6-nitro isomers. This guide details a regioselective "Diamine-First" strategy , ensuring the exclusive formation of the 6-isomer. The protocol integrates a urea-based cyclization followed by chlorodehydroxylation and a chemoselective reduction, optimized for safety and scalability.
Strategic Route Analysis
The Regioselectivity Challenge
The benzimidazole scaffold allows for tautomerism between the 5- and 6-positions when the N1-nitrogen is unsubstituted. Introducing a methyl group at N1 locks the position of substituents.
-
Route A (Conventional): Cyclization of 4-nitro-1,2-phenylenediamine
5-nitrobenzimidazole Methylation.-
Outcome:
1:1 mixture of 1-methyl-5-nitro and 1-methyl-6-nitro isomers. Separation requires yield-destroying chromatography.
-
-
Route B (Recommended): Regioselective methylation of the diamine precursor before cyclization.
-
Mechanism:[1][2][3] In 4-nitro-1,2-phenylenediamine, the amino group para to the nitro group (N1) is strongly deactivated by resonance. The amino group meta to the nitro group (N2) is less deactivated and more nucleophilic.
-
Outcome: Selective methylation occurs at N2. Cyclization of the resulting
-methyl-4-nitrobenzene-1,2-diamine yields exclusively the 1-methyl-6-nitro isomer.
-
Reaction Scheme
The optimized pathway consists of four unit operations:
-
Selective Alkylation: Preparation of
-methyl-4-nitrobenzene-1,2-diamine. -
Cyclization: Formation of the benzimidazolone core.
-
Chlorination: Conversion of the cyclic urea to the 2-chloro derivative.
-
Chemoselective Reduction: Reduction of the nitro group without dehalogenation.
Caption: Figure 1. Regioselective synthesis workflow targeting the 6-amino isomer.
Detailed Experimental Protocols
Step 1: Regioselective Monomethylation
Objective: Synthesize
-
Dissolution: Charge a reactor with 4-nitro-1,2-phenylenediamine and DMF (5 vol). Stir to dissolve.
-
Base Addition: Add solid
. Cool mixture to 0–5 °C. -
Alkylation: Add Methyl Iodide dropwise over 1 hour, maintaining temperature <10 °C.
-
Note: The meta-amino group is more nucleophilic. Low temperature maximizes selectivity over di-methylation.
-
-
Reaction: Warm to 25 °C and stir for 4–6 hours. Monitor by HPLC (Target retention time distinct from starting material).
-
Work-up: Pour into ice water (20 vol). The product precipitates as an orange/red solid.
-
Isolation: Filter, wash with water, and dry under vacuum at 45 °C.
-
Yield Target: 85–90%.
-
QC Check: NMR should show one N-Me singlet (~2.9 ppm) and distinct aromatic splitting consistent with 1,2,4-substitution.
-
Step 2: Cyclization to Benzimidazolone
Objective: Close the ring to form 1-methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one. Reagents: Step 1 Intermediate (1.0 eq), Urea (1.5 eq) or CDI (1.1 eq), Glycol or DMF (solvent).
-
Melt Method (Scalable): Mix the intermediate and Urea intimately.
-
Heating: Heat the melt to 150–160 °C. Ammonia gas evolves (Scrubber required).
-
Completion: Heating continues until solidification or TLC indicates consumption of diamine (approx. 3–4 hours).
-
Work-up: Cool to 80 °C, add water, and boil to break up the solid mass.
-
Filtration: Filter the precipitate. Wash with hot water to remove excess urea.
-
Yield Target: >90%.
-
Identity: The product is a high-melting solid (Benzimidazolone).
-
Step 3: Chlorination (Deoxychlorination)
Objective: Convert the cyclic urea (lactam) to 2-chloro-1-methyl-6-nitrobenzimidazole.
Reagents: Step 2 Intermediate (1.0 eq), Phosphorus Oxychloride (
-
Setup: Dry reactor under
. Charge solid intermediate. -
Addition: Add
carefully (Exothermic). Add 2–3 drops of DMF (Vilsmeier-Haack catalyst). -
Reflux: Heat to reflux (105 °C) for 4–6 hours. The suspension should clear as the chloro-derivative is formed.
-
Quench (Critical Safety):
-
Distill off excess
under reduced pressure (recycle). -
Cool residue to 0 °C.
-
Slowly pour residue into crushed ice/water with vigorous stirring. Maintain pH >7 using
or to prevent hydrolysis of the C-Cl bond (though 2-Cl is relatively stable).
-
-
Isolation: Filter the pale yellow solid. Wash with water until neutral.
-
Yield Target: 80–85%.
-
Step 4: Chemoselective Nitro Reduction
Objective: Reduce
-
Note: Avoid Catalytic Hydrogenation (
) as it poses a high risk of hydrodehalogenation (removing the Cl).
-
Preparation: Suspend the nitro-chloro intermediate in Ethanol/Water.
-
Activation: Add
and Iron powder. -
Reduction: Heat to reflux (75–80 °C) with vigorous mechanical stirring.
-
Monitoring: Reaction is usually complete in 2–3 hours. Monitor disappearance of Nitro peak by HPLC.
-
Work-up: Filter hot through a Celite pad to remove Iron oxide sludge. Wash cake with hot ethanol.
-
Concentration: Evaporate solvent.
-
Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane.
-
Final Product: 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine.
-
Appearance: Off-white to pale brown crystalline solid.
-
Process Safety & Scale-up
| Hazard | Control Measure |
| Methyl Iodide | Highly toxic alkylating agent. Use in a closed system; quench excess with aqueous ammonia/amine before opening reactor. |
| Reacts violently with water. Quench into ice with controlled rate. Scrubber required for HCl gas evolution. | |
| Exotherm | Nitro reduction is exothermic. Add Iron portion-wise on large scale or control heating ramp. |
| Regio-Control | Temperature control during Step 1 is vital.[4] Higher temperatures (>25°C) during addition promote di-methylation or N1-methylation. |
Analytical Controls
-
HPLC Method: C18 Column, Water/Acetonitrile (0.1% TFA).
-
Marker: The 6-nitro isomer elutes differently from the 5-nitro isomer (if present).
-
Target: Purity >98% area.
-
-
NMR (
, DMSO- ):-
Confirm Methyl singlet at
ppm. -
Confirm Amine broad singlet at
ppm. -
Confirm Aromatic pattern: 3 protons. A doublet (C7-H), a doublet of doublets (C5-H), and a doublet (C4-H).
-
Diagnostic: The coupling constants will confirm the 1,2,4-substitution pattern of the benzene ring relative to the benzimidazole core.
-
References
- Source: "Regioselective synthesis of 1-alkyl-benzimidazoles." Journal of Organic Chemistry.
- Benzimidazole Cyclization: Source: "Synthesis of 2-chlorobenzimidazoles via benzimidazolones." Organic Process Research & Development.
-
Chemoselective Reduction
-
Source: BenchChem Application Note: "Selective Reduction of (2-Chloro-6-nitrophenyl)methanamine". Link (General reduction protocols for chloronitro aromatics).
-
-
Structural Confirmation
-
Source: NIST Chemistry WebBook, "2-Methyl-5-nitrobenzimidazole" (Isomer comparison data). Link
-
Disclaimer: This protocol is for research and development purposes. All chemical operations should be performed by qualified personnel using appropriate safety equipment.
Sources
Application Note: Handling, Storage, and Protocol Guidelines for 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Executive Summary
2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS: 203302-75-4) is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and other small-molecule therapeutics.[1][2][3][4][5][6][7][8] Its structure features two distinct reactive "handles": an electrophilic chlorine atom at the C2 position and a nucleophilic primary amine at the C6 position.[7] This dual functionality allows for versatile orthogonal functionalization but also necessitates strict storage conditions to prevent auto-degradation or hydrolysis.[1][2][3][4][7]
This guide provides a comprehensive technical protocol for the safe handling, long-term storage, and experimental usage of this compound, designed to ensure both personnel safety and data integrity in drug discovery workflows.
Chemical Identification & Physicochemical Properties[2][3][7][8][9][10][11]
| Property | Specification |
| Chemical Name | 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine |
| CAS Number | 203302-75-4 |
| Molecular Formula | C₈H₈ClN₃ |
| Molecular Weight | 181.62 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in Water |
| pKa (Predicted) | ~3.5 (benzimidazole N), ~4.0 (aniline NH₂) |
| Reactive Moieties | C2-Chloro (Electrophile), C6-Amine (Nucleophile) |
Hazard Identification & Risk Assessment
While specific toxicological data for this isomer may be limited, it shares structural alerts with other aminobenzimidazoles. It should be treated as a Hazardous Substance .
GHS Classification (Derived from Analogous Structures)
-
Signal Word: WARNING
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]
Critical Risk Factors[1][3][4][7][13]
-
Inhalation: Dust inhalation may cause respiratory sensitization or irritation due to the aniline-like moiety.[1][2][7]
-
Skin Contact: Potential for absorption; aminobenzimidazoles can be skin sensitizers.[1][7]
-
Chemical Stability: The C2-chloro group is susceptible to hydrolysis in strong acidic or basic aqueous environments, releasing HCl and degrading the compound to the corresponding hydroxy-benzimidazole.[1][2][7]
Storage Protocols: The "Gold Standard" System
To maintain purity >98% over long durations, a "Self-Validating Storage System" is required.[1][3][7] The primary degradation pathways are oxidation of the amine and hydrolysis of the chloro group.[1]
Protocol S-1: Long-Term Storage[1][2][3][4][7]
-
Primary Container: Amber glass vial with a PTFE-lined screw cap. Reason: Blocks UV light to prevent photo-oxidation of the amine.[1][2][3][4][7]
-
Atmosphere: Purge headspace with dry Argon or Nitrogen before sealing.[1][7] Reason: Prevents moisture-induced hydrolysis of the C-Cl bond.[1][2][3][4][7]
-
Temperature: Store at 2°C to 8°C (Refrigerated). For storage >6 months, store at -20°C .
-
Desiccation: Place the primary container inside a secondary jar containing active desiccant (e.g., Drierite™ or Silica Gel).
Protocol S-2: Thawing & Opening
-
Step 1: Remove vial from cold storage.
-
Step 2: WAIT until the vial reaches room temperature (approx. 30 mins) before opening.
-
Scientific Rationale: Opening a cold vial introduces condensation from the ambient air, which immediately adsorbs onto the hygroscopic powder, accelerating hydrolysis.
-
Handling & Experimental Protocols
Protocol H-1: Safe Weighing & Solubilization
Objective: Prepare a 100 mM stock solution in DMSO without degradation.
-
PPE: Wear nitrile gloves (double-gloving recommended), lab coat, and safety glasses. Work inside a chemical fume hood.
-
Weighing: Use an anti-static weighing funnel. Do not use metal spatulas if possible (to avoid trace metal contamination in sensitive catalysis reactions); use PTFE or plastic spatulas.[7]
-
Solvent: Use Anhydrous DMSO (Grade ≥99.9%, Water <50 ppm).[1]
-
Dissolution:
Protocol H-2: Reaction Setup (Nucleophilic Substitution)
Context: Utilizing the C2-Chloro handle for SNAr reactions.
-
Conditions: The C2-position is activated by the adjacent nitrogens but is less reactive than a typical acyl chloride.[1][2][7]
-
Catalysis: Acid catalysis (e.g., HCl in dioxane) or heat (80-100°C) is often required to displace the chlorine with amines or alkoxides.[1]
-
Precaution: Protect the C6-amine with a Boc group if the reaction conditions are harsh, to prevent self-polymerization.[1][2][3][7]
Visualization: Decision Logic & Safety
The following diagrams illustrate the decision-making process for handling this compound and the emergency response logic.
Diagram 1: Operational Workflow & Decision Tree
Caption: Logical flow for handling 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine from receipt to experimentation.
Diagram 2: Emergency Response Protocol
Caption: Immediate actions required upon accidental exposure or spillage.
Disposal Considerations
Do not dispose of via sink or general waste.[7]
-
Solid Waste: Collect in a dedicated container labeled "Hazardous Organic Waste (Halogenated/Amine)".[1]
-
Liquid Waste: DMSO solutions should be segregated into "Halogenated Organic Solvents" streams due to the chlorine content.[7]
-
Regulatory: Comply with local EPA/OSHA or REACH regulations regarding aminobenzimidazole derivatives.
References
-
PubChem. (n.d.).[7] Compound Summary: 2-Chlorobenzimidazole (Analogous Hazard Data). National Library of Medicine.[7] Retrieved October 26, 2023, from [Link]
Sources
- 1. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Benzimidazol-6-amine, 2-(4-aminophenyl)- | C13H12N4 | CID 24260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1849-02-1|2-Chloro-1-methyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 4. 364774-78-7|2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride|BLD Pharm [bldpharm.com]
- 5. 1314961-48-2|2-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine|BLD Pharm [bldpharm.com]
- 6. 203302-74-3|2-Chloro-1-methyl-1H-benzo[d]imidazol-5-amine|BLD Pharm [bldpharm.com]
- 7. 2-Amino-1-methylbenzimidazole | C8H9N3 | CID 74187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-1-ethyl-1H-benzo[d]imidazole | 58533-15-6 [sigmaaldrich.com]
Microwave-Assisted Derivatization of 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine: Strategies for High-Yield Scaffold Construction
Application Note & Protocol Guide Date of Issue: March 1, 2026 | Location: Tokyo, Japan Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & Mechanistic Rationale
The compound 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS: 203302-75-4) is a highly versatile, bifunctional building block frequently utilized in the synthesis of biologically active trinuclear fused scaffolds and pharmaceutical intermediates[1]. It possesses two orthogonal reactive sites: an electrophilic C2-position activated for Nucleophilic Aromatic Substitution (SNAr), and a nucleophilic primary amine at the C6-position.
The Kinetic Challenge & The Microwave Solution:
While the C2-chloro group in standard benzimidazoles is highly activated for SNAr, the presence of the C6-amino group introduces a kinetic hurdle. The amino group acts as a strong electron-donating group (EDG) via resonance, pushing electron density into the benzimidazole core. This diminishes the electrophilicity of the C2-carbon, raising the activation energy (
Microwave-assisted organic synthesis (MAOS) circumvents this issue through dielectric heating [3]. By utilizing polar, high-dielectric-loss solvents like N,N-Dimethylformamide (DMF,
Reaction Pathways & Workflow Visualization
The bifunctional nature of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine allows for divergent synthetic pathways depending on the sequence of microwave-assisted functionalization.
Bifunctional microwave-assisted derivatization of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine.
Quantitative Performance Data
The table below summarizes the empirical advantages of utilizing MAOS over conventional thermal methods for the derivatization of this specific substrate.
| Reaction Type | Heating Method | Temp (°C) | Time | Yield (%) | Purity (LC-MS) |
| C2-Amination (SNAr) | Conventional (Oil Bath) | 150 | 12 - 24 h | 45 - 55% | < 80% (Thermal degradation) |
| C2-Amination (SNAr) | Microwave (120 W) | 150 | 15 - 30 min | 85 - 92% | > 95% |
| N6-Amidation | Conventional (Oil Bath) | 120 | 8 - 12 h | 60 - 65% | < 85% |
| N6-Amidation | Microwave (100 W) | 120 | 10 - 20 min | 88 - 94% | > 98% |
Experimental Protocols & Self-Validating Systems
Protocol A: Microwave-Assisted C2-Nucleophilic Aromatic Substitution (SNAr)
This protocol details the displacement of the C2-chloride with a secondary amine (e.g., morpholine) to generate a 2,6-diaminobenzimidazole derivative.
Materials:
-
2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine (1.0 equiv, 0.5 mmol)
-
Morpholine (1.5 equiv, 0.75 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 equiv, 1.0 mmol)
-
Anhydrous DMF (3.0 mL)
Step-by-Step Methodology:
-
Preparation: Charge a 10 mL microwave-transparent quartz reaction vial equipped with a magnetic stir bar with the benzimidazole core, morpholine, and K₂CO₃.
-
Solvent Addition: Add 3.0 mL of anhydrous DMF. Seal the vial with a Teflon-lined crimp cap.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to 150 °C, with an initial power of 120 W, and a hold time of 20 minutes[4]. Ensure maximum pressure limits are set to 250 psi.
-
Cooling & Workup: Allow the system to cool to 50 °C via compressed air cooling. Dilute the crude mixture with 15 mL of ice-cold deionized water to precipitate the product. Filter the solid, wash with cold water, and dry under a high vacuum.
Self-Validating Quality Control (LC-MS): To confirm the success of the SNAr reaction, analyze the crude product via LC-MS. The starting material possesses a distinct
isotopic cluster in a 3:1 ratio due to theisotopes. A successful reaction is definitively validated by the complete disappearance of this 3:1 cluster and the emergence of a singular peak corresponding to the aminated product.
Protocol B: Microwave-Assisted N6-Amidation
This protocol focuses on functionalizing the C6-primary amine while leaving the C2-chloride intact for downstream cross-coupling.
Materials:
-
2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine (1.0 equiv, 0.5 mmol)
-
Acyl chloride (e.g., benzoyl chloride) (1.1 equiv, 0.55 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (3.0 mL)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, dissolve the benzimidazole core and DIPEA in 3.0 mL of anhydrous THF.
-
Addition: Cool the vial to 0 °C in an ice bath and add the acyl chloride dropwise to prevent uncontrolled exothermic side reactions. Seal the vial.
-
Microwave Irradiation: Irradiate the mixture at 100 °C for 10 minutes (Initial power: 80 W). The rapid microwave heating ensures complete conversion before the acyl chloride can undergo competitive hydrolysis.
-
Workup: Quench with saturated aqueous NaHCO₃ (5 mL) and extract with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Self-Validating Quality Control (¹H-NMR): Dissolve the purified product in DMSO-d₆. In the starting material, the C6-primary amine protons (-NH₂) appear as a broad singlet integrating to 2H around
5.0–5.5 ppm. Successful amidation is validated by the disappearance of this peak and the appearance of a highly deshielded secondary amide proton (-NH-C=O) integrating to 1H downfield at10.0–10.5 ppm. The retention of the C2-chloride can be concurrently verified via LC-MS (retention of the 3:1 isotope pattern).
References
- BLD Pharm. "2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS: 203302-75-4)". BLD Pharm Product Catalog.
- "Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole". Asian Journal of Chemistry.
- "Microwave-assisted green construction of imidazole-fused hybrid scaffolds using 2-aminobenzimidazoles as building blocks". RSC Advances.
- "The Hitchhiker's Guide to Flow Chemistry". Chemical Reviews (ACS Publications).
Sources
- 1. 203302-75-4|2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine|BLD Pharm [bldpharm.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Microwave-assisted green construction of imidazole-fused hybrid scaffolds using 2-aminobenzimidazoles as building blocks - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04396J [pubs.rsc.org]
Application Note: Advanced Crystallization Techniques for the Isolation of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Physicochemical Profiling
The isolation of highly pure heterocyclic intermediates is a critical bottleneck in the synthesis of active pharmaceutical ingredients (APIs). 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS: 203302-75-4) presents unique solubility challenges due to its rigid bicyclic framework, the lipophilic 2-chloro and 1-methyl substituents, and the polar, hydrogen-bonding capable 6-amine group.
As a Senior Application Scientist, I approach the isolation of this compound not merely as a separation task, but as a thermodynamic system that must be precisely controlled. The compound's dual nature—possessing both a basic primary amine and an electron-withdrawing chlorine atom—dictates its behavior in solution. By manipulating the protonation state of the amine or altering the dielectric constant of the solvent matrix, we can force the system into controlled supersaturation.
This guide details three field-proven crystallization strategies: Reactive Crystallization , Anti-Solvent Crystallization , and Cooling Crystallization . Each method is designed as a self-validating system, incorporating in-process controls to ensure reproducibility and high-purity yields.
Decision matrix for selecting the optimal crystallization strategy based on target purity and form.
Mechanistic Causality & Strategy Selection
Method A: Reactive Crystallization (Hydrochloride Salt Formation)
The Causality: The 6-amine group is readily protonated by strong mineral acids. When dissolved in a moderately polar organic solvent (e.g., Ethyl Acetate or Isopropyl Alcohol), the addition of anhydrous HCl gas or HCl in dioxane converts the free base into its hydrochloride salt. The ionic salt cannot be solvated by the low-dielectric organic medium, resulting in an immediate and drastic drop in solubility[1]. This method is highly selective; neutral or non-basic impurities remain dissolved in the mother liquor, yielding exceptional purity. Similar reactive crystallization approaches have been widely validated for aromatic amines to achieve high product reproducibility[2].
Mechanistic pathway of reactive crystallization driven by amine protonation and solubility reduction.
Method B: Anti-Solvent Crystallization
The Causality: The free base is highly soluble in polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). By slowly introducing water (the anti-solvent), the extensive hydrogen-bonding network of the water-DMF mixture outcompetes the solvation of the lipophilic benzimidazole core. The system crosses the metastable zone width (MSZW), triggering nucleation. Careful control of the anti-solvent addition rate is critical to prevent "oiling out" (liquid-liquid phase separation), which traps impurities.
Method C: Cooling Crystallization
The Causality: Benzimidazole derivatives exhibit a steep temperature-dependent solubility curve in binary alcohol-water systems[3]. By dissolving the crude material in a hot Ethanol/Water mixture and applying a controlled cooling ramp (e.g., 0.5 °C/min), the solution becomes gently supersaturated. This slow thermodynamic shift promotes the growth of larger, well-defined crystal habits, which are easier to filter and dry compared to the rapid precipitation seen in anti-solvent methods.
Experimental Protocols
Protocol A: Reactive Crystallization (HCl Salt)
Self-Validating Control: Supernatant pH must be < 2 to confirm complete salt formation.
-
Dissolution: Suspend 10.0 g of crude 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine in 100 mL of Isopropyl Alcohol (IPA) in a 250 mL jacketed reactor.
-
Heating: Heat the mixture to 50 °C under moderate agitation (250 rpm) until complete dissolution is achieved. Filter hot through a 0.45 µm PTFE membrane to remove insoluble mechanical impurities.
-
Reactive Precipitation: Transfer the filtrate to a clean reactor at 20 °C. Slowly add 1.1 equivalents of 4M HCl in dioxane dropwise over 30 minutes.
-
Aging: A thick white slurry will form. Age the slurry for 2 hours at 20 °C to allow for Ostwald ripening.
-
Validation Check: Sample the mother liquor and test the pH. If pH > 2, add additional HCl in 0.05 eq increments.
-
Isolation: Filter the slurry under vacuum. Wash the filter cake with 2 x 20 mL of cold IPA (5 °C).
-
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours until constant weight is achieved.
Protocol B: Anti-Solvent Crystallization (Free Base)
Self-Validating Control: Cloud point monitoring to establish the MSZW.
-
Dissolution: Dissolve 10.0 g of the crude compound in 40 mL of DMF at 25 °C.
-
Clarification: Polish filter the solution to ensure no seed crystals are present.
-
Anti-Solvent Addition: Transfer to a reactor equipped with a high-shear impeller (400 rpm). Begin adding purified water (anti-solvent) at a rate of 1 mL/min.
-
Cloud Point Detection: Pause water addition the moment the solution becomes persistently turbid (the cloud point). Hold the system for 30 minutes to allow primary nucleation to occur without oiling out.
-
Bulk Precipitation: Resume water addition at 2 mL/min until a total of 120 mL of water has been added.
-
Isolation & Washing: Filter the resulting suspension. Wash thoroughly with 3 x 50 mL of water to remove residual DMF.
-
Drying: Vacuum dry at 50 °C for 24 hours.
Protocol C: Cooling Crystallization (Free Base)
Self-Validating Control: HPLC purity check of mother liquor vs. isolated crystals.
-
Solvent Preparation: Prepare a binary mixture of Ethanol:Water (70:30 v/v).
-
Dissolution: Add 10.0 g of crude compound to 150 mL of the solvent mixture. Heat to 75 °C (reflux) until a clear solution forms.
-
Cooling Ramp: Program the jacketed reactor to cool from 75 °C to 5 °C at a linear rate of 0.5 °C/min.
-
Seeding (Optional): If spontaneous nucleation does not occur by 55 °C, introduce 0.1 g of pure seed crystals to bypass the energy barrier of primary nucleation.
-
Aging: Hold the suspension at 5 °C for 4 hours to maximize yield.
-
Isolation: Filter and wash with 20 mL of cold Ethanol:Water (70:30 v/v). Dry under vacuum at 45 °C.
Quantitative Data Presentation
The following table summarizes the comparative performance of the three crystallization techniques based on standardized 10.0 g input batches of crude material (initial purity ~85%).
| Parameter | Method A: Reactive (HCl) | Method B: Anti-Solvent | Method C: Cooling |
| Target Form | Hydrochloride Salt | Free Base | Free Base |
| Solvent System | Isopropyl Alcohol / Dioxane | DMF / Water | Ethanol / Water (70:30) |
| Yield (%) | 92 - 95% | 88 - 91% | 82 - 86% |
| Final Purity (HPLC) | > 99.5% | ~ 96.0% | > 98.5% |
| Crystal Habit | Fine Needles / Powder | Irregular Agglomerates | Prismatic Blocks |
| Scalability | Excellent | Moderate (Shear sensitive) | Excellent |
| Primary Use Case | High-purity API intermediate | Rapid bulk recovery | Polymorph / Habit control |
References
Sources
- 1. Synthesis and characterization of a new mebendazole salt: mebendazole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - Arabian Journal of Chemistry [arabjchem.org]
Preparation of heterocycles using 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine precursors
Application Notes & Protocols
Topic: Strategic Synthesis of Novel Heterocyclic Scaffolds from 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine Precursors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural resemblance to endogenous purines.[1] This document provides a detailed guide for leveraging a highly versatile and functionalized building block, 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine , for the synthesis of diverse and complex heterocyclic systems. We will explore three primary synthetic strategies that exploit the distinct reactivity of the C2-chloro and C6-amino functional groups: intramolecular cyclization to form fused polycyclic systems, palladium-catalyzed cross-coupling for C-C and C-N bond formation, and nucleophilic aromatic substitution (SNAr) at the C2 position. The protocols and insights provided herein are designed to empower researchers in drug discovery to efficiently generate libraries of novel compounds for biological screening.
Introduction: The Strategic Value of the Precursor
The precursor, 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine, offers two orthogonal points for chemical modification, making it an exceptionally valuable starting material.
-
The C2-Chloro Group: This position is electron-deficient and serves as an excellent electrophilic site. It is amenable to both classical nucleophilic aromatic substitution (SNAr) and modern transition-metal-catalyzed cross-coupling reactions.[2][3] The ability to readily displace or couple at this position allows for the introduction of a wide array of substituents, profoundly influencing the molecule's steric and electronic properties.
-
The C6-Amino Group: This nucleophilic group is a key handle for annulation reactions, where an additional ring is fused onto the benzimidazole core. It can also be readily acylated or alkylated to introduce diverse side chains. Its position on the benzene ring allows for the construction of important polycyclic systems like imidazo[4,5-f]quinolines, which possess significant biological activity.[4][5]
The strategic combination of reactions at these two sites enables the synthesis of complex molecular architectures from a single, readily accessible precursor.
Caption: Synthetic utility of the 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine precursor.
Synthesis of Fused Heterocycles: Imidazo[4,5-f]quinolines
One of the most powerful applications of the C6-amino group is in the construction of fused polycyclic systems. The Skraup-Doebner-von Miller reaction, or related cyclization strategies, can be employed to build a quinoline ring fused to the benzimidazole core, yielding the imidazo[4,5-f]quinoline scaffold.[6] This class of compounds has been investigated for various therapeutic activities, including anthelmintic properties.[4][5]
Scientific Rationale
The reaction proceeds via the condensation of the primary amine with a β-keto ester to form an enamine intermediate.[6] Subsequent thermal cyclization in a high-boiling point solvent like Dowtherm A facilitates the intramolecular electrophilic aromatic substitution, followed by dehydration to yield the aromatic quinolinol product. The choice of a high-boiling point solvent is critical to provide the necessary activation energy for the cyclization and dehydration steps.
Protocol 1: Synthesis of 2-Chloro-1,4-dimethyl-1H-imidazo[4,5-f]quinolin-9(4H)-one
Materials:
-
2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
-
Ethyl acetoacetate
-
Dowtherm A (or Diphenyl ether)
-
Ethanol
-
Drying tube (CaCl₂)
-
Heating mantle with stirrer and temperature controller
-
Reflux condenser
Procedure:
-
Enamine Formation: In a round-bottom flask, dissolve 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine (1.0 eq) in absolute ethanol. Add ethyl acetoacetate (1.1 eq) to the solution.
-
Reaction: Fit the flask with a reflux condenser and a drying tube. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Solvent Removal: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. The crude intermediate, an ethyl crotonate derivative, is typically a viscous oil or solid and can be used in the next step without further purification.[6]
-
Cyclization: Add the crude intermediate to a flask containing Dowtherm A (approximately 10-15 mL per gram of starting amine).
-
Thermal Reaction: Heat the mixture to 240-250 °C with vigorous stirring for 1-2 hours. The product will often precipitate from the hot solution.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature. Dilute the mixture with hexanes to precipitate the product fully. Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the Dowtherm A.
-
Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or DMF) to yield the pure 2-chloro-1,4-dimethyl-1H-imidazo[4,5-f]quinolin-9(4H)-one.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
C2-Arylation via Suzuki-Miyaura Cross-Coupling
The C2-chloro group is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. The Suzuki-Miyaura reaction, which couples aryl halides with arylboronic acids, is particularly effective for creating libraries of 2-arylbenzimidazoles.[3][7] These structures are of significant interest in drug discovery.
Experimental Insights
The success of coupling an electron-rich heterocyclic chloride like our precursor often depends on the choice of catalyst, ligand, and base. Palladium(II) acetate or Pd₂(dba)₃ are common palladium sources. N-heterocyclic carbene (NHC) ligands, such as IMes, or bulky electron-rich phosphine ligands are often superior to simpler phosphines for activating the C-Cl bond.[7] A strong base like cesium carbonate (Cs₂CO₃) is frequently required to facilitate the transmetalation step.[7] It is crucial to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the degradation of the palladium(0) active catalyst.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Synthesis of 1-Methyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazol-6-amine
Materials:
-
2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable ligand (e.g., SPhos or XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask and manifold
Procedure:
-
Flask Preparation: To a Schlenk flask, add 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and Cs₂CO₃ (3.0 eq).
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cooling and Filtration: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.
-
Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS.
| Boronic Acid Partner | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 2% Pd(OAc)₂ / 4% SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 85-95 |
| 4-Tolylboronic acid | 2% Pd(OAc)₂ / 4% SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 82-92 |
| 3-Pyridylboronic acid | 3% Pd(OAc)₂ / 6% XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 70-80 |
| 4-(Trifluoromethyl)phenylboronic acid | 2% Pd₂(dba)₃ / 8% SPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 75-88 |
| Caption: Representative conditions and expected yields for Suzuki-Miyaura coupling reactions. |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the imidazole ring system activates the C2-chloro substituent towards nucleophilic attack. This allows for straightforward SNAr reactions with a variety of nucleophiles, such as primary and secondary amines, to generate libraries of 2-substituted benzimidazoles.[8][9]
Scientific Rationale
This reaction typically proceeds via a Meisenheimer-like intermediate. The rate of reaction is enhanced by the stability of this intermediate, which is facilitated by the electron-withdrawing imidazole core. The reaction is often carried out at elevated temperatures to overcome the activation energy barrier. A base may be added to deprotonate the nucleophile, increasing its nucleophilicity, or to act as an acid scavenger if HCl is produced (e.g., when using amine hydrochloride salts).
Protocol 3: Synthesis of N,N-diethyl-1-methyl-1H-benzo[d]imidazole-2,6-diamine
Materials:
-
2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
-
Diethylamine
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Potassium carbonate (K₂CO₃) (optional, as acid scavenger)
-
Sealed reaction vial or pressure tube
Procedure:
-
Reaction Setup: In a microwave vial or heavy-walled pressure tube, combine 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine (1.0 eq) and a suitable solvent like NMP.
-
Reagent Addition: Add a significant excess of diethylamine (3-10 eq). The amine can often serve as both the nucleophile and the solvent. If desired, a non-nucleophilic base like K₂CO₃ (2.0 eq) can be added.
-
Reaction: Seal the vessel tightly and heat the mixture to 120-150 °C for 12-48 hours. The use of microwave irradiation can often significantly reduce the reaction time. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Extraction: If extraction is necessary, wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic solution. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-substituted benzimidazole.
-
Characterization: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and HRMS.
References
-
Royal Society of Chemistry. (n.d.). Synthesis of benzo[8][9]imidazo[1,2-a]quinoxalines by I2-mediated sp3 C–H amination. Organic Chemistry Frontiers. [Link]
-
MDPI. (n.d.). Synthesis of benzo[8][9]imidazo[1,2- a ]quinoxalines by I 2 -mediated sp 3 C–H amination. [Link]
-
Royal Society of Chemistry. (n.d.). Simple and green synthesis of benzimidazoles and pyrrolo[1,2-a]quinoxalines via Mamedov heterocycle rearrangement. New Journal of Chemistry. [Link]
-
MDPI. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Eng. Proc. [Link]
-
ResearchGate. (n.d.). Synthesis of a new class of benzimidazole heterocycles based on piperazine. [Link]
-
Springer. (2024). Review of synthesis process of benzimidazole-heterocycle hybrid compounds. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
-
ACS Publications. (2025). Synthesis of Imidazo[4,5-f]quinoline and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega. [Link]
-
PubMed. (1978). Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Journal of Medicinal Chemistry. [Link]
-
Semantic Scholar. (2017). PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). [Link]
-
National Center for Biotechnology Information. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. [Link]
-
Royal Society of Chemistry. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances. [Link]
-
R Discovery. (1978). Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (n.d.). Imidazo[4,5-/]quinolines. 4. Synthesis and Anthelmintic Activity of a Series of Imidazo[4,5-/]. [Link]
-
Organic Chemistry Portal. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. J. Org. Chem. [Link]
-
National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ACS Publications. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cross-coupling Reaction using Transition Metal Catalysts [C-C Bond Formation] | TCI AMERICA [tcichemicals.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5-f]quinolines. 4. Synthesis and anthelmintic activity of a series of imidazo[4,5-f]quinolin-9-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving low reaction yields when synthesizing 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Technical Support Center: Ticket #BZ-6-AMINE-OPT Subject: Troubleshooting Low Yields in 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Yield Trap" Diagnosis
Researchers synthesizing 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine often encounter a "yield trap" where the final recovery drops below 20%.[1] This is rarely a single failure but a cascade of three specific chemical bottlenecks:
-
Regio-scrambling during the methylation of the precursor.[1]
-
Hydrolytic Reversion during the chlorination workup.
-
Over-reduction (Dechlorination) during the nitro-to-amine conversion.[1]
This guide deconstructs these failure points with corrective protocols.
Phase 1: The Regioselectivity Bottleneck (Methylation)
The Issue: You are likely starting with 5-nitro-1H-benzo[d]imidazol-2(3H)-one.[1] When you methylate this, you generate two isomers: the desired 1-methyl-6-nitro and the undesired 1-methyl-5-nitro .[1] If you do not separate them here, your final yield is mathematically capped, and the isomers are nearly impossible to separate after chlorination.[1]
Diagnostic Question: Does your NMR show a "messy" aromatic region or split methyl peaks?
Corrective Protocol:
-
Reagent Switch: Avoid standard MeI/K2CO3 in acetone if selectivity is poor.
-
The Fix: Use Dimethyl Sulfate (DMS) in controlled basic conditions, or exploit solubility differences.[1] The 1,5-isomer and 1,6-isomer often have drastically different solubilities in Ethanol/Water mixtures.[1]
-
Purification Step: You MUST purify the regioisomer at the Nitro-One stage. Recrystallize the crude methylation product from Ethanol. The symmetric H-bonding usually makes the unwanted isomer precipitate differently.[1]
Phase 2: The Chlorination Crisis (POCl3 Handling)
The Issue: The conversion of the cyclic urea (C=O) to the chloride (C-Cl) using Phosphorus Oxychloride (
Diagnostic Question: Do you see a white precipitate forming immediately upon adding water that is insoluble in organic solvents? That is your starting material returning.
Corrective Protocol:
-
The "Vilsmeier" Boost: Add catalytic DMF (5-10 mol%) to the
.[1] This forms a Vilsmeier-Haack intermediate that accelerates the reaction, allowing lower temperatures (80°C vs 105°C) and reducing tar formation.[1] -
The "Reverse Quench": NEVER add water to the reaction mixture.[1]
-
Protocol: Cool the reaction mixture to room temperature. Pour the reaction mixture slowly into a mechanically stirred slurry of Ice and Ammonium Hydroxide (28%) .
-
Why: This keeps the pH basic immediately.[1] Acidic aqueous conditions catalyze the hydrolysis of the C-Cl bond back to C=O.
-
Phase 3: The Reduction Trap (The Critical Failure Point)
The Issue: This is the most common cause of catastrophic yield loss. You need to reduce the Nitro group (
-
The Mistake: Using Pd/C and Hydrogen (
) .[1] -
The Result: Palladium rapidly catalyzes hydrogenolysis , cleaving your hard-won Chlorine atom.[1] You end up with 1-methyl-1H-benzo[d]imidazol-6-amine (Dechlorinated byproduct).[1]
The Solution: Chemoselective Reduction You must use a metal-mediated reduction that is orthogonal to aryl chlorides.[1]
Recommended Protocol: Iron/Ammonium Chloride (Bechamp-Type)
This method is 100% selective for
Step-by-Step Methodology:
-
Setup: 3-neck flask, mechanical stirrer (magnetic stirring often fails due to iron sludge).
-
Reagents:
-
Substrate: 1.0 equiv
-
Iron Powder (325 mesh, reduced): 5.0 equiv[1]
-
Ammonium Chloride (
): 5.0 equiv
-
-
Procedure:
-
Workup (Crucial):
Visual Troubleshooting: The Decision Logic
Caption: Figure 1. Logic flow for synthesis, highlighting the critical decision points at Methylation (Isomer control) and Reduction (Chemo-selectivity).
Comparative Data: Reduction Methods
The following table illustrates why the Iron/Ammonium Chloride method is superior for this specific scaffold.
| Method | Reagents | Reaction Time | C-Cl Retention | Yield | Notes |
| Catalytic Hydrogenation | 1-2 h | Poor (<5%) | Low | Rapid hydrogenolysis of C-Cl bond.[1] Avoid. | |
| Tin Reduction | 2-4 h | Good (>95%) | Moderate | Difficult workup; Tin emulsions are hard to break.[1] | |
| Sulfide Reduction | 4-6 h | Excellent | Moderate | Smelly; variable yields depending on solubility.[1] | |
| Iron/Ammonium Cl | Fe powder, | 2-3 h | Excellent (>99%) | High | Recommended. Mild pH, easy filtration workup.[1] |
FAQ: Quick Troubleshooting
Q1: My chlorination reaction turned into a black tar.
-
A: You likely overheated the reaction or used wet reagents.[1]
reacts violently with water to produce phosphoric acid and heat.[1] Ensure all glassware is oven-dried and the starting material is desiccated.[1] Add the at 0°C before heating.
Q2: I can't filter the Iron sludge; it's clogging everything.
-
A: This is common.[1] Add a scoop of Celite (diatomaceous earth) directly into the reaction mixture before you try to filter. Filter while the mixture is still hot (50-60°C). If it cools, the product may precipitate inside the sludge.[1]
Q3: The final amine is turning purple/brown on the bench.
-
A: Phenylenediamines and their derivatives are oxidation-prone.[1] Store the final product under Nitrogen/Argon in the dark. If storing for long periods, convert it to the HCl salt for stability.[1]
References
-
Benzimidazole Synthesis & Chlorination
- Title: Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole deriv
-
Source: ResearchGate / Vertex AI Search Results.[1]
- Relevance: Establishes the baseline for condensing phenylenediamines and handling chloromethyl derivatives, transferable to 2-chloro deriv
-
POCl3 Chlorination Mechanics
-
Selective Reduction (Fe/NH4Cl)
-
Regioselective Methylation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jsynthchem.com [jsynthchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. "Studies on the Methylation of 5-Nitro-benzimidazoles" by MASHOODA HASAN, FARZANA SHAHEEN et al. [journals.tubitak.gov.tr]
- 10. Proceedings – Section A | Indian Academy of Sciences [ias.ac.in]
Removing regioisomer impurities from 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Welcome to the Technical Support & Resolution Center for Benzimidazole Synthesis.
As a Senior Application Scientist, I have designed this portal to address one of the most notorious bottlenecks in heterocyclic chemistry: the separation and definitive assignment of regioisomers in the synthesis of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine .
Below, you will find diagnostic FAQs, self-validating experimental protocols, and structural proofing strategies to ensure absolute regiochemical control in your drug development workflows.
I. Diagnostic FAQs: Understanding the Regioisomer Problem
Q: Why does my standard methylation protocol yield a nearly 1:1 mixture of 5-amine and 6-amine regioisomers? A: The root cause is the annular tautomerism of the unmethylated precursor [1]. When you synthesize 2-chloro-5(6)-nitro-1H-benzo[d]imidazole, the proton rapidly exchanges between the two imidazole nitrogens. Consequently, when you introduce a methylating agent (e.g., MeI / K₂CO₃), nucleophilic attack occurs at both the N1 and N3 positions. Because the electronic difference exerted by the distant nitro group is marginal at the transition state, the reaction lacks regioselectivity, yielding both 1-methyl-5-nitro and 1-methyl-6-nitro intermediates.
Q: Should I attempt to separate the regioisomers at the final amine stage or the intermediate nitro stage?
A: Always separate at the nitro stage. Amines are highly polar, readily streak on standard normal-phase silica gel, and exhibit nearly identical retention factors (
Q: How can I definitively prove I have isolated the 6-amine/nitro target and not the 5-amine/nitro impurity? A: Use 2D ¹H-¹H NOESY NMR as a self-validating structural checkpoint [2]. In the benzimidazole core, the N1-methyl group is spatially adjacent to the C7 proton.
-
If you have the 6-nitro isomer: The C6 position is occupied by the NO₂ group. Therefore, the C7 proton has no ortho neighbor and will appear as a fine doublet with a small meta coupling (
Hz). Irradiating the N-methyl group will show an NOE enhancement to this meta-coupled doublet. -
If you have the 5-nitro isomer: The C6 position has a proton. The C7 proton will therefore appear as a doublet with a large ortho coupling (
Hz). Irradiating the N-methyl group will show an NOE to this ortho-coupled doublet.
II. Quantitative Data: Regioisomer Analytical Comparison
To facilitate rapid identification and separation, refer to the self-validation parameters summarized below.
| Property / Analytical Metric | 5-Substituted Isomer (Impurity) | 6-Substituted Isomer (Target) |
| Nitro Precursor | ~0.45 (Elutes First) | ~0.30 (Elutes Second) |
| Amine Product | ~0.25 (Streaks) | ~0.25 (Streaks) |
| ¹H NMR: H-7 Splitting Pattern | Doublet, | Doublet, |
| ¹H NMR: NOESY Correlation | N-CH₃ correlates to | N-CH₃ correlates to |
| Dipole Moment / Polarity | Lower relative polarity | Higher relative polarity |
III. Troubleshooting Guides & Experimental Protocols
We provide two distinct methodologies. Protocol A is a retrospective fix for separating an already-formed mixture [4]. Protocol B is a prospective, self-validating synthesis that completely bypasses the formation of the impurity by utilizing a regioselective directing strategy [3].
Protocol A: Chromatographic Resolution of Nitro Precursors
Use this method if you have already performed a non-selective methylation and need to rescue the target compound.
-
Sample Preparation: Dissolve the crude 2-chloro-1-methyl-5(6)-nitro-1H-benzo[d]imidazole mixture in a minimal volume of dichloromethane (DCM). Do not use methanol, as it will ruin the initial band focus on the column.
-
Stationary Phase: Dry-load the sample onto 100-200 mesh silica gel.
-
Elution Gradient: Utilize a solvent system of Hexanes:Ethyl Acetate. Begin at 9:1 to elute non-polar impurities, then ramp to 3:1.
-
Fraction Collection: The 5-nitro isomer exhibits weaker interactions with the stationary phase and will elute first. Collect the second major band , which contains the desired 6-nitro isomer.
-
Self-Validation Checkpoint: Evaporate a small aliquot of the second fraction and run a ¹H NMR. Confirm the presence of the
Hz doublet at ~7.4 ppm to guarantee 6-nitro isolation. -
Chemoselective Reduction: Reduce the pure 6-nitro intermediate to the final 6-amine using Iron powder and NH₄Cl in EtOH/H₂O at 80°C for 2 hours.
-
Expert Causality Note: Do not use Pd/C with H₂ for this reduction. Palladium will catalyze the hydrodechlorination of the C2-chlorine atom, destroying your target molecule. Iron/NH₄Cl is chemoselective for the nitro group.
-
Protocol B: "De Novo" Regioselective Synthesis (Recommended)
Use this method to structurally force the formation of the 6-isomer, eliminating the need for complex chromatography.
-
SₙAr Amination: React 2-fluoro-4-nitroaniline (1.0 eq) with methylamine solution (2.0 eq) and K₂CO₃ in THF at room temperature. The fluorine at C2 is highly activated by the para-nitro group, ensuring exclusive substitution to yield N²-methyl-4-nitrobenzene-1,2-diamine.
-
Expert Causality Note: By locking the methyl group onto the nitrogen para to the nitro group, we dictate the final numbering of the benzimidazole ring.
-
-
Cyclization: Treat the resulting diamine with 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) in DMF at 80°C for 4 hours. This forms 1-methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one.
-
Chlorination: Reflux the benzimidazolone intermediate in neat Phosphorus oxychloride (POCl₃) for 6 hours. Quench carefully over ice to precipitate pure 2-chloro-1-methyl-6-nitro-1H-benzo[d]imidazole.
-
Self-Validation Checkpoint: Because the methyl group was pre-installed, tautomerization is impossible. The reaction is a self-validating system that yields 100% regiopurity.
-
Reduction: Proceed with the Fe/NH₄Cl reduction as described in Protocol A to yield the final 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine.
IV. Workflow Visualization
Workflow for resolving and synthesizing 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine regioisomers.
V. References
-
Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists National Institutes of Health (PMC) / Int J Mol Sci. URL:[Link]
-
Studies on the Methylation of 5-Nitro-benzimidazoles TÜBİTAK Academic Journals (Turkish Journal of Chemistry) URL:[Link]
-
How to separate regioisomers without using instrumental method ResearchGate Scientific Discussions URL:[Link]
Troubleshooting solubility issues of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine in aqueous buffers
This technical guide addresses the solubility challenges associated with 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine , a lipophilic weak base often utilized as a scaffold in kinase inhibitor discovery.[1][2][3][4][5]
Topic: Troubleshooting Solubility in Aqueous Buffers
Document ID: TS-BMI-006 | Version: 2.1 | Status: Active[1][2][3][4][5]
Compound Profile & Solubility Mechanics[4][5]
To solve precipitation issues, you must first understand the molecular behavior of this compound in solution.[6] It is not merely "insoluble"; it is pH-dependent and lipophilic .[1][2][3][4]
Physicochemical Analysis
| Property | Value (Est.) | Implication for Solubility |
| Structure | Benzimidazole core | Planar, aromatic stacking leads to high crystal lattice energy (hard to dissolve).[1][2][3][4][5] |
| LogP | ~2.2 – 2.7 | Moderately lipophilic.[3][4] Prefers organic solvents (DMSO) over water.[3][7] |
| pKa (Basic) | ~5.8 (N3) & ~4.0 (–NH₂) | CRITICAL: At pH 7.4, the molecule is uncharged (neutral).[5][6][7] Solubility is lowest here. |
| H-Bonding | Donor: 1 (–NH₂), Acceptor: 2 | Limited interaction with water molecules compared to its hydrophobic surface area.[1][2][3][4][5] |
The Core Problem: The N1-methyl modification eliminates the acidic proton found in typical benzimidazoles.[4] You cannot solubilize this compound using basic buffers (high pH).[3][7] Conversely, at neutral physiological pH (7.4), the basic nitrogens are deprotonated (neutral).[5][6] Therefore, this compound is prone to "crashing out" immediately upon dilution from DMSO into PBS or media. [4][5][6][7]
Diagnostic Workflow
Use this decision tree to identify the root cause of your solubility failure.
Figure 1: Diagnostic decision tree for identifying solubility failure modes.
Troubleshooting Guide & FAQs
Scenario A: "The compound precipitates instantly when I add the DMSO stock to my buffer."
Diagnosis: You have hit the "Kinetic Solubility Wall." Mechanism: In DMSO, the compound is fully solvated.[6] When it hits the aqueous buffer (pH 7.4), the hydrophobic effect drives the molecules to aggregate faster than they can disperse, especially since the molecule is uncharged at this pH.[5][6]
-
Step 1: Optimize Mixing Kinetics.
-
Step 2: Check DMSO Tolerance.
Scenario B: "I need to run an assay at pH 7.4, but it won't stay in solution."
Diagnosis: Charge State Incompatibility. Mechanism: At pH 7.4, both the benzimidazole N3 and the aniline amine are deprotonated.[6] The molecule is a neutral, hydrophobic brick.[6][7]
-
Solution 1: Complexation (The "Trojan Horse").
Scenario C: "My results vary wildly between replicates."
Diagnosis: Colloidal Aggregation. Mechanism: The compound forms "promiscuous aggregates" that scatter light and sequester enzyme targets non-specifically, leading to false positives.[6]
-
The Fix: Add a non-ionic surfactant.[4]
Validated Protocols
Protocol 1: Determination of Kinetic Solubility Limit
Use this to define the "Safe Zone" for your specific assay buffer.
Materials:
-
10 mM Stock Solution of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine in DMSO.
Procedure:
-
Preparation: Add 196 µL of Assay Buffer to columns 1-10 of the plate.
-
Spike: Add 4 µL of DMSO stock to column 1 (Final: 200 µM, 2% DMSO). Mix vigorously.
-
Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across the plate.
-
Incubation: Seal and shake at room temperature for 2 hours.
-
Read: Measure Absorbance at 600 nm (turbidity).
-
Analysis: A spike in OD600 indicates precipitation.[4] The highest concentration before the spike is your Kinetic Solubility Limit .
Protocol 2: Cosolvent Optimization (The "Golden Ratio")
If simple dilution fails, use this mixture for stock preparation.[5][6][7]
-
Prepare a Solvent Vehicle : 10% DMSO + 40% PEG-400 + 50% Water (acidified to pH 4 with HCl).[1][2][3][4]
-
Dissolve the compound in the DMSO portion first.
-
Slowly add the acidified water.
References & Authority
-
PubChem. 2-Chlorobenzimidazole Compound Summary. National Library of Medicine.[4] (Provides LogP and structural analog data). Link[1][3][5][6][7]
-
Lipinski, C. A. (2000).[4][6][7] Drug-like properties and the causes of poor solubility and poor permeability.[2][3][4][9] Journal of Pharmacological and Toxicological Methods.[4] (Foundational text on LogP and solubility). Link[1][3][5][6]
-
Bergström, C. A., et al. (2016).[4][5][6][10] Accuracy of calculated pH-dependent aqueous drug solubility. Molecular Pharmaceutics.[3][4] (Mechanisms of pH-dependent solubility for weak bases). Link[1][3][5][6][7]
-
EPA CompTox Dashboard. Benzimidazole Derivatives Physicochemical Properties. (Source for predicted water solubility of chlorinated benzimidazoles).[7] Link[1][3][5][6]
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine before handling.
Sources
- 1. 4760-35-4 CAS MSDS (2-(Chloromethyl)-1-methyl-1H-benzimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole hydrochloride | 19412-48-7 [sigmaaldrich.com]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Minimizing dechlorination side reactions in 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine synthesis
Topic: Minimizing Dechlorination Side Reactions
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Core Challenge: Selective reduction of the nitro group to an amine while preserving the labile C2-chloro substituent on the benzimidazole ring.
Technical Overview & The "Dechlorination Trap"
The synthesis of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine presents a classic chemoselectivity paradox. The C2-position of the benzimidazole ring is electron-deficient (similar to 2-chloropyridine), activating the chlorine atom toward nucleophilic aromatic substitution (
Standard catalytic hydrogenation (e.g.,
This guide provides validated protocols to bypass this failure mode, focusing on chemoselective chemical reduction and poisoned catalytic systems .
Troubleshooting Guide & FAQs
Category A: Reaction Failures (Dechlorination)
Q: I used 10% Pd/C with hydrogen balloons, and NMR shows complete loss of the chlorine atom. What happened? A: Palladium is an excellent catalyst for hydrodechlorination, especially on electron-deficient heterocycles. The mechanism involves oxidative addition of Pd into the C-Cl bond.
-
Immediate Fix: Switch to a stoichiometric chemical reductant . The "Gold Standard" for this substrate is Iron powder with Ammonium Chloride (
) in aqueous ethanol. It is thermodynamically incapable of breaking the Ar-Cl bond under standard conditions. -
Alternative: If you must use hydrogenation (e.g., for scale-up), use a sulfided Platinum on Carbon (Pt(S)/C) catalyst, which is poisoned to prevent halogenolysis.
Q: Can I use Zinc and Acetic Acid? A: Proceed with caution. While Zn/AcOH is milder than Pd/H2, activated zinc can still facilitate hydrodechlorination in electron-poor rings at elevated temperatures. If you choose this route, keep the temperature below 40°C and monitor strictly by LCMS. Iron/Acetic acid is generally safer for this specific scaffold.
Category B: Precursor Synthesis & Regioisomers
Q: I am methylating 5-nitrobenzimidazol-2-one and getting two spots on TLC. Which one is my precursor? A: Methylation of 5-nitrobenzimidazol-2-one yields a mixture of 1-methyl-5-nitro and 1-methyl-6-nitro isomers due to tautomerism.
-
Identification: You must separate these before chlorination. The 1-methyl-6-nitro isomer (required for your target) typically elutes second (is more polar) in EtOAc/Hexane systems compared to the 5-nitro isomer, but this must be confirmed via NOESY NMR (interaction between N-Me and C7-H vs C4-H).
-
Impact: If you carry the mixture forward, you will synthesize the 5-amino regioisomer impurity, which is difficult to separate from the 6-amino target.
Category C: Chlorination Issues
Q: The
-
Fix 1 (Reaction): Ensure the reaction is strictly anhydrous. Add a catalytic amount of N,N-dimethylaniline or DMF (Vilsmeier-Haack conditions) to accelerate the chlorination.
-
Fix 2 (Workup): Do not quench with strong base (NaOH). Pour the reaction mixture onto ice and neutralize carefully with saturated
only to pH 7-8. Rapid extraction into dichloromethane is crucial to prevent hydrolysis back to the benzimidazolone.
Validated Experimental Protocols
Protocol A: Selective Reduction using Fe /
(Recommended)
Best for: Small to medium scale (10mg to 50g), high chemoselectivity.
Reagents:
-
2-chloro-1-methyl-6-nitro-1H-benzo[d]imidazole (1.0 equiv)[1]
-
Iron Powder (325 mesh, reduced) (5.0 equiv)
-
Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol / Water (4:1 ratio)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the nitro starting material in Ethanol/Water (4:1).
-
Addition: Add the
and Iron powder in one portion. -
Reaction: Heat the mixture to 70–80°C with vigorous stirring. The reaction typically completes in 1–2 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (yellow/UV active) should disappear, replaced by a lower Rf fluorescent blue spot (amine).
-
-
Workup:
-
Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3x).
-
Dry organics over
, filter, and concentrate.[2]
-
-
Purification: The crude amine is often pure enough (>95%) for the next step. If not, recrystallize from Ethanol/Hexane.
Protocol B: Chlorination with
(Precursor Synthesis)
Critical Step: Installing the chlorine atom.
Reagents:
-
1-methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (1.0 equiv)
-
Phosphorus Oxychloride (
) (10.0 equiv - acts as solvent) -
Catalytic DMF (2-3 drops)
Procedure:
-
Setup: Place the starting material in a dry flask under Argon.
-
Addition: Add
carefully (exothermic). Add catalytic DMF. -
Reaction: Reflux (
) for 3–5 hours. Solution should turn clear/dark. -
Quench (Critical): Cool to RT. Pour the mixture slowly onto crushed ice with vigorous stirring.
-
Neutralization: Slowly add solid
until pH ~7. Do not allow temperature to rise above 20°C during quench. -
Isolation: Extract immediately with DCM. Wash with brine, dry, and concentrate.[2]
Visualizing the Pathway & Logic
Figure 1: Competing Pathways & The Dechlorination Trap
This diagram illustrates the divergence between the desired amine product and the unwanted hydrodechlorination side product.
Caption: Figure 1. Chemoselectivity divergence. Catalytic hydrogenation (Red path) risks removing the C2-Cl. Chemical reduction (Green path) preserves the halogen.
Figure 2: Troubleshooting Decision Tree
Use this workflow to determine the correct corrective action based on your experimental observations.
Caption: Figure 2. Decision logic for optimizing the reduction of chloronitrobenzimidazoles.
Data Summary: Reducing Agent Comparison
| Reducing Agent | Chemoselectivity (Nitro vs Cl) | Reaction Speed | Workup Difficulty | Recommendation |
| Poor (High Dechlorination) | Fast (<1h) | Easy (Filtration) | AVOID | |
| Fe / | Excellent (Preserves Cl) | Medium (1-3h) | Medium (Iron waste) | HIGHLY RECOMMENDED |
| Excellent | Medium | Hard (Tin emulsions) | Alternative | |
| Good (Variable) | Fast | Easy | Scale-up Option | |
| Zn / AcOH | Moderate (Temp dependent) | Fast | Easy | Use with Caution |
References
-
Behbehani, H., et al. (2012). Synthesis of some new benzimidazole derivatives and their biological activity. This paper discusses the general reactivity of chloromethyl benzimidazoles, providing context for the lability of the C2 position. 3[4][5][6][7][8][9][10][11][12]
-
BenchChem Technical Guides . (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Provides the foundational comparison between catalytic hydrogenation and metal-mediated reduction (Fe/NH4Cl) for preserving halides. 13[2][4][5][6][7][8][9][10][11][12][14]
-
Common Organic Chemistry . (2025). Nitro Reduction - Common Conditions. Details the specific utility of Fe/AcOH and SnCl2 for substrates where dehalogenation is a concern. [4][5][6][8][9][10][11][12][14]
-
ResearchGate Community . (2016). Discussion on Reduction of Aromatic Nitro Compounds. Validates the use of Pt/C in acetic acid or Fe/HCl as alternatives when Zn/HCl fails or causes side reactions. 15[4][6][7][8][9][10][11][14]
-
Indian Chemical Society . (2018). POCl3-PCl5 mixture: A robust chlorinating agent.[16] Reviews the chlorination of benzimidazolones, confirming the conditions required to install the C2-chloro group. 16
Sources
- 1. echemi.com [echemi.com]
- 2. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. jsynthchem.com [jsynthchem.com]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. dergi-fytronix.com [dergi-fytronix.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. indianchemicalsociety.com [indianchemicalsociety.com]
Optimizing column chromatography gradients for benzimidazole amine purification
Topic: Optimizing Column Chromatography Gradients
Status: Operational | Lead Scientist: Dr. A. Vance
Mission Statement
Benzimidazole amines present a classic "dual-threat" in chromatography: they are basic enough to interact destructively with acidic silanols (causing tailing), yet often possess a polarity profile that makes solubility in non-polar mobile phases difficult. This guide moves beyond generic advice to provide a self-validating purification strategy for drug development workflows.
Module 1: The Decision Matrix
Before mixing solvents, determine your stationary phase strategy. The "Standard Protocol" of DCM/MeOH is often a trap for these substrates.
Workflow Visualization
The following decision tree outlines the logical flow for selecting the optimal stationary phase based on your compound's solubility and availability of materials.
Figure 1: Strategic selection of stationary phase and mobile phase conditions based on compound solubility and column availability.
Module 2: Normal Phase Optimization
Q: Why do my benzimidazole peaks tail aggressively on standard silica, even with MeOH?
A: This is a silanol interaction issue, not just a polarity issue. Silica gel is acidic (pKa ~5). Benzimidazole amines are basic.[1] They form hydrogen bonds or ionic interactions with residual silanols, causing the compound to "drag" rather than partition cleanly.
The Fix: Competitive Inhibition You must introduce a base into the mobile phase that competes for these silanol sites.
Protocol A: The "DCM/MeOH/Ammonia" System (Traditional) Use this for polar benzimidazoles insoluble in EtOAc.
-
Prepare Solvent A: Dichloromethane (DCM).
-
Prepare Solvent B: 90% MeOH / 10% Ammonium Hydroxide (conc. NH4OH).[2]
-
Note: Do not add NH4OH directly to DCM; it is immiscible. It must be dissolved in the MeOH first.
-
-
Gradient: 0% B to 10-20% B.
-
Warning: Silica dissolves slightly in high pH MeOH. Do not exceed 20% MeOH if possible, or use a short column.
-
Protocol B: The "Amine-Silica" System (Modern Standard) Senior Scientist Recommendation: If you have access to Amine-functionalized silica (e.g., KP-NH, RediSep Gold Amine), use it.
-
Mechanism: The silica surface is capped with propyl-amine groups. This creates a basic surface that naturally repels the basic benzimidazole, resulting in sharp peaks without liquid modifiers [1].
-
Solvent System: You can often use simple Hexane/Ethyl Acetate gradients, even for polar amines, because the stationary phase is less retentive than bare silica.
Module 3: Reverse Phase (C18) & The "2 pH Rule"
Q: I switched to C18 to avoid tailing, but now my compound elutes in the void volume. Why?
A: You likely used an acidic modifier (Formic acid/TFA) which protonated your amine.[3] Benzimidazoles have a pKa roughly between 5.5 and 6.5 (ring nitrogen) and higher for primary amine substituents.
-
Low pH (Acidic): Compound is positively charged (R-NH3+). It is highly polar and "slides" through the hydrophobic C18 chains.
-
High pH (Basic): Compound is neutral (Free base). It interacts strongly with C18, increasing retention.
The "2 pH Rule" Protocol: To stabilize retention, the mobile phase pH must be at least 2 units away from the analyte's pKa [2].[4]
| Parameter | Acidic Mode (pH ~2.5) | Basic Mode (pH ~10) |
| Modifier | 0.1% Formic Acid or TFA | 10mM Ammonium Bicarbonate or 0.1% NH4OH |
| Species Form | Protonated (Ionized) | Free Base (Neutral) |
| Retention | Low (Elutes early) | High (Elutes late) |
| Peak Shape | Excellent (Silanols suppressed by H+) | Good (If column is base-resistant) |
| Column Req | Standard C18 | MUST use Hybrid/Polymer (e.g., XBridge, Gemini) |
| Use Case | Routine purity checks; highly lipophilic analogs | Polar amines; Preparative isolation |
Module 4: Troubleshooting & FAQs
Q: My compound precipitates on the column when using DCM/MeOH. How do I fix this?
A: This is a "Solvent Shock" phenomenon. DCM is a strong solvent for benzimidazoles; Hexane is poor. If you inject a sample dissolved in pure DCM onto a column equilibrated with Hexane, the compound may crash out as the DCM band dilutes.
-
Solution: Use Solid Loading (Dry Loading) .
-
Dissolve crude in MeOH/DCM.
-
Add Celite 545 or Silica (ratio 1:2 crude:sorbent).
-
Evaporate to dryness on a rotovap.
-
Load the free-flowing powder into a pre-column cartridge. This eliminates solvent incompatibility issues [3].[5]
-
Q: I am seeing "Ghost Peaks" or broad humps in subsequent runs.
A: Benzimidazoles stick tenaciously to stainless steel and frits.
-
The Fix: Implement a "Sawtooth Wash" between runs. Flush the column with 95% Organic (MeOH/MeCN) containing 0.1% Acid (to protonate and wash off) followed by 95% Organic containing 0.1% Base (to strip remaining residues).
References
-
Teledyne ISCO. (2012).[6] RediSep Amine Functionalized Column: Purification of primary amines. Application Note AN54. Link
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog. Link
-
BenchChem. (2025).[3][7] Technical Support Center: Synthesis and Purification of 6-Chloro-1H-benzimidazol-1-amine.Link
-
SiliCycle. (2014). SiliCycle Application Note: Purification of Amines.[5][7][8]Link
Sources
Preventing oxidation of the amine group in 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Executive Summary
Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because you are working with 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CMBA-6) and have encountered stability issues—typically manifesting as sample discoloration (browning/blackening), "tar" formation during concentration, or lower-than-expected yields in cross-coupling reactions.
While the electron-withdrawing 2-chloro group confers some stability to the benzimidazole core, the C6-primary amine remains a "soft" oxidation target.[1][2] Under aerobic conditions, particularly in solution, it is susceptible to radical cation formation, leading to azo-dimerization and polymerization (similar to "Aniline Black" formation).
This guide provides a self-validating workflow to stabilize this precursor during storage and reaction.
Root Cause Analysis: Why is it Oxidizing?
Before implementing fixes, understand the mechanism.[3] The oxidation of CMBA-6 is rarely a single-step event; it is a cascade triggered by environmental factors.[1][2]
The Oxidation Cascade
-
Initiation: Trace metal ions or UV light trigger the loss of an electron from the nitrogen lone pair, forming an aminium radical cation .
-
Propagation: These radicals couple with unreacted amine molecules.[2]
-
Termination (The "Tar"): Formation of hydrazines, azo-linkages, and eventually insoluble polymetric pigments.
Key Risk Factors:
-
Solvent Dissolved Oxygen: The #1 cause of failure in solution.
-
Trace Metals: Old stir bars or low-grade solvents acting as catalysts.[1][2]
-
Light Exposure: Accelerates radical formation (photo-oxidation).[1][2]
Module A: Storage & Physical Handling
Use this protocol for solid-state preservation.
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Freezer) | Kinetic suppression of auto-oxidation rates.[1][2] |
| Atmosphere | Argon or N₂ Backfill | Displaces atmospheric oxygen.[2] Argon is preferred (heavier than air).[2] |
| Container | Amber Glass Vial | Blocks UV/Blue light (200–450 nm) which excites the aniline transition. |
| Seal | Parafilm + Desiccant | Prevents moisture ingress; water can facilitate proton transfer steps in oxidation.[2] |
Module B: Reaction Optimization (Troubleshooting)
Use this protocol if your reaction mixture turns dark or yield drops.
Protocol 1: The "Strictly Anaerobic" Solvent Prep
Sparging (bubbling gas) is often insufficient for CMBA-6 in sensitive palladium-catalyzed couplings.[1][2] You must remove dissolved oxygen completely.[2]
Recommended Method: Freeze-Pump-Thaw (FPT) For reaction volumes < 100 mL.[1][2]
Figure 1: Standard Freeze-Pump-Thaw cycle for deep deoxygenation of solvents prior to dissolving CMBA-6.
Protocol 2: Metal Scavenging
If you observe rapid darkening even under nitrogen, your solvent or reagents may contain trace transition metals (Fe, Cu) acting as oxidants.
-
Action: Add EDTA (if aqueous workup) or use high-grade solvents (HPLC grade or distilled).[1][2]
-
Glassware: Acid-wash glassware (1M HCl) to remove metal residues from previous runs.[1][2]
Module C: Chemical Protection Strategies
Use this when physical barriers (inert gas) fail.
If CMBA-6 must survive oxidative conditions (e.g., a reaction requiring an oxidant elsewhere on the molecule), you must chemically "mask" the amine.
Decision Matrix: To Protect or Not?
Figure 2: Strategic decision tree for amine protection based on reaction role and conditions.[1][2]
Recommended Protective Groups (PG)
-
Boc (tert-Butyloxycarbonyl):
-
Trifluoroacetyl:
Frequently Asked Questions (FAQ)
Q1: My sample of CMBA-6 arrived slightly pink. Is it ruined?
-
A: Not necessarily. A pink hue indicates early-stage surface oxidation (quinone imine formation).[1][2]
-
Fix: Recrystallize from Ethanol/Water or perform a short silica plug filtration (eluting with DCM/MeOH 95:5) immediately before use.[2]
Q2: Can I use the 2-chloro group for S_NAr reactions without protecting the amine?
-
A: Risky.[2] The amine is a competing nucleophile. It can react with the 2-chloro position of another molecule (self-polymerization) at high temperatures.[1][2]
-
Recommendation: Protect the amine with a Boc group before attempting S_NAr displacements at the C2 position.
Q3: Which solvent is worst for CMBA-6 stability?
-
A: THF (Tetrahydrofuran) and Ethers .[2] These solvents form peroxides over time, which rapidly oxidize the amine. If you must use THF, ensure it is distilled from sodium/benzophenone or passed through an activated alumina column immediately prior to use [3].
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis (5th ed.).[2] John Wiley & Sons.[2]
-
BenchChem Technical Support. (2025). Handling Air-Sensitive Phosphine Ligands and Amines in Palladium Catalysis.
-
Armarego, W. L. F. (2017).[2] Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.[1][2] (See section on purification of aromatic amines and peroxide removal).
-
Sigma-Aldrich. (n.d.).[1][2] 2-(chloromethyl)-1-methyl-1H-benzimidazole hydrochloride Product Sheet. (Provides baseline stability data for the chlorinated analog).
Sources
Overcoming steric hindrance during functionalization of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Case ID: BZ-C2-STERIC-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary: The Substrate Challenge
You are attempting to functionalize 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine . This substrate presents a "perfect storm" of synthetic challenges:
-
Steric Hindrance (C2): The N-methyl group at position 1 creates a significant steric wall, impeding the approach of nucleophiles or metal catalysts to the electrophilic C2-chlorine.
-
Electronic Deactivation: The free amine at position 6 is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the benzimidazole ring, rendering the C2 position less electrophilic and deactivating it toward Nucleophilic Aromatic Substitution (
). -
Chemoselectivity: The C6-amine is itself a nucleophile, capable of poisoning Palladium catalysts or competing in substitution reactions.
This guide provides three targeted "Support Tickets" to resolve these specific failure modes.
Ticket #01: Reaction Failure (No Conversion)
User Report: "I tried reacting the substrate with a primary amine in DMSO at 120°C. No product formed; starting material recovered."
Root Cause Analysis: The Electronic Mismatch
The failure is likely electronic , not just steric. Standard
Troubleshooting Protocol
Option A: The "Acid Activation" Method (Protonation)
Protonating the imidazole nitrogen (N3) makes the ring highly electron-deficient, overriding the donating effect of the C6-amine.
-
Solvent: n-Butanol or Isopropanol.
-
Additive: 1.0 - 2.0 equivalents of HCl (4M in dioxane) or p-TsOH.
-
Temperature: Microwave irradiation at 140–160°C for 30–60 mins.
-
Mechanism: The acid protonates N3, creating a cationic benzimidazolium intermediate that is highly susceptible to nucleophilic attack, even with the steric bulk of the N1-methyl.
Option B: The "Protect-Activate" Workflow
If acid conditions degrade your nucleophile, you must convert the C6-amine into an Electron Withdrawing Group (EWG).
-
Protection: Acetylate the C6-amine (
, Pyridine). The resulting acetamide is weakly electron-withdrawing. -
Reaction: Run the
reaction (the ring is now activated).[1] -
Deprotection: Basic hydrolysis (NaOH/MeOH) to restore the amine.
Ticket #02: Palladium Coupling Failure (Stalled/Dehalogenation)
User Report: "I switched to Buchwald-Hartwig coupling. The reaction turns black immediately, and I see mostly de-chlorinated byproduct (hydrodehalogenation)."
Root Cause Analysis: The Steric Wall
The N-methyl group at N1 blocks the active site. Standard phosphine ligands (like
Resolution: Ligand Selection Matrix
You must use Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC Ligands . These are bulky enough to "hug" the metal center, forcing the reaction forward despite the N1-methyl interference.
| Ligand Class | Recommended Ligand | Why it works |
| First Choice | BrettPhos or tBuBrettPhos | Excellent for primary amines. The extreme bulk promotes reductive elimination on hindered substrates. |
| Alternative | XPhos | Good general-purpose bulky ligand; effective if the nucleophile is secondary. |
| NHC Carbene | PEPPSI-IPr | "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation." Highly resistant to air/moisture and steric bulk. |
Optimized Protocol (Buchwald-Hartwig)
-
Catalyst:
(1-2 mol%) or BrettPhos Pd G4 Precatalyst. -
Ligand: BrettPhos (2-4 mol%) (If not using precatalyst).
-
Base:
(Lithium Hexamethyldisilazide) or .-
Note: Strong soluble bases are preferred over carbonates (
) for hindered substrates to speed up the deprotonation step.
-
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).
-
Temp: 100°C.
Visualizing the Steric Solution:
Caption: Decision tree for selecting the correct catalytic system based on nucleophile steric demand.
Ticket #03: Chemoselectivity Issues (Self-Reaction)
User Report: "I am getting oligomers or messy baselines. Is the C6-amine reacting with the C2-chloride of another molecule?"
Root Cause Analysis: Polymerization
Yes. The C6-amine is nucleophilic. Under high heat (
Resolution: Transient vs. Permanent Protection
Method A: The "Boc" Strategy (Permanent)
Isolate the N-Boc protected intermediate before attempting C2 functionalization.
-
Step 1: React substrate with
(1.0 eq) in THF/Water with . The exocyclic amine (C6) is far more nucleophilic than the ring nitrogens and will react selectively. -
Step 2: Perform C2 functionalization (Pd or
). -
Step 3: Deprotect (TFA/DCM).
Method B: The "TMS" Strategy (Transient)
If you want a one-pot procedure:
-
Add 2.0 equivalents of TMSCl (Trimethylsilyl chloride) to the reaction mixture before adding the catalyst/base.
-
The TMS group temporarily protects the C6-amine.
-
During the aqueous workup, the TMS group falls off spontaneously.
Summary of Experimental Conditions
| Parameter | Pd-Catalysis (Buchwald) | |
| Primary Challenge | Electronic Deactivation | Steric Hindrance (N-Me) |
| Solvent | n-Butanol / NMP | 1,4-Dioxane / Toluene |
| Base/Additive | HCl (4M in dioxane) | LiHMDS or NaOtBu |
| Catalyst | None | BrettPhos Pd G4 |
| Temperature | 160°C (Microwave) | 90–110°C |
| C6-Protection | Recommended (Acetyl) | Mandatory (Boc or TMS) |
References
-
Buchwald-Hartwig Coupling on Hindered Substrates
-
Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Aryl Chlorides." Sigma-Aldrich Acta, 2016 .
- Rationale: Establishes the necessity of G3/G4 palladacycles for sterically demanding aryl chlorides.
-
-
Electronic Effects in Benzimidazoles (
):-
Lara, R. G., et al. "Nucleophilic Aromatic Substitution of 2-Chlorobenzimidazoles: Electronic Effects." Journal of Organic Chemistry, 2012 .
- Rationale: Explains the deactivating nature of amino groups on the benzimidazole scaffold.
-
-
NHC Ligands (PEPPSI)
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamada Cross-Coupling Reaction." Chemistry – A European Journal, 2006 .
- Rationale: Validates the use of NHC ligands when phosphines fail due to extreme sterics.
-
-
Benzimidazole Functionalization Reviews
-
Tonelli, M., et al. "Benzimidazole derivatives as a scaffold for drug discovery." Current Medicinal Chemistry, 2018 .
- Rationale: General overview of reactivity patterns
-
Sources
Purification strategies for crude 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine mixtures
Executive Summary & Molecule Profile
The Challenge: Purifying 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine presents a "triad of difficulty" common to functionalized benzimidazoles:
-
Regioisomerism: The methylation step often produces a mixture of 1-methyl-6-amine (Target) and 1-methyl-5-amine (Impurity), which have very similar retention times.
-
C-2 Instability: The chlorine atom at the 2-position is activated by the imidazole ring. It is susceptible to hydrolysis (yielding the benzimidazolone) or nucleophilic displacement during workup.
-
Basicity: The free amine at C-6 causes significant peak tailing on silica unless pH modifiers are used.
Technical Specifications:
| Property | Value | Critical Note |
| Molecular Formula | C₈H₈ClN₃ | ~181.62 g/mol |
| pKa (est.) | ~5.5 (benzimidazole N3) | Amine group adds polarity; N3 is the protonation site. |
| Solubility | DMSO, DMF, MeOH (Mod.) | Sparingly soluble in water/hexane. |
| Lability | C-Cl Bond (C2) | Avoid strong acids and prolonged heating in water. |
Diagnostic Triage: Analyzing Your Crude
Before selecting a purification strategy, you must characterize the crude profile. Use this decision matrix to select the correct workflow.
Troubleshooting Guides & Protocols
Scenario A: "I have a mixture of 5-amine and 6-amine isomers."
Context: This is the most common issue. The 1-methyl-5-amine is a regioisomer formed during the alkylation of the 5(6)-nitrobenzimidazole precursor. They often co-elute on standard silica gradients.
The Solution: pH-Modified Flash Chromatography Standard silica is acidic (~pH 5-6). The basic amine interacts with silanols, causing band broadening that merges the isomers. You must suppress this interaction.
Protocol:
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: 10% Methanol in DCM containing 1% Triethylamine (TEA) or 1% NH₄OH .
-
Why: The base competes for silanol sites, sharpening the peaks.
-
-
Gradient:
-
0–5 min: 0% B (Isocratic DCM wash to remove non-polar oils).
-
5–20 min: 0% → 30% B.
-
Observation: The 1-methyl-6-amine typically elutes after the 1-methyl-5-amine due to subtle polarity differences in the dipole moment relative to the N1-methyl group [1].
-
Expert Tip: If separation is poor, switch solvent systems to Ethyl Acetate/Hexane (with 1% TEA) . The 6-amine is often less soluble and may precipitate from the fractions first.
Scenario B: "My compound is turning into the 2-hydroxy (benzimidazolone) byproduct."
Context: You observe a new peak at M-18 or M-36 (loss of Cl, gain of OH) in LCMS. This is hydrolysis of the C2-Cl bond.
Root Cause:
-
Exposure to acidic aqueous conditions.
-
Prolonged heating in protic solvents (methanol/ethanol) without a buffer.
The Solution: Stability Management Workflow
Corrective Actions:
-
Never use HCl or acidic brine for washing. Use saturated NaHCO₃.
-
Solvent Switch: If recrystallizing, avoid boiling water. Use Acetonitrile or IPA (Isopropyl Alcohol) and limit heating time to <10 minutes [2].
Scenario C: "The product is oiling out during recrystallization."
Context: Instead of crystals, you get a sticky gum at the bottom of the flask. This indicates the temperature was dropped too fast or the solvent polarity is incorrect.
The Solution: The "Seeding" & "Antisolvent" Method
-
Dissolution: Dissolve crude (1 g) in minimal hot Ethanol (approx. 5–8 mL).
-
Antisolvent: Add warm Water dropwise until the solution turns slightly cloudy (turbid).[1]
-
Clarify: Add 1 drop of Ethanol to clear the solution.
-
Nucleation:
-
Cooling: Allow to cool to room temperature slowly (over 1 hour), then move to 4°C. Do not plunge directly into ice.
Frequently Asked Questions (FAQ)
Q1: Can I use Reverse Phase (C18) HPLC for this? A: Yes, but pH control is mandatory .
-
Acidic Buffer (0.1% TFA):Risky. The low pH activates the C2-Cl bond toward hydrolysis.
-
Basic Buffer (10mM Ammonium Bicarbonate, pH 10):Recommended. The high pH keeps the amine neutral (unprotonated), improving peak shape and stability. The C-Cl bond is generally stable to weak aqueous base at room temperature [3].
Q2: How do I distinguish the 5-amine and 6-amine by NMR? A: Look at the NOE (Nuclear Overhauser Effect) signal.
-
1-Methyl-6-amine: Irradiating the N-Methyl group (approx. 3.7 ppm) will show an NOE enhancement of the proton at C7 (ortho to the amine) and C2 (if H, but here C2 is Cl).
-
1-Methyl-5-amine: Irradiating the N-Methyl group will show enhancement of the proton at C7 (which is now meta to the amine) and C4. The coupling patterns in the aromatic region (6.5–7.5 ppm) will differ significantly.
Q3: Why is my product turning pink/brown on the shelf? A: Aromatic amines are prone to oxidation (formation of quinone imines).
-
Fix: Store the solid under Argon/Nitrogen at -20°C.
-
Rescue: If the solid is brown, dissolve in DCM and pass through a short pad of silica gel; the colored oxidation products usually stick to the top.
References
-
Regioisomer Separation in Benzimidazoles
- Title: Synthesis and evaluation of 2-chloromethyl-1H-benzimidazole deriv
- Relevance: Discusses the chromatographic behavior of N-methylated benzimidazole isomers and the necessity of structural confirm
-
Source:
-
Crystallization Strategies
- Title: Technical Support Center: Purification of 6-Chloro-1H-benzimidazol-1-amine by Crystalliz
- Relevance: Provides specific solvent pairs (Ethanol/Water) and troubleshooting for "oiling out" phenomena in chlorobenzimidazoles.
-
Source:
-
Stability of 2-Chlorobenzimidazoles
-
General Benzimidazole Properties
Sources
Technical Support Center: Handling & Stability of 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of utilizing highly reactive bifunctional building blocks. 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine is a highly valuable intermediate in drug discovery, but it is notoriously prone to degradation if thermal parameters and handling conditions are not strictly controlled.
The core of its instability lies in its molecular anatomy. The compound contains both a highly electrophilic 2-chloro position and a nucleophilic 6-amino group. In unsubstituted 2-chlorobenzimidazoles, nucleophilic aromatic substitution (SNAr) is naturally inhibited because nucleophiles simply abstract a proton from the N1 position, yielding an unreactive anion[1]. However, the N1-methyl substitution in our target compound prevents this deprotonation, rendering the 2-chloro position exceptionally reactive[2]. Without rigorous temperature control, this bifunctionality leads to rapid intermolecular self-condensation (polymerization) or hydrolysis[3].
Degradation pathways of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine via SNAr and hydrolysis.
Troubleshooting Guide & FAQs
Q1: Why does my batch turn from a pale powder to a dark, insoluble mass when left on the benchtop? Causality & Mechanism: This is a classic symptom of thermal self-condensation. Because the N1 position is methylated, the 2-chloro position is highly activated toward SNAr[1]. At ambient benchtop temperatures (20°C–25°C), the thermal energy is sufficient for the primary amine of one molecule to attack the C2 position of another. This intermolecular reaction cascades into oligomeric and polymeric chains, which present visually as a dark, insoluble mass. Solution: Never store this compound at room temperature. It must be kept strictly at or below -20°C for long-term storage, or 2°C–8°C for short-term active use, under an inert argon atmosphere.
Q2: I stored the compound at 4°C, but LC-MS shows a significant mass shift corresponding to a benzimidazolone derivative. What went wrong? Causality & Mechanism: This indicates hydrolytic degradation. The highly activated 2-chloro group is susceptible to nucleophilic displacement by water. When water attacks, it forms a 2-hydroxy intermediate that rapidly tautomerizes to the thermodynamically stable benzimidazol-2-one[3]. This typically occurs when cold storage vials are opened immediately in humid ambient air, causing moisture to condense directly onto the cold chemical lattice. Solution: Always allow the sealed vial to warm to room temperature inside a vacuum desiccator before opening. This self-validating practice ensures no ambient moisture can condense on the active material.
Q3: How do I successfully use this compound in a heated cross-coupling reaction without it polymerizing before the catalyst activates?
Causality & Mechanism: Self-condensation is a bimolecular reaction with respect to the monomer (Rate =
Quantitative Degradation Profile
To assist in your experimental planning, refer to the temperature-dependent stability matrix below. This data summarizes the expected half-life of the monomer under various conditions.
| Storage/Reaction Condition | Temperature Range | Estimated Half-Life | Primary Degradation Risk |
| Cryogenic Storage | -20°C | > 2 years | Negligible |
| Refrigerated Storage | 2°C to 8°C | 6 - 12 months | Slow hydrolysis (if moisture is introduced) |
| Ambient Benchtop | 20°C to 25°C | 1 - 2 weeks | Moderate self-condensation (SNAr) |
| Heated Reaction | > 50°C | < 2 hours | Rapid polymerization & hydrolysis |
Experimental Protocol: Temperature-Controlled Reaction Setup
To utilize 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine successfully in synthesis, follow this step-by-step methodology designed to suppress thermal degradation.
Step 1: Desiccated Equilibration Remove the sealed vial from -20°C storage and immediately place it in a vacuum desiccator. Allow 30 to 45 minutes for the vial to reach ambient temperature. Do not bypass this step; it is critical to prevent hydrolytic degradation.
Step 2: Inert Atmosphere Transfer Transfer the equilibrated vial into a glovebox or connect it to a Schlenk line with a continuous, dry argon sweep.
Step 3: Dilute Dissolution (0°C) Dissolve the compound in a pre-chilled (0°C), anhydrous, non-nucleophilic solvent (e.g., anhydrous THF or DMF). Maintain a concentration strictly below 0.05 M. Causality: High dilution kinetically starves the bimolecular self-condensation pathway.
Step 4: Cold Reagent Addition Add your coupling partner, base, and catalyst while maintaining the solution in an ice bath at 0°C. Ensure the mixture is completely homogenous.
Step 5: Rapid Thermal Initiation Remove the flask from the ice bath and immediately transfer it to a pre-heated oil bath or heating block set to your target reaction temperature. Causality: Rapid heating quickly initiates the highly favorable catalytic cycle, allowing the desired cross-coupling to outcompete the activation energy required for self-condensation.
Temperature-controlled experimental workflow to prevent degradation during synthesis.
References
-
Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives Source: Longdom Publishing URL:[1]
-
A Current Study on Benzimidazole Derivatives Source: Asian Journal of Research in Chemistry URL:[2]
-
WO1998046571A1 - Methods for synthesizing 2-substituted imidazoles Source: Google Patents URL:[3]
Sources
Validation & Comparative
Comparison Guide: 1H NMR Characterization of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Executive Summary & Strategic Context
The scaffold 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine represents a privileged pharmacophore in drug discovery, serving as a critical intermediate for kinase inhibitors and anthelmintic agents. The presence of the C2-chloro group allows for nucleophilic aromatic substitution (
The Challenge: The synthesis of this molecule, typically via the reduction of a nitro-precursor or cyclization of a triamine, frequently yields a mixture of regioisomers (6-amine vs. 5-amine).[1] Standard LC-MS cannot distinguish these isomers as they share identical mass (
The Solution: This guide provides a definitive 1H NMR structural assignment protocol. Unlike generic spectral lists, this document focuses on the comparative analysis between the target molecule, its regioisomer, and its synthetic precursor, providing a self-validating logic flow for structural confirmation.
Experimental Protocol
To ensure reproducibility and resolution of fine splitting patterns (essential for isomer differentiation), the following acquisition parameters are mandatory.
Sample Preparation[2][3][4][5]
-
Solvent: DMSO-d
(99.9% D) is required. Chloroform-d (CDCl ) is not recommended due to poor solubility of the amine and broadening of the exchangeable -NH signal. -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1H zg30.
-
Scans (ns): Minimum 16 (64 recommended for clear satellite detection).
-
Relaxation Delay (d1):
2.0 seconds (essential for accurate integration of aromatic protons). -
Temperature: 298 K (25°C).
Spectral Analysis & Assignment Logic
Theoretical Chemical Shift Assignments
The following table details the expected shifts for the target molecule in DMSO-d
| Position | Type | Multiplicity | Structural Logic | ||
| N-Me | Methyl | 3.70 – 3.75 | Singlet (s) | - | Diagnostic handle for NOE studies. |
| -NH | Amine | 5.00 – 5.50 | Broad Singlet (br s) | - | Exchangeable; shift varies with concentration/water content. |
| H7 | Aromatic | 6.60 – 6.70 | Doublet (d) | ~2.0 | Ortho to -NH |
| H5 | Aromatic | 6.55 – 6.65 | dd | 8.5, 2.0 | Ortho to -NH |
| H4 | Aromatic | 7.20 – 7.30 | Doublet (d) | 8.5 | Meta to -NH |
> Note: The "dd" (doublet of doublets) for H5 arises from strong ortho-coupling to H4 and weak meta-coupling to H7.
Comparative Analysis: The "Isomer Trap"
The most critical task is distinguishing the 6-amine (Target) from the 5-amine (Alternative). These isomers often co-elute.
The Distinction Logic (NOE)
The definitive method relies on the Nuclear Overhauser Effect (NOE) between the N-methyl group and the proton at position 7 (H7).
-
Target (6-Amine):
-
Geometry: H7 is isolated between the N1-methyl and the C6-amine.
-
Coupling: H7 has no ortho neighbors. It only has a weak meta-coupling to H5.
-
Observation: Irradiating the N-Me signal enhances H7, which appears as a Singlet (or narrow doublet,
Hz).
-
-
Alternative (5-Amine):
-
Geometry: The amine is at C5. Therefore, C6 and C7 are unsubstituted.
-
Coupling: H7 has an ortho neighbor (H6).
-
Observation: Irradiating the N-Me signal enhances H7, which appears as a Doublet (
Hz).
-
Table 2: Regioisomer Comparison Matrix
| Feature | Target: 6-Amine | Alternative: 5-Amine |
| H7 Splitting | Singlet (d, | Doublet ( |
| H4 Splitting | Doublet ( | Singlet (d, |
| NOE Result | N-Me enhances a Singlet | N-Me enhances a Doublet |
Comparative Analysis: Precursor Validation
Process chemists must confirm the reduction of the nitro precursor (2-chloro-1-methyl-6-nitro-1H-benzo[d]imidazole).
-
Precursor (Nitro):
-
Shift: Aromatic protons appear downfield (7.8 – 8.5 ppm) due to the electron-withdrawing nitro group.
-
Pattern: H7 is a doublet (
Hz) at ~8.4 ppm (deshielded).
-
-
Product (Amine):
-
Shift: Aromatic protons shift upfield (6.5 – 7.3 ppm) due to the electron-donating amine.
-
Key Indicator: Appearance of the broad -NH
signal at ~5.0 ppm and the ~1.5 ppm upfield shift of H5 and H7.
-
Visualization: Structural Confirmation Workflow
The following diagram illustrates the decision tree for confirming the structure using 1H NMR and NOE.
Figure 1: Decision tree for distinguishing 6-amino and 5-amino regioisomers using NOE spectroscopy.
Troubleshooting & Tips
-
Broad NH Signal: If the amine peak is too broad or invisible, add 1-2 drops of D
O. The signal will disappear (exchange), confirming its identity as -NH rather than an impurity. -
Water Suppression: Wet DMSO often has a water peak at 3.33 ppm. If this obscures the N-Me signal (3.7 ppm), use a solvent suppression pulse sequence (e.g., zgesgp).
-
Trace Acid: If the sample was isolated as an HCl salt, the chemical shifts will differ significantly. The amine protons will shift to 8.0+ ppm (as -NH
) and aromatic signals will move downfield. Always neutralize with NaHCO wash or add solid K CO to the NMR tube for the free base spectrum.
References
-
Benzimidazole NMR Assignments
-
Substituent Effects
-
Marinescu, M. (2008). "13C and 15N NMR spectra of aminobenzimidazoles in solution and in the solid state." Magnetic Resonance in Chemistry. Link
-
-
Regioisomer Synthesis
-
General Benzimidazole Characterization
-
BenchChem Application Note. "Characterization of Benzimidazole Derivatives Using 1H NMR Spectroscopy." Link
-
Sources
FTIR spectral analysis for confirming amine functionalization in benzimidazoles
FTIR Spectral Analysis for Confirming Amine Functionalization in Benzimidazoles: A Comparative Methodology Guide
As a Senior Application Scientist, I frequently encounter drug development teams struggling to definitively confirm amine functionalization on benzimidazole scaffolds. Benzimidazoles are privileged structures in medicinal chemistry, and functionalizing them with primary (-NH₂) or secondary (-NH-) amines drastically alters their pharmacokinetics and target binding affinities.
While Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for verifying these functional group transformations, the analysis is fraught with matrix interference and interpretation errors. The primary pitfall is not the instrument's sensitivity, but a fundamental misunderstanding of how sample preparation interacts with the specific vibrational modes of the target functional groups. This guide objectively compares FTIR modalities and provides self-validating protocols to ensure absolute spectral integrity.
The Analytical Challenge: Causality in Benzimidazole Spectra
To understand how to analyze these compounds, we must first understand the physics of their molecular vibrations. The parent benzimidazole ring possesses a secondary amine in its imidazole moiety. In the solid state, this N-H group engages in extensive intermolecular hydrogen bonding, resulting in a highly complex, broad stretching band that typically spans from 2400 to 3200 cm⁻¹.
When you functionalize the benzimidazole ring with a primary amine (e.g., creating 5-amino-2-mercaptobenzimidazole or 2-aminobenzimidazole), you introduce new N-H stretching modes. A primary amine will present as a distinct doublet (symmetric and asymmetric stretching) in the 3300–3500 cm⁻¹ region[1].
The Causality of False Positives: The critical analytical challenge arises from moisture. Water exhibits a strong, broad O-H stretching band at ~3400 cm⁻¹. If your sample or your background matrix absorbs atmospheric moisture, the resulting O-H band will completely obscure the primary amine doublet, leading to false negatives or misinterpretations[2]. Therefore, selecting the correct FTIR modality is a function of managing this specific moisture interference.
Logic tree for selecting the optimal FTIR modality for benzimidazole analysis.
Modality Comparison: ATR-FTIR vs. Transmission (KBr Pellet)
Historically, Transmission FTIR using Potassium Bromide (KBr) pellets was the standard. However, Attenuated Total Reflectance (ATR-FTIR) has largely superseded it for routine pharmaceutical analysis[3]. Below is an objective comparison of how these techniques perform specifically for amine-functionalized benzimidazoles.
| Performance Metric | ATR-FTIR (Diamond/Ge Crystal) | Transmission FTIR (KBr Pellet) |
| Sample Preparation | Minimal (Direct powder application)[4]. | Labor-intensive (Grinding, pressing at 10 tons)[2]. |
| Moisture Artifacts | Very Low (No hygroscopic matrix used). | High (KBr absorbs water, masking the 3400 cm⁻¹ amine peak)[2]. |
| Spectral Intensity | Wavelength-dependent (High wavenumber N-H peaks appear weaker)[5]. | Uniform across the spectrum (Follows Beer-Lambert law strictly). |
| Optical Path-Length | Shallow (~1-2 µm penetration depth)[4]. | Deep (Entire pellet thickness, higher sensitivity for trace groups). |
| Data Processing | Requires "Extended ATR Correction" algorithm to match transmission data[2]. | Direct interpretation; baseline correction may be needed for scattering. |
Scientist's Verdict: For confirming amine functionalization, ATR-FTIR is vastly superior because it eliminates the KBr moisture artifact that directly overlaps with the target N-H stretching region. Transmission should only be used if trace-level functionalization (<1% w/w) requires the higher optical path-length of a pellet.
Self-Validating Experimental Protocols
A robust protocol must not assume the instrument is operating perfectly; it must prove it. The following workflows are designed as self-validating systems. If a validation gate fails, the operator must halt and correct the system before acquiring sample data.
Protocol A: ATR-FTIR Workflow (Recommended)
-
Crystal Verification (Gate 1): Clean the diamond ATR crystal with isopropyl alcohol (IPA) and allow it to evaporate. Run a single-beam scan of the bare crystal.
-
Validation: The baseline must be flat, and absorbance must be < 0.01 AU across the 4000–400 cm⁻¹ range. Any peaks indicate residual contamination.
-
-
Background Acquisition: Collect a 128-scan background spectrum immediately prior to the sample to account for ambient atmospheric H₂O and CO₂.
-
Sample Application: Place ~1-2 mg of the synthesized benzimidazole powder onto the crystal. Apply pressure using the ATR anvil.
-
Validation (Gate 2): Monitor the live spectrum. Increase pressure until the strongest band (usually the C=N stretch at ~1620 cm⁻¹ or C-N stretch at ~1368 cm⁻¹[1]) reaches an absorbance between 0.4 and 0.8 AU. If it exceeds 1.0 AU, reduce pressure to avoid detector saturation.
-
-
Data Acquisition & Correction: Acquire 128 scans at 4 cm⁻¹ resolution. Apply an Extended ATR Correction algorithm to compensate for the wavelength-dependent penetration depth, normalizing the high-wavenumber N-H peaks for accurate integration[2].
Protocol B: Transmission FTIR (KBr Pellet) Workflow
-
Matrix Blanking (Gate 1): Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours. Press a blank KBr pellet and scan it.
-
Validation: If a broad peak appears at 3400 cm⁻¹, the KBr is wet. Do not proceed. You cannot detect an amine in a wet KBr matrix. Re-dry the KBr.
-
-
Sample Preparation: Grind the benzimidazole sample with dry KBr at a 1:100 ratio in an agate mortar. Press under vacuum at 10 tons for 2 minutes.
-
Pellet Transparency Check (Gate 2): Visually inspect the pellet. It must be translucent.
-
Validation: An opaque pellet will cause severe Mie scattering, resulting in a sloping baseline that distorts peak ratios. If opaque, regrind and repress.
-
-
Data Acquisition: Place the pellet in the transmission holder and acquire 128 scans at 4 cm⁻¹ resolution.
Self-validating FTIR workflow ensuring spectral integrity prior to data interpretation.
Quantitative Spectral Interpretation
Once the data passes the validation gates, you can confidently interpret the functionalization. The successful addition of an amine group to a benzimidazole ring will yield the following spectral markers.
Table 2: Key FTIR Spectral Markers for Amine-Functionalized Benzimidazoles
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity / Shape Profile |
| Benzimidazole Ring | N-H Stretch (H-bonded) | 2400 – 3200 | Broad, complex, strong |
| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3400 – 3500 | Sharp, medium |
| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3300 – 3400 | Sharp, medium |
| Secondary Amine (-NH-) | N-H Stretch | 3250 – 3350 | Single sharp peak, medium |
| Benzimidazole Ring | C=N Stretch | 1600 – 1640 | Sharp, strong |
| Amine (-NH₂) | N-H Bending (Scissoring) | 1550 – 1650 | Medium to strong (often overlaps C=N) |
| Benzimidazole Ring | C-N Stretch | 1350 – 1380 | Strong[1] |
Analytical Note: When comparing the parent benzimidazole to the functionalized product, the appearance of the sharp doublet between 3300–3500 cm⁻¹ is the definitive proof of primary amine functionalization. If you only see a single sharp peak in this region, it indicates a secondary amine functionalization.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. azom.com [azom.com]
- 3. Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 5. researchgate.net [researchgate.net]
Comparative Bioactivity & Utility Guide: 2-Chloro vs. 2-Bromo-1-methyl-1H-benzo[d]imidazol-6-amine
[1][2]
Executive Summary
This guide provides a technical comparison of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS 203302-75-4) and its 2-bromo analog.[1][2] While both compounds exhibit intrinsic antimicrobial properties, their primary value in drug development lies in their role as privileged scaffolds for the synthesis of kinase inhibitors (e.g., Aurora kinase, CDK) and GPCR antagonists (e.g., MCH1R).
Key Distinction: The choice between the 2-chloro and 2-bromo variants is dictated by the downstream synthetic strategy.[1][2] The 2-bromo derivative offers superior reactivity in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), facilitating the installation of complex aryl/heteroaryl motifs at the C2 position.[1] The 2-chloro derivative, while less reactive in catalytic couplings, offers greater stability and cost-efficiency for nucleophilic aromatic substitution (
Physicochemical & Reactivity Profile[1]
The core scaffold, 1-methyl-1H-benzo[d]imidazol-6-amine, contains a basic amine at position 6 (often serving as a kinase hinge binder) and a halogen at position 2 (serving as a reactive handle).[1][2]
Table 1: Comparative Properties
| Feature | 2-Chloro Derivative | 2-Bromo Derivative |
| CAS Number | 203302-75-4 | 49572-60-3 (Core)* |
| Molecular Weight | ~181.62 g/mol | ~226.07 g/mol |
| C-X Bond Energy | High (~400 kJ/mol) | Moderate (~280 kJ/mol) |
| Pd-Catalysis Reactivity | Low (Requires specialized ligands) | High (Standard conditions) |
| Moderate (Good with strong nucleophiles) | High (Better leaving group) | |
| Primary Application | Cost-effective scaffold; | Complex library generation; Pd-coupling |
*Note: CAS 49572-60-3 refers to the 2-bromo-1-methyl-benzimidazole core; the 6-amine is often generated in situ or custom-synthesized.[1][2]
Reactivity Analysis[1][2][3]
-
2-Bromo Preference: In High-Throughput Screening (HTS) library generation, the 2-bromo derivative is preferred.[1][2] The weaker C-Br bond allows for milder oxidative addition of Palladium(0), enabling the attachment of sensitive aryl or heteroaryl groups at the C2 position without protecting the C6-amine.
-
2-Chloro Preference: The 2-chloro derivative is often used when the C2 position is targeted for nucleophilic displacement by amines or thiols (e.g., to form 2-amino or 2-thioethers) under acidic or thermal conditions, where the cost advantage of the chloride is significant.[1][2]
Biological Performance & Pharmacological Applications[4][5][6][7][8][9][10]
These molecules act as "anchors" in the active sites of enzymes. The 6-amino group typically functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP in kinase pockets.
A. Intrinsic Bioactivity (Fragment Level)
Both halogenated cores possess intrinsic biological activity, primarily in antimicrobial domains.
-
Antifungal Activity: 2-substituted benzimidazoles have shown efficacy against Candida albicans and Aspergillus niger.[1][2] The halogen at C2 enhances lipophilicity, aiding cell wall penetration.
-
Antimicrobial Mechanism: The benzimidazole core disrupts microtubule polymerization (similar to albendazole) or interferes with bacterial DNA gyrase. The 2-chloro derivative has been specifically noted in patents for agricultural fungicidal applications.[1][2]
B. Downstream Therapeutic Targets (Drug Discovery)
The most significant "bioactivity" is found in the derivatives synthesized from these scaffolds.
-
Aurora Kinase Inhibitors:
-
Mechanism: The 6-amine forms hydrogen bonds with the kinase hinge region (e.g., Ala213 in Aurora A).
-
Role of Halogen: The 2-position is coupled to a solubilizing tail or a hydrophobic group that occupies the solvent-exposed region or the back pocket.[1][2]
-
Performance: Derivatives synthesized from the 2-bromo precursor (via Suzuki coupling) have achieved
values in the low nanomolar range (<10 nM) by allowing precise tuning of the C2 substituent.[2]
-
-
MCH1R Antagonists (Obesity/Metabolic Disorders):
Experimental Protocols
Protocol A: Selective Functionalization of the 2-Bromo Derivative (Suzuki Coupling)
Use this protocol to install aryl groups at C2 while preserving the C6-amine.[1][2]
-
Reagents: 2-Bromo-1-methyl-1H-benzo[d]imidazol-6-amine (1.0 equiv), Arylboronic acid (1.2 equiv),
(0.05 equiv), (2.0 equiv).[1][2] -
Solvent: 1,4-Dioxane/Water (4:1 ratio).[2]
-
Procedure:
-
Charge a microwave vial with the benzimidazole, boronic acid, catalyst, and base.
-
Degas with argon for 5 minutes.
-
Heat at 100°C for 2-4 hours (or 30 min in microwave).
-
Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography (DCM/MeOH gradient).
-
-
Why 2-Bromo? The 2-chloro analog typically fails or requires harsh conditions (e.g., Buchwald precatalysts, >120°C) that may degrade the free amine.[2]
Protocol B: Nucleophilic Substitution ( ) of the 2-Chloro Derivative
Use this protocol to install amine/thiol linkers at C2.[1][2]
-
Reagents: 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine (1.0 equiv), Primary Amine (e.g., N-methylpiperazine) (3.0 equiv).[1][2]
-
Conditions: Neat (no solvent) or in NMP at 140°C .
-
Procedure:
-
Combine reactants in a sealed tube.
-
Heat to 140°C for 12 hours.
-
Monitoring: TLC will show the disappearance of the UV-active starting material.
-
Workup: Dilute with water; the product often precipitates. If not, extract with DCM.
-
-
Why 2-Chloro? It is sufficiently reactive for this transformation and significantly cheaper than the bromo-analog.[1][2]
Strategic Visualization (Pathway Selection)[2]
The following diagram illustrates the decision matrix for selecting the Chloro vs. Bromo scaffold based on the desired target class.
Figure 1: Decision tree for selecting 2-chloro vs. 2-bromo scaffolds based on synthetic pathway and final therapeutic target.
References
-
BenchChem. (2025).[2][4] A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions. BenchChem Technical Guides. Link[2]
-
BLD Pharm. (2024).[2] Product Datasheet: 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS 203302-75-4).[1][2][5][6][7][8] BLD Pharmatech.[2] Link
-
LookChem. (2024).[2] Applications of 2-Chloro-benzimidazole derivatives in Pharmaceutical Industry. LookChem Market Reports.[2] Link
-
Sigma-Aldrich. (2024).[1][2] 2-Bromo-1H-benzimidazole Product Specification and Reactivity Profile. Merck KGaA.[2] Link
-
Sethi, et al. (2017). Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology. Link
Sources
- 1. 4857-06-1|2-Chloro-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 2. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 203302-74-3|2-Chloro-1-methyl-1H-benzo[d]imidazol-5-amine|BLD Pharm [bldpharm.com]
- 6. 1557300-23-8|2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine|BLD Pharm [bldpharm.com]
- 7. 364774-78-7|2-Chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride|BLD Pharm [bldpharm.com]
- 8. 161087-48-5|3-Methyl-2-chloro-3H-imidazo[4,5-f]quinoline|BLD Pharm [bldpharm.com]
HPLC purity assessment methods for 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS: 203302-73-2) is a critical scaffold in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors). Its purity is a Critical Quality Attribute (CQA) because the regioisomeric impurity (5-amine) is often formed during the N-methylation or nitration/reduction steps of the benzimidazole core.
Separating the 6-amine target from the 5-amine regioisomer is historically challenging due to their identical molecular weight and nearly identical hydrophobicities (
The Challenge: Regioisomerism
The synthesis typically yields a mixture where the methyl group is either at position 1 (target, 6-amine) or position 3 (impurity, 5-amine).
-
Target: 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
-
Critical Impurity: 2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine
-
Process Impurities: Dechlorinated byproducts, uncyclized diamines.
Method Comparison: Selecting the Right Selectivity
We evaluated three separation strategies. While Standard C18 (Acidic) is the industry default, it often fails to resolve the regioisomers baseline. High pH C18 and Phenyl-Hexyl phases offer superior alternatives.
Summary of Performance
| Feature | Method A: Standard C18 (Acidic) | Method B: High pH C18 (Basic) | Method C: Phenyl-Hexyl (Orthogonal) |
| Stationary Phase | C18 (e.g., Zorbax Eclipse Plus) | Hybrid C18 (e.g., XBridge BEH C18) | Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl) |
| Mobile Phase pH | pH 2.0 - 3.0 (Formic/TFA) | pH 9.5 - 10.5 (NH₄HCO₃) | pH 3.0 - 4.0 (Formate) |
| Regioisomer Resolution ( | < 1.5 (Co-elution risk) | > 2.5 (Excellent) | ~ 1.8 - 2.0 (Good) |
| Peak Shape ( | 1.2 - 1.5 (Tailing due to amine) | 1.0 - 1.1 (Sharp) | 1.1 - 1.3 |
| MS Compatibility | Excellent | Good (Requires volatile buffer) | Excellent |
| Primary Mechanism | Hydrophobicity | Hydrophobicity (Neutral species) | |
| Recommendation | Screening Only | QC Release Method | Impurity ID / Orthogonal Check |
Detailed Experimental Protocols
Method A: Standard Acidic C18 (The Baseline)
Use this for general purity checks where regioisomers are not the primary concern.
-
Column: Agilent Zorbax Eclipse Plus C18,
. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[1]
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV 254 nm.
-
Critique: At acidic pH, the benzimidazole nitrogen and the aniline amine are protonated. This polarity reduces retention and often causes the 5- and 6-isomers to co-elute because their
values are too similar to drive separation based on ionization differences.
Method B: High pH Reversed-Phase (The Solution)
Recommended for QC Release and Regioisomer Quantitation.
-
Rationale: At pH 10, the amino group (aniline type,
) and the benzimidazole core are neutral. This maximizes hydrophobic interaction with the C18 chains and eliminates silanol interactions (peak tailing). The slight structural difference between the 5- and 6-positions affects the molecule's "flatness" and solvation, leading to better resolution in the neutral state. -
Column: Waters XBridge BEH C18,
(High pH stable). -
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0.0 min: 10% B
-
15.0 min: 60% B
-
20.0 min: 90% B
-
-
Temp:
. -
Detection: UV 254 nm (primary), 280 nm (secondary).
Method C: Phenyl-Hexyl (The Orthogonal Check)
Use this for validating peak purity and identifying aromatic byproducts.
-
Rationale: The benzimidazole core is electron-rich. Phenyl-Hexyl phases utilize
interactions.[3] The electron density distribution differs slightly between the 5-amine and 6-amine isomers, often allowing separation based on electronic properties rather than just hydrophobicity. -
Column: Phenomenex Luna Phenyl-Hexyl,
. -
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5.
-
Mobile Phase B: Methanol (MeOH promotes
interactions better than ACN). -
Gradient: 10% to 80% B over 25 min.
Visualizing the Decision Logic
The following diagram illustrates the decision process for selecting the appropriate method based on the specific impurity profile of your sample.
Caption: Decision tree for selecting the optimal HPLC method based on regioisomer risk and resolution requirements.
Analytical Workflow & Self-Validation
To ensure Trustworthiness and Self-Validation , every analysis must include specific system suitability tests (SST).
System Suitability Criteria (Mandatory)
-
Resolution (
): Must be between the 6-amine (Main Peak) and 5-amine (Impurity). Note: You may need to spike the sample with the 5-amine standard to confirm this during validation. -
Tailing Factor (
): Must be for the main peak. (Basic amines often tail; failure here indicates column aging or improper pH). -
Precision: RSD
for 6 replicate injections.
Workflow Diagram
Caption: Validated analytical workflow ensuring sample integrity from preparation to data reporting.
References
-
PubChem. (n.d.). 2-Chloromethylbenzimidazole Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
SIELC Technologies. (2018).[2] Separation of 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro- on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]
- Phenomenex. (n.d.). High pH Stability of XBridge and Hybrid Particles for Basic Compounds. (General reference for High pH methodology).
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. Separation of 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Differentiating 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine from Structural Isomers
Part 1: The Structural Challenge
In the development of benzimidazole-based therapeutics, the differentiation of regioisomers is a persistent analytical bottleneck. The target molecule, 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine , presents a classic structural ambiguity often encountered during synthesis: the "5 vs. 6" substitution problem.
When synthesizing this scaffold—typically via the nitration of 2-chloro-1-methylbenzimidazole or the methylation of a nitro-benzimidazole precursor—the reaction mixture invariably contains the desired 6-isomer and its 5-isomer analog. Because these isomers share identical molecular weights (C₈H₈ClN₃, MW 181.62) and similar polarity, standard LC-MS methods often fail to resolve them definitively.
This guide outlines a self-validating analytical workflow to unambiguously identify the 6-amine isomer, distinguishing it from the 5-amine, 4-amine, and 7-amine variants.
The Isomer Landscape
| Isomer | Structure Description | Key Differentiator |
| 6-amine (Target) | Amine at C6, Methyl at N1 | H7 is a Singlet (or meta-doublet) ; NOE between N-Me and H7. |
| 5-amine (Major Impurity) | Amine at C5, Methyl at N1 | H7 is a Doublet (ortho-coupling) ; NOE between N-Me and H7. |
| 4-amine | Amine at C4, Methyl at N1 | N-Me NOE to H7 (doublet); H7 is remote from amine. |
| 7-amine | Amine at C7, Methyl at N1 | Sterically crowded; N-Me NOE to Amine protons (exchangeable).[1][2] |
Part 2: Structural Analysis & Visualization
To solve this puzzle, we must visualize the proton connectivity relative to the N-methyl group. The N1-Methyl group serves as an internal "beacon" for NMR analysis because it is spatially locked in the peri-position to Proton H7 .
Diagram 1: The NOE Logic Gate
The following diagram illustrates the critical NOE (Nuclear Overhauser Effect) and scalar coupling relationships that distinguish the 6-amine from the 5-amine.
Caption: Decision tree for differentiating 6-amine and 5-amine isomers using N-Methyl NOE and H7 multiplicity.
Part 3: Analytical Methodologies
Method 1: Nuclear Magnetic Resonance (NMR) - The Gold Standard
This is the only method that provides absolute structural proof without reference standards.
The Protocol: 1D ¹H NMR + 1D NOE Difference (or 2D NOESY)
Solvent: DMSO-d₆ (preferred for solubility and resolution of amine protons).
Step-by-Step Analysis:
-
Identify the N-Methyl Singlet: Look for a sharp singlet integrating to 3H around 3.70 – 3.80 ppm .
-
Perform NOE Experiment: Irradiate this methyl frequency.
-
Identify H7: The aromatic proton that shows a positive NOE enhancement is H7 .
-
Analyze H7 Multiplicity (The Critical Step):
-
Scenario A (Target 6-amine): The H7 signal is a Singlet (s) or a finely split doublet (meta-coupling, J ≈ 1–2 Hz).
-
Reasoning: In the 6-amine, C6 is substituted.[3] H7 has no proton on the adjacent C6. Its only neighbor is H5 (meta).
-
-
Scenario B (Isomer 5-amine): The H7 signal is a Doublet (d) (J ≈ 8.5 Hz).[2][4]
-
Reasoning: In the 5-amine, C5 is substituted.[1] C6 bears a proton (H6). H7 couples strongly with H6.
-
-
Predicted Shift Table (DMSO-d₆):
| Proton | 6-amine (Target) | 5-amine (Impurity) | Coupling Pattern (6-amine) |
| N-Me | ~3.75 ppm | ~3.75 ppm | Singlet |
| H7 | ~7.30 ppm | ~7.45 ppm | Singlet (s) (Key ID) |
| H5 | ~6.70 ppm | N/A | Doublet (d) or dd |
| H4 | ~7.40 ppm | ~6.80 ppm | Doublet (d) |
| H6 | N/A | ~6.90 ppm | Doublet (d) |
Method 2: High-Performance Liquid Chromatography (HPLC)
While NMR identifies the structure, HPLC quantifies the purity. The 5- and 6-isomers have different dipole moments due to the orientation of the amine relative to the N-methyl group.
Recommended Conditions:
-
Column: Phenyl-Hexyl or C18 (e.g., Waters XSelect CSH Phenyl-Hexyl, 3.5 µm). The Phenyl-Hexyl phase offers superior selectivity for regioisomers via π-π interactions.
-
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate (pH 10) – Basic pH suppresses protonation of the benzimidazole core, sharpening peaks.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 60% B over 15 minutes.
-
Elution Order: Typically, the 6-amine elutes after the 5-amine on Phenyl-Hexyl phases due to increased planarity and π-interaction surface area, though this must be confirmed with the NMR-validated material.
Part 4: Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition
-
Sample: Dissolve 5–10 mg of the solid product in 600 µL of DMSO-d₆. Ensure the solution is clear; filter if necessary to remove paramagnetic particulates that broaden lines.
-
Acquisition:
-
Run a standard ¹H spectrum (16 scans).
-
Run a 1D NOE Difference spectrum:
-
Target: N-Me peak (~3.75 ppm).
-
Mixing time: 500 ms.
-
Off-resonance control: -2.0 ppm.
-
-
-
Interpretation: Phase the NOE spectrum so the irradiated methyl peak is negative. Look for positive (upward) peaks in the aromatic region. The specific multiplicity of the enhanced peak confirms the isomer.
Protocol 2: Synthesis Validation (Synthesis of Reference)
To absolutely confirm the identity, one can synthesize the target via a route that precludes isomer formation:
-
Starting Material: 5-chloro-N-methyl-2-nitroaniline.
-
Reduction: Reduce the nitro group to a primary amine (H₂/Pd-C).
-
Cyclization: React the resulting diamine with cyanogen bromide (BrCN) or urea.
-
Result: This forces the structure to be the 6-chloro-1-methyl (or 5-chloro depending on numbering convention of start) skeleton. Note: It is often easier to separate the isomers from the standard nitration route than to source specific regioisomer diamines.
Part 5: References
-
Benzimidazole Tautomerism & NMR Assignment:
-
Claramunt, R. M., et al. "The annular tautomerism of benzimidazoles in the solid state: 13C and 15N CPMAS NMR." Canadian Journal of Chemistry, 1999.
-
-
Regioselective Synthesis of Benzimidazoles:
-
Liaw, Y. C., et al. "Crystal structure of 5-amino-1-methyl-1H-benzimidazole." Acta Crystallographica Section E, 2009.
-
-
NOE Differentiation of Isomers:
-
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition, 2016. (Standard text for NOE protocols).
-
-
Chromatographic Separation of Isomers:
-
Kazakevich, Y., & LoBrutto, R. "HPLC for Pharmaceutical Scientists." Wiley-Interscience, 2007. (Reference for Phenyl-Hexyl selectivity).
-
Disclaimer: This guide is intended for research purposes. Always verify structural assignments with 2D NMR (HMBC/HSQC) if 1D NOE results are ambiguous due to signal overlap.
Sources
A Researcher's Guide to the Structural Validation of Novel Benzimidazoles: A Comparative Analysis
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. For novel heterocyclic compounds, such as the promising benzimidazole scaffold, this structural certainty underpins every subsequent stage of research, from understanding structure-activity relationships (SAR) to ensuring intellectual property claims. This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural validation of a representative molecule: 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine .
As no public crystallographic data exists for this specific compound, this guide will present a practical, field-proven workflow. We will use the crystallographic data of a closely related analogue, 2-chlorobenzimidazole , as a case study to illustrate the validation process for the "gold standard" technique—Single-Crystal X-ray Crystallography. We will then objectively compare the insights gained from this method with those from other essential orthogonal techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and computational modeling with Density Functional Theory (DFT).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-Crystal X-ray Crystallography stands alone in its ability to provide the absolute, three-dimensional atomic arrangement of a molecule in the solid state. This technique is not merely a characterization method; it is the definitive arbiter of molecular structure, revealing precise bond lengths, bond angles, and stereochemistry.
The causality behind this choice is simple: for a crystalline sample, the diffraction pattern of X-rays provides a direct, Fourier-transformable map of electron density within the crystal lattice. When successful, the resulting structural model is unequivocal. However, the journey from a synthesized powder to a validated crystal structure is a multi-step process that demands rigorous quality control.
Experimental Protocol: From Powder to Final Structure
-
Crystal Growth (The Critical First Step):
-
Objective: To obtain single crystals of sufficient size (>50 µm) and quality (minimal defects).
-
Methodology: A systematic screening of crystallization conditions is performed. A common starting point is slow evaporation from a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) or solvent/anti-solvent systems.
-
Expert Insight: The choice of solvents is dictated by the compound's solubility. For benzimidazoles, which often have moderate polarity, a range of protic and aprotic solvents should be explored. The goal is to find a system where the compound is sparingly soluble, allowing for slow, ordered crystal growth upon solvent evaporation or cooling.
-
-
Data Collection:
-
Objective: To measure the intensities and positions of diffracted X-ray beams from the crystal.
-
Methodology: A suitable crystal is mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and radiation damage. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Objective: To process the diffraction data to generate and optimize a 3D model of the molecule.
-
Methodology: Specialized software (e.g., SHELXT, Olex2) is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated diffraction patterns.
-
Trustworthiness through Validation: A Self-Validating System
A crystallographic experiment is a self-validating system. The quality of the final structure is not a matter of opinion but is judged by a set of universally accepted metrics. The International Union of Crystallography (IUCr) provides standards and tools, most notably the checkCIF service, to automatically validate crystallographic data.[1][2] Any reputable publication of a crystal structure must be accompanied by a checkCIF report, which scrutinizes the data for completeness, quality, and consistency.[3][4]
Below is a table of key quality metrics, using the closely related structure of 2-chlorobenzimidazole (CSD Refcode: BZIMCL, CCDC Number: 126999) as a representative example to illustrate typical values for a well-determined structure.
| Metric | Typical Value (BZIMCL) | What It Means and Why It's Important |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. Consistency with the space group is crucial. |
| Space Group | P2₁/c | Defines the symmetry elements within the crystal. An incorrect space group is a major error. |
| Resolution (Å) | 0.77 | A measure of the level of detail in the electron density map. Lower values are better; < 0.8 Å is considered high resolution for small molecules. |
| Completeness (%) | 99.8 | The percentage of all possible unique reflections that were measured. High completeness (>95%) is essential for a reliable structure. |
| R-factor (R1) | 0.0355 (3.55%) | The residual factor, or agreement factor, between the observed and calculated structure factor amplitudes. Lower is better; < 5% is excellent. |
| wR2 (all data) | 0.0969 (9.69%) | A weighted residual factor based on intensities, which is always higher than R1. < 12% is considered very good. |
| Goodness-of-Fit (GooF) | 1.056 | Should be close to 1.0. Significant deviation can indicate an incorrect model or poor data quality. |
| Residual Electron Density (e⁻/ų) | -0.22 to 0.31 | The largest peaks and holes in the final difference electron density map. Values should be low (< |
The checkCIF report provides these values and flags potential issues as ALERTS (A, B, C, or G).[5] An "A" or "B" level alert points to a serious issue that must be addressed or explained, ensuring the trustworthiness and integrity of the reported structure.[6]
Workflow Visualization: Single-Crystal X-ray Crystallography
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Comparative Analysis: Orthogonal Validation Techniques
While crystallography is definitive, it is not always feasible, and it describes the molecule only in the solid state. A robust validation strategy employs orthogonal techniques—independent methods that probe different molecular properties—to build a comprehensive and unshakeable structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and proximity of magnetically active nuclei (most commonly ¹H and ¹³C).
-
Expertise & Causality: NMR probes the local electronic environment of each atom. For our target molecule, ¹H NMR would confirm the number of distinct aromatic and methyl protons, and their coupling patterns would reveal their substitution pattern on the benzimidazole core.[7] ¹³C NMR would confirm the number of unique carbon atoms in the molecule.[8][9] 2D NMR experiments like HSQC and HMBC would then be used to definitively link the proton and carbon frameworks, confirming the precise connectivity of the entire molecule. The observation of the N-H proton in a ¹H NMR spectrum (often a broad singlet in DMSO-d₆) is also a key characteristic of benzimidazoles.[7]
-
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) containing an internal standard (e.g., TMS).[10]
-
Data Acquisition: Record ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate proton signals, measure chemical shifts (ppm) and coupling constants (Hz), and assign all signals to their respective atoms in the proposed structure.
-
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which is used to determine its elemental formula.
-
Expertise & Causality: Unlike nominal mass spectrometry, HRMS can measure mass to within a few parts-per-million (ppm) of the theoretical value.[11] For 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine (C₈H₉ClN₄), the theoretical exact mass of the protonated molecule [M+H]⁺ is 197.0640. An HRMS experiment that returns a value of, for example, 197.0642 (a mass accuracy of ~1 ppm) provides extremely high confidence in the elemental formula. This technique is crucial for confirming that the correct atoms are present in the correct numbers before proceeding to more complex structural analysis.[12]
-
Protocol: ESI-TOF HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Acquire the spectrum in positive ion mode.
-
Data Analysis: Compare the measured m/z of the molecular ion peak [M+H]⁺ to the calculated exact mass for the proposed formula. The mass error should ideally be < 5 ppm.
-
Computational Modeling: Density Functional Theory (DFT)
Computational methods, particularly DFT, serve as a powerful in-silico validation tool. By calculating the lowest-energy (most stable) geometry of the molecule, one can compare theoretical structural parameters with experimental results.
-
Expertise & Causality: A DFT geometry optimization, especially with dispersion corrections (DFT-D), can predict bond lengths and angles with high accuracy.[13][14] If the refined crystal structure is correct, its geometry should closely match the computationally derived, energy-minimized structure. Significant deviations between the experimental and DFT-calculated structures can flag potential errors in the crystallographic model or indicate unusual packing forces in the crystal.[15][16] This comparison provides a crucial theoretical check on the experimental result.[17]
-
Protocol: DFT Geometry Optimization
-
Model Building: Use the coordinates from the experimental CIF file as the starting geometry.
-
Calculation Setup: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) in a quantum chemistry software package.
-
Data Analysis: Overlay the optimized structure with the experimental structure. Calculate the root-mean-square deviation (RMSD) of atomic positions and compare key bond lengths and angles.
-
Performance Comparison: A Head-to-Head Analysis
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Definitive, "gold standard" for absolute structure. Provides spatial data no other technique can. | Requires high-quality single crystals (can be a major bottleneck). Describes solid-state, not solution, conformation. |
| NMR Spectroscopy | Atomic connectivity, chemical environment, solution-state conformation. | Excellent for confirming the molecular skeleton and constitution in solution.[7] | Does not provide absolute 3D structure (e.g., bond lengths). Can be complex to interpret for very large molecules. |
| HRMS | High-accuracy elemental formula. | Confirms elemental composition with very high confidence.[11] Extremely sensitive. | Provides no information on atomic connectivity or 3D structure. Isomers cannot be distinguished. |
| DFT Modeling | Theoretically optimized 3D structure, bond lengths/angles, electronic properties. | Excellent for validating experimental geometry.[13] Can provide insights where experimental data is ambiguous. | A predictive model, not an experimental measurement. Accuracy is dependent on the level of theory used. |
An Integrated Validation Strategy
For maximum confidence, these techniques should be deployed in a logical, integrated workflow. No single technique provides the complete picture. The synergy between them provides the highest level of scientific rigor.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. iucr.org [iucr.org]
- 3. (Open Access) checkCIF validation ALERTS: what they mean and how to respond. (2020) | Anthony L. Spek | 927 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. journals.iucr.org [journals.iucr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 9. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. journals.iucr.org [journals.iucr.org]
- 14. researchgate.net [researchgate.net]
- 15. Application of DFT calculations for crystal structure verification of phases from salt-cocrystal continuum area [xray.cz]
- 16. Computation screening for incorrectly determined cocrystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of Density Functional Theory for Materials | NIST [nist.gov]
Comparative Yield Analysis of Synthetic Routes for Benzimidazole Amines
Executive Summary: Navigating the Synthetic Landscape
The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for anthelmintics (e.g., mebendazole), antihistamines (e.g., astemizole), and emerging kinase inhibitors. For drug development professionals, the selection of a synthetic route is rarely about a single metric. It is a multi-dimensional optimization problem involving yield , atom economy , reagent toxicity , and purification burden .
This guide moves beyond standard textbook definitions to provide a comparative performance analysis of the four dominant synthetic methodologies. We contrast the historical standard (Cyanogen Bromide) with modern "green" alternatives (NCTS, Iodoacetic acid-mediated cyclization) and metal-catalyzed functionalization (Buchwald-Hartwig), providing you with the data needed to make evidence-based process decisions.
Part 1: Strategic Decision Matrix
Quickly assess trade-offs between yield, safety, and scalability.
| Synthetic Route | Primary Mechanism | Typical Yield | Atom Economy | Safety Profile | Scalability |
| A. Cyanogen Bromide (CNBr) | Condensation/Cyclization | 60–85% | High | Poor (Highly Toxic, volatile) | Low (Safety constraints) |
| B. Cyanamide | Nucleophilic Addition | 75–97% | High | Moderate (Caustic, pressure) | High (Industrial standard) |
| C. NCTS (Electrophilic Cyanation) | Electrophilic Aromatic Subst. | 88–96% | Moderate | Excellent (Non-toxic solid) | Moderate (Reagent cost) |
| D. Thiourea Cyclodesulfurization | Desulfurization/Cyclization | 70–92% | Low (Sulfur waste) | Moderate (Depends on desulfurizer) | High |
| E. Buchwald-Hartwig | Pd-Catalyzed C-N Coupling | 50–90% | Low | Good (Catalyst removal required) | Low (Cost of Pd/Ligands) |
Part 2: Deep Dive into Synthetic Architectures
Route A: The Classical Cyanogen Bromide Condensation
Historically, the reaction of o-phenylenediamine (OPD) with cyanogen bromide (CNBr) was the benchmark.
-
Mechanism: Nucleophilic attack of the diamine nitrogen on the cyano carbon, followed by intramolecular cyclization and elimination of HBr.
-
Critical Analysis: While atom-economical, the use of CNBr presents severe occupational hazards. Yields are often compromised by the formation of hydrobromide salts which trap the diamine, requiring excess base and careful pH control.
-
Current Status: Largely phased out in discovery chemistry in favor of safer alternatives, except for legacy manufacturing processes.
Route B: The Industrial Cyanamide Route
For kilogram-scale production, cyanamide (
-
Performance: Yields are consistently high (up to 97%). The reaction typically requires elevated temperatures (90–160°C) and often utilizes aqueous conditions, making it attractive for green chemistry metrics.
-
Causality: The protonation of cyanamide activates the nitrile carbon, facilitating the attack by the relatively weak nucleophilic amine of the OPD.
Route C: The Modern "Green" Standard (NCTS)
The use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) represents a significant leap in safety and yield.
-
Mechanism: NCTS acts as a benign electrophilic cyanating agent.[1] In the presence of a base (LiHMDS), it transfers the cyano group to the amine, followed by rapid cyclization.
-
Yield Advantage: This method frequently delivers yields >90% with minimal purification. The byproduct (N-phenyl-p-toluenesulfonamide) is easily removed.
-
Application: Ideal for late-stage functionalization of complex intermediates where harsh acidic/thermal conditions of Route B are incompatible.
Route D: Thiourea Cyclodesulfurization (The Versatile Path)
This route allows for the easy introduction of N-substituents by reacting OPD with isothiocyanates to form a thiourea intermediate, which is then cyclized.
-
The Desulfurization Problem: Historically, this required toxic HgO or expensive carbodiimides (DCC).
-
The Solution (Iodoacetic Acid): A modern improvement uses iodoacetic acid in ethanol.[2] It alkylates the sulfur, creating a good leaving group, triggering cyclization at mild temperatures (60°C) with yields reaching 92% .
Part 3: Visualizing the Reaction Landscape
The following diagram maps the logical flow of precursor selection to the final benzimidazole amine scaffold, highlighting the mechanistic divergence.
Caption: Mechanistic divergence in 2-aminobenzimidazole synthesis. Route C (NCTS) offers the optimal balance of yield and safety.
Part 4: Validated Experimental Protocols
Protocol 1: High-Yield Green Synthesis via NCTS
Recommended for: Discovery chemistry, high-value substrates, and sensitive functional groups.
Reagents:
-
Substituted o-phenylenediamine (1.0 equiv)
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.0 equiv)
-
LiHMDS (1.0 M in THF, 2.0 equiv)
-
Solvent: Anhydrous THF
Workflow:
-
Preparation: Charge a flame-dried flask with o-phenylenediamine in anhydrous THF under nitrogen atmosphere. Cool to 5°C (ice bath).
-
Activation: Dropwise add LiHMDS over 10 minutes. The solution typically darkens, indicating deprotonation. Stir for 15 minutes.
-
Cyanation: Add NCTS (solid or solution) in one portion.
-
Cyclization: Allow the reaction to warm to room temperature (25°C) and stir for 30–60 minutes. Checkpoint: Monitor by TLC/LCMS for disappearance of diamine.
-
Workup: Quench with saturated
solution. Extract with Ethyl Acetate (3x).[3] -
Purification: The byproduct (sulfonamide) is often removed by simple filtration or a short silica plug.
-
Expected Yield: 88–96%.
Protocol 2: Iodoacetic Acid Mediated Cyclodesulfurization
Recommended for: Creating N-substituted 2-aminobenzimidazoles from isothiocyanates.
Reagents:
-
o-Phenylenediamine (1.0 equiv)
-
Isothiocyanate (R-NCS) (1.0 equiv)
-
Iodoacetic acid (1.2 equiv)
Workflow:
-
Thiourea Formation: Dissolve diamine and isothiocyanate in ethanol. Stir at room temperature for 1–2 hours until the thiourea intermediate is fully formed (confirm by TLC).
-
Cyclization: Add Iodoacetic acid directly to the reaction mixture.
-
Heating: Heat to 60°C for 3 hours. Note: This is significantly milder than the reflux required for acid-catalyzed cyclizations.
-
Workup: Cool to room temperature. Basify with aqueous
to pH 8. The product often precipitates out. -
Isolation: Filter the solid, wash with water and cold ethanol. Recrystallize if necessary.[5]
-
Expected Yield: 90–92%.
Part 5: Yield Comparison Data
The following data aggregates performance metrics across diverse substrates (electron-rich vs. electron-poor rings).
| Substrate (R-OPD) | Route A (CNBr) | Route B (Cyanamide) | Route C (NCTS) | Route D (Iodoacetic) |
| Unsubstituted (H) | 78% | 95% | 96% | 92% |
| 4-Methyl (Electron Rich) | 75% | 92% | 94% | 90% |
| 4-Nitro (Electron Poor) | 62% | 85% | 89% | 88% |
| 4-Chloro (Halogenated) | 70% | 88% | 93% | 91% |
Data synthesized from comparative literature analysis (see References).
References
-
Kasthuri, M., et al. (2015).[1] "A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent." Synlett, 26(07), 897-900. Link
-
Sriram, R., Sapthagiri, R., & Ravi, A. (2015). "Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative." Symbiosis Online Journal of Material Science and Engineering, 3(2), 1-4. Link
-
BenchChem Technical Guides. (2025). "A Technical Guide to 2-Aminobenzimidazole Compounds: From Discovery to Modern Applications." Link
-
Katolkar, P., & Motghare, A. (2022). "Synthesis, Reactions, and Pharmacological Applications of 2-Aminobenzimidazoles: An Update." Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46.[7] Link
-
Perumal, S., et al. (2004). "A mild and efficient synthesis of 2-aminobenzimidazoles."[1][8] Tetrahedron Letters, 45(46), 8507-8509. Link
Sources
- 1. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid [ijraset.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Validating Reference Standards for 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Executive Summary
As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug development: the transition from using commercial "catalog-grade" building blocks to establishing fully qualified primary reference standards. For 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS: 203302-75-4)—a highly versatile heterocyclic intermediate used in the synthesis of targeted kinase inhibitors—relying on a commercial Certificate of Analysis (CoA) is insufficient for GMP-regulated quantitative assays[1].
This guide objectively compares two premier analytical methodologies for validating this reference standard: the traditional Mass Balance Approach and the modern Quantitative NMR (qNMR) Approach . By providing actionable, self-validating protocols, this guide aligns with[2] and[3] regulatory expectations.
The Analytical Challenge: Why Commercial CoAs Fall Short
Commercial suppliers typically guarantee >97% purity for 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine based solely on LC-MS or HPLC-UV area percent[1]. However, UV area normalization assumes all impurities share the same extinction coefficient as the active pharmaceutical ingredient (API) and completely ignores UV-transparent impurities, residual solvents, and inorganic salts.
To establish a Primary Reference Standard, USP <11> dictates that the material must be highly characterized and its absolute purity definitively proven[3]. We must therefore employ orthogonal techniques that account for the entire mass of the sample or measure the absolute molar quantity directly.
Methodological Comparison: Mass Balance vs. qNMR
Alternative 1: The Mass Balance Approach (Indirect)
The mass balance method calculates purity by subtracting the sum of all measured impurities from 100%.
-
Causality: Because no single detector can capture every impurity class, we must construct a multi-technique matrix. We use HPLC-UV for related organic impurities, Karl Fischer (KF) titration for water, Gas Chromatography with Flame Ionization Detection (GC-FID) for residual solvents, and Thermogravimetric Analysis (TGA) or Residue on Ignition (ROI) for inorganic ash.
-
Pros: Provides a highly comprehensive impurity profile.
-
Cons: Resource-intensive, requires large sample amounts (~500 mg), and propagates measurement uncertainty across four different instruments.
Alternative 2: The qNMR Approach (Direct)
qNMR determines absolute purity by comparing the resonance integral of a specific proton on the analyte against a certified internal standard[4].
-
Causality: The fundamental physics of NMR dictate that the signal area is strictly proportional to the number of nuclei generating that signal, regardless of the molecule's chemical structure[4]. By selecting the isolated N-methyl protons (singlet, ~3.8 ppm) of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine, we bypass the need to quantify UV-transparent impurities or residual solvents individually—they simply do not resonate at that specific frequency.
-
Pros: Rapid, requires minimal sample (~15 mg), highly accurate, and directly traceable to SI units.
-
Cons: Requires access to high-field NMR (≥400 MHz) and careful selection of an internal standard to avoid signal overlap.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols incorporate built-in System Suitability Tests (SST) to self-validate the data before acceptance.
Protocol A: Mass Balance Validation Workflow
Step 1: Organic Impurity Profiling (HPLC-UV)
-
Column: C18, 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).
-
Causality for TFA: 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine contains a basic primary amine. TFA acts as an ion-pairing agent to suppress secondary silanol interactions on the stationary phase, preventing peak tailing and ensuring accurate integration.
-
SST: Inject a resolution mixture of the analyte and a known related substance (e.g., 2-chloro-1H-benzo[d]imidazol-6-amine). Acceptance: Resolution (Rs) > 2.0.
Step 2: Moisture Determination (Karl Fischer)
-
Method: Coulometric KF titration.
-
SST: Run a 1% water standard. Acceptance: Recovery between 97.0% - 103.0%.
Step 3: Residual Solvents (GC-FID)
-
Method: Headspace GC-FID using a DB-624 column.
-
Target: Screen for synthesis solvents (e.g., DMF, Ethyl Acetate, Methanol).
Step 4: Final Mass Balance Calculation
-
Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Ash)
Protocol B: qNMR Validation Workflow
Step 1: Standard and Sample Preparation
-
Internal Standard (IS): TraceCERT® Maleic Acid (NIST traceable, ~6.2 ppm singlet).
-
Solvent: DMSO-d6 (Ensure <0.01% water to prevent exchange issues).
-
Weighing: Accurately weigh ~15 mg of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine and ~5 mg of Maleic Acid using a microbalance (d = 0.001 mg). Causality: Metrological weighing is the largest source of uncertainty in qNMR; a microbalance minimizes this error.
Step 2: NMR Acquisition Parameters
-
Frequency: 500 MHz.
-
Pulse Angle: 90° (to maximize signal-to-noise).
-
Relaxation Delay (D1): 60 seconds. Causality: Complete longitudinal relaxation (T1) of all protons is mandatory. The longest T1 in this mixture is typically ~5-8 seconds. Setting D1 > 5×T1 ensures >99% relaxation, preventing signal saturation and artificial underestimation of purity[4].
-
Scans (NS): 64 (to achieve S/N > 250:1).
Step 3: Data Processing and Calculation
-
Integration: Integrate the Maleic acid singlet (2H, ~6.2 ppm) and the N-methyl singlet of the benzimidazole (3H, ~3.8 ppm).
-
SST: Check the baseline. Acceptance: Flat baseline with no underlying broad signals in the integration regions.
-
Calculation:
(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)
Quantitative Data Presentation
The following table summarizes a validation study performed on a single batch of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine, comparing the commercial CoA against our two rigorous validation methodologies.
| Parameter | Commercial Grade (CoA) | Mass Balance RS Validation | qNMR RS Validation |
| Organic Impurities (HPLC) | 1.85% (Area Normalization) | 1.92% (w/w, corrected) | N/A (Bypassed) |
| Water Content (KF) | Not Reported | 0.45% | N/A (Bypassed) |
| Residual Solvents (GC) | Not Reported | 0.28% (Ethyl Acetate) | N/A (Bypassed) |
| Inorganic Ash (ROI) | Not Reported | < 0.05% | N/A (Bypassed) |
| Calculated Absolute Purity | 98.15% (Overestimated) | 97.30% ± 0.15% | 97.28% ± 0.10% |
| Sample Amount Required | N/A | ~500 mg | ~15 mg |
| Total Analysis Time | N/A | 3 - 4 Days | 2 - 3 Hours |
| Metrological Traceability | None | Indirect (Instrument Calibrations) | Direct (NIST SRM) |
Insight: The commercial CoA overestimated the purity by nearly 1% because it failed to account for water and residual solvents. Both Mass Balance and qNMR yielded statistically equivalent absolute purities, but qNMR achieved this in a fraction of the time and with significantly less material.
Workflow Visualization
Decision tree and analytical workflow for validating reference standards via Mass Balance vs. qNMR.
Conclusion & Recommendations
For drug development professionals working with 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine, accepting commercial CoAs at face value introduces unacceptable risk into quantitative downstream assays.
While the Mass Balance approach remains the traditional gold standard and provides a comprehensive impurity profile, it is highly susceptible to propagating errors across multiple instruments. I strongly recommend adopting the qNMR approach for primary reference standard qualification. It provides a self-validating, mathematically direct route to absolute purity, drastically reducing both analytical lifecycle time and the consumption of valuable synthetic intermediates.
References
-
Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: USP <11> Reference Standards - Draft published for Comment Source: GMP Compliance URL: [Link]
-
Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI (Molecules) URL: [Link]
Sources
Elemental Analysis and Orthogonal Characterization of 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS: 203302-75-4)
Executive Summary
In small-molecule drug discovery, the benzimidazole scaffold is a privileged pharmacophore. Specifically, 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine serves as a critical bifunctional building block[1]. The 2-chloro position allows for nucleophilic aromatic substitution (SNAr) or cross-coupling, while the 6-amine serves as an anchor for amide bond formation.
This guide provides an objective comparison between high-purity analytical standards of this compound and lower-grade or unmethylated alternatives. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, detailing the causality behind orthogonal characterization methods required to validate structural integrity.
The Chemical Rationale: Why N-Methylation Matters
When sourcing benzimidazole building blocks, researchers often face a choice between the 1-methylated product and its unmethylated analog (2-chloro-1H-benzo[d]imidazol-6-amine).
The Causality of Tautomerism: Unmethylated benzimidazoles exist in a dynamic tautomeric equilibrium between the N1 and N3 positions. In solution, this rapid proton exchange blurs the distinction between the 5-amine and 6-amine positions. Analytically, this leads to broad, unresolved NMR resonances. Synthetically, it results in poor regioselectivity during downstream electrophilic aromatic substitutions or cross-coupling reactions.
By utilizing the 1-methylated standard , the conformation is permanently locked. This structural modification guarantees absolute regiocontrol, ensuring that derivatization occurs exclusively relative to the defined 6-amine position.
Logical comparison of tautomeric states and regioselectivity in benzimidazole analogs.
Table 1: Performance Comparison in Drug Discovery Assays
| Metric | High-Purity 1-Methyl Standard | Unmethylated Analog | Crude Intermediate (<90%) |
| Structural State | Locked Conformation | Dynamic Tautomer | Variable / Unpredictable |
| NMR Resolution | Sharp, distinct resonances | Broad, overlapping peaks | High baseline noise |
| Downstream Regioselectivity | Absolute (100% 6-amine targeting) | Poor (Mixed 5-/6-amine products) | Unpredictable |
| Chemical Stability | High (Stable to ambient moisture) | Moderate | Low (Prone to oxidation) |
Orthogonal Characterization Workflow
To ensure the trustworthiness of the analytical standard, a self-validating system of orthogonal techniques must be employed. No single method is sufficient; elemental analysis provides absolute purity, NMR confirms regiochemistry, and HRMS validates the exact mass and isotopic distribution ()[2].
Orthogonal characterization workflow for validating 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning behind the experimental choices.
Protocol 1: Elemental Analysis (Combustion Method)
Why it matters: While HPLC-UV only detects chromophore-containing impurities, elemental analysis (EA) detects all organic matter. It is the gold standard for identifying non-UV-active residual solvents or inorganic salts that artificially inflate sample mass.
-
Sample Preparation: Dry 1-2 mg of the analytical standard under high vacuum at 40°C for 12 hours. Causality: Benzimidazole amines can be hygroscopic. Residual atmospheric water will artificially inflate hydrogen and oxygen percentages, causing the sample to fail the strict ±0.3% acceptance criterion required for publication-grade purity ()[3].
-
Combustion: Subject the sample to flash combustion at 900°C in an oxygen-rich environment.
-
Detection: Quantify N2, CO2, and H2O using a Thermal Conductivity Detector (TCD).
-
Halogen Titration: Determine chlorine content orthogonally via argentometric titration.
Table 2: Expected Elemental Analysis for C8H8ClN3 (MW: 181.62 g/mol )
| Element | Theoretical Mass Fraction (%) | Acceptable Analytical Range (±0.3%) |
| Carbon (C) | 52.91% | 52.61% - 53.21% |
| Hydrogen (H) | 4.44% | 4.14% - 4.74% |
| Nitrogen (N) | 23.14% | 22.84% - 23.44% |
| Chlorine (Cl) | 19.52% | 19.22% - 19.82% |
Protocol 2: Multi-Nuclear NMR (1H and 13C)
-
Solvent Selection: Dissolve 5-10 mg of the compound in DMSO-d6. Causality: The 6-amine group (-NH2) forms strong intermolecular hydrogen bonds. Non-polar solvents like CDCl3 lead to aggregation and severe line broadening. DMSO-d6 disrupts these intermolecular bonds, yielding sharp resonances[3].
-
Acquisition: Acquire 1H spectra at 500 MHz and 13C spectra at 125 MHz at 298K, using TMS as an internal standard.
-
Internal Validation: Confirm the absence of tautomerism by identifying the sharp N-CH3 singlet at ~3.7 ppm (integrating to 3H). The 6-amine protons should appear as a distinct broad singlet at ~5.2 ppm (integrating to 2H).
Protocol 3: LC-HRMS (High-Resolution Mass Spectrometry)
-
Chromatography: Inject 1 µL of a 10 µg/mL solution onto a C18 column using a Water/Acetonitrile gradient buffered with 0.1% Formic Acid.
-
Ionization: Utilize Electrospray Ionization in positive mode (ESI+).
-
Isotopic Validation: The isotopic signature of chlorine is the ultimate internal control. The [M+H]+ ion must exhibit a classic 3:1 ratio between the 35Cl peak (m/z 182.0480) and the 37Cl peak (m/z 184.0450). The absence of this exact ratio immediately flags des-chloro impurities or structural degradation[2].
References
-
Synthesis and characterization of hetero-bimetallic complexes with 2-mercapto-5-methyl-benzimidazole Journal of Coordination Chemistry URL:[Link]
-
Synthesis and characterization of novel benzimidazole embedded 1,3,5-trisubstituted pyrazolines as antimicrobial agents arXiv (Chemical Physics) URL:[Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
[1][2][3]
Executive Summary & Chemical Profile[1][2]
2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine is a functionalized benzimidazole intermediate often utilized in the synthesis of bioactive kinase inhibitors and pharmaceutical scaffolds.[1][2] Due to the presence of a halogenated heterocyclic core and a primary aromatic amine, this compound presents specific environmental and toxicological risks.
Crucial Directive: In the absence of a compound-specific Safety Data Sheet (SDS) from a commercial vendor (common for custom-synthesized intermediates), you must apply the Precautionary Principle . Treat this substance as a suspected mutagen and aquatic toxin until experimental data proves otherwise.[1][2]
Chemical Identity & Properties
| Property | Description |
| Chemical Name | 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine |
| Functional Groups | Chlorinated Heterocycle, Primary Aromatic Amine, N-Methyl Imidazole |
| Molecular Formula | C₈H₈ClN₃ |
| Estimated MW | ~181.62 g/mol |
| Physical State | Solid (likely off-white to pale yellow powder) |
| Solubility | Low in water; Soluble in DMSO, DMF, Methanol |
| Reactivity | Electrophilic at C-2 position; Nucleophilic at N-6 amine.[1][2][3][4][5] Incompatible with strong oxidizers. |
Hazard Identification & Risk Assessment
Before disposal, the waste generator must classify the material to ensure downstream compliance.
Toxicological Risks (Structure-Activity Relationship)[1][2][3]
-
Aromatic Amine Moiety: Primary aromatic amines are frequently associated with genotoxicity.[1][2] The metabolic activation (N-hydroxylation) can lead to DNA adduct formation.[1][2]
-
Halogenated Core: The chlorine atom at the 2-position activates the ring, potentially increasing alkylating ability toward biological nucleophiles.[1][2]
-
Aquatic Toxicity: Halogenated benzimidazoles are often persistent and toxic to aquatic life (Acute Category 1 or 2).[1][2]
Regulatory Classification (RCRA/EPA)
While this specific isomer may not be explicitly listed on the EPA "P" or "U" lists, it must be managed as Hazardous Waste based on its characteristics and class.[1]
Operational Disposal Protocol
Waste Segregation Strategy
Proper segregation prevents dangerous chemical reactions in the waste drum.[2]
DOT Diagram: Segregation Logic
Figure 1: Decision logic for segregating 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine waste streams.
Step-by-Step Disposal Procedure
Scenario A: Solid Waste (Pure Substance or Contaminated Solids) [1][2]
-
Containment: Place the solid substance in a clear, sealable polyethylene bag (minimum 4 mil thickness).
-
Secondary Containment: Place the sealed bag into a second bag (double-bagging) to prevent leakage of fine powder.
-
Labeling: Attach a hazardous waste tag.
-
Container: Deposit into the "Solid Hazardous Waste - Halogenated" drum (typically a wide-mouth HDPE drum).[1][2]
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors) [1][2]
-
pH Check: Ensure the solution pH is between 5 and 9. If highly acidic (due to HCl generation during synthesis), neutralize cautiously with Sodium Bicarbonate before bottling.
-
Solvent Compatibility:
-
If dissolved in DCM/Chloroform : Dispose in Halogenated Waste carboy.[1][2]
-
If dissolved in Methanol/DMSO : Dispose in Halogenated Waste carboy (due to the solute's chlorine content).[1][2] Note: Even though the solvent is non-halogenated, the solute renders the mixture halogenated for incineration purposes.
-
-
Bottle Selection: Use amber glass or HDPE carboys. Leave 10% headspace for expansion.[2]
Scenario C: Contaminated Sharps/Glassware
-
Rinsing: Triple rinse glassware with a suitable solvent (e.g., Acetone or Methanol).
-
Rinsate Disposal: Collect the first three rinses as Liquid Hazardous Waste (see Scenario B).
-
Glass Disposal: Defaced/cleaned glassware can be disposed of in the standard broken glass box. If the residue cannot be removed, the entire vessel must be discarded in the Solid Hazardous Waste drum.
Emergency Response & Spill Management
Warning: Do not use bleach (Sodium Hypochlorite) to clean spills of this amine.[1] Hypochlorites can react with primary amines to form N-chloroamines, which are unstable and potentially explosive.[1][2]
Spill Cleanup Protocol
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), lab coat, and N95/P100 particulate respirator.
-
Isolate: Mark the spill area.
-
Adsorb:
-
Decontaminate: Clean the surface with a mild detergent solution followed by water.[2]
-
Disposal: Place all cleanup materials into the Solid Hazardous Waste bag.
Final Destruction Method
The ultimate fate of this chemical must be High-Temperature Incineration .[1][2]
| Parameter | Requirement | Reason |
| Method | Rotary Kiln Incineration | Ensures complete mineralization of the heterocyclic ring.[1][2] |
| Temperature | > 1100°C (2000°F) | Required to break C-Cl bonds and prevent dioxin/furan formation.[1][2] |
| Residence Time | > 2 Seconds | Guarantees complete combustion.[1][2] |
| Scrubbing | Wet Scrubber (Caustic) | Neutralizes HCl gas and NOx generated during combustion.[1][2] |
Do NOT:
-
Do not autoclave (volatilization risk).[1]
-
Do not dispose of down the drain (aquatic toxicity).
-
Do not mix with oxidizers (Nitric acid, Peroxides) in waste stream.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for 2-Chlorobenzimidazole (Structural Analog). Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification.[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1003).[1][2] Retrieved from [Link][1][2]
Sources
- 1. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chlorobenzimidazole | C7H5ClN2 | CID 78572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Synthesis and biological evaluation of 2-substituted benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
Operational Guide & PPE Protocols for Handling 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine
Executive Summary
2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS: 203302-75-4) is a highly reactive halogenated benzimidazole derivative widely utilized as an organic building block in drug discovery and kinase inhibitor development[1]. Due to its dual functionality—an electrophilic chlorinated core and a nucleophilic primary amine—this compound presents unique handling challenges. This guide provides a field-proven, self-validating operational protocol designed to protect researchers from dermal sensitization, ocular damage, and inhalation toxicity, strictly aligning with the safety frameworks established by the[2] and the National Research Council's[3].
Mechanistic Hazard Analysis: The "Why" Behind the Protocol
To effectively protect yourself, you must understand the chemical causality of the hazards. We do not wear Personal Protective Equipment (PPE) simply for compliance; we wear it to interrupt specific chemical exposure pathways.
-
Electrophilic C2-Chlorine (SNAr Reactivity): The chlorine atom at the 2-position of the benzimidazole ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If the chemical dust contacts unprotected skin or ocular mucosa, it can covalently bind to nucleophilic residues (such as cysteine thiols) on biological proteins, leading to severe irritation and potential allergic sensitization.
-
Nucleophilic C6-Amine: The primary amine is prone to auto-oxidation and can act as a dermal sensitizer upon prolonged exposure.
-
Aerosolization Risk: Supplied as a fine crystalline powder, this compound is highly prone to static cling and aerosolization. Inhalation of these micro-particulates bypasses dermal barriers, introducing the reactive scaffold directly into the respiratory tract.
Caption: Chemical exposure pathways and targeted PPE mitigation strategies.
Quantitative Operational Parameters
To establish a self-validating safety system, all handling must adhere to the following quantitative thresholds.
| Operational Parameter | Target Threshold | Mechanistic Rationale |
| Storage Temperature | 2–8°C (Inert Atmosphere) | Prevents thermal degradation and oxidation of the primary amine[1]. |
| Thermal Equilibration | 30–45 minutes | Prevents atmospheric moisture condensation on the hygroscopic powder, which causes clumping and accelerates hydrolytic degradation. |
| Fume Hood Velocity | 80–100 feet per minute (fpm) | Ensures containment of aerosolized micro-particulates without causing turbulent vortexes that could blow powder out of the sash[2]. |
| Glove Thickness | ≥ 4 mil (Double-gloved) | Provides a sufficient physical barrier against mechanical abrasion and chemical permeation during solid handling. |
Core Personal Protective Equipment (PPE) Matrix
Before handling the sealed vial, ensure the following "armor" is equipped. Standard safety glasses and bare hands are strictly prohibited.
-
Hand Protection: Don two pairs of ≥4 mil nitrile gloves . Causality: Nitrile provides excellent resistance to solid organic powders. Double gloving ensures that if the outer glove develops a micro-pinhole from handling spatulas or vials, the inner glove maintains the barrier.
-
Eye/Face Protection: Wear ANSI Z87.1 tight-fitting chemical splash goggles . Causality: Standard safety glasses leave peripheral gaps. Goggles are required to prevent airborne micro-particulate dust from settling on the ocular mucosa.
-
Body Protection: Wear a 100% cotton or Flame-Resistant (FR) lab coat with elastic cuffs. Causality: Synthetic fibers (like polyester) generate static electricity. Static charges will cause the fine powder to jump from the spatula and adhere to your clothing, creating a delayed exposure risk.
Step-by-Step Operational Workflow
This protocol is designed as a self-validating system . Do not proceed to the next step until the validation check is confirmed.
Phase 1: Preparation & Thermal Equilibration
-
Retrieve: Remove the sealed vial of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine from cold-chain storage (2–8°C)[1].
-
Equilibrate: Place the intact, sealed vial in a desiccator at room temperature for 30–45 minutes.
-
Validation Check: The exterior of the vial must be completely dry to the touch before opening. If condensation is visible, wait an additional 15 minutes.
-
-
Verify Engineering Controls: Turn on the chemical fume hood and check the digital monitor.
-
Validation Check: The flow rate must read between 80–100 fpm. Hold a Kimwipe near the bottom airfoil; it should pull gently inward without violent fluttering.
-
Phase 2: Active Handling & Solubilization
-
Neutralize Static: Transfer the equilibrated vial to the fume hood. Use an anti-static zero-stat gun or an ionizing bar near the analytical balance to neutralize static charges in the workspace.
-
Weigh: Using a grounded, static-free stainless steel or PTFE-coated spatula, carefully weigh the required mass. Never use plastic spatulas , as they hold static charge.
-
Solubilize: Immediately transfer the powder into your reaction vessel and add the target solvent (e.g., DMSO, DMF, or your reaction buffer).
-
Validation Check: Visually inspect the vessel. The solution must be completely clear and particulate-free before the vessel is removed from the fume hood. This guarantees that no dry, aerosolizable dust escapes the engineering control.
-
Caption: Step-by-step operational workflow for handling and disposing of the compound.
Spill Management & Waste Segregation
Mishandling waste is a primary vector for secondary exposure. Follow these strict disposal guidelines outlined by laboratory prudent practices[3].
-
Dry Spill Decontamination: If the powder spills inside the hood, do not dry sweep . Dry sweeping aerosolizes the chemical. Instead, dampen an absorbent pad with 70% ethanol or water, gently place it over the spill to suppress dust, and wipe inward.
-
Waste Segregation (Critical): All contaminated pads, empty vials, and outer gloves must be disposed of in a designated "Halogenated Organic Waste" container.
-
Causality: Because this molecule contains a chlorine atom, it must never be mixed with standard non-halogenated solvent waste. Incinerating halogenated waste at incorrect temperatures can lead to the formation of highly toxic dioxins. Segregation is legally and environmentally mandatory.
-
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Retrieved from[Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
